molecular formula C8H4INO2 B578622 4-Cyano-2-iodobenzoic acid CAS No. 1260814-20-7

4-Cyano-2-iodobenzoic acid

Cat. No.: B578622
CAS No.: 1260814-20-7
M. Wt: 273.029
InChI Key: OWTQANSUZFJZRT-UHFFFAOYSA-N
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Description

4-Cyano-2-iodobenzoic acid is a valuable bifunctional synthon in advanced organic synthesis and drug discovery. Its iodine atom is amenable to metal-catalyzed cross-coupling reactions, such as the Stille coupling, enabling the introduction of diverse carbon frameworks . Simultaneously, the electron-withdrawing cyano group can influence the electronic properties of the molecule and serves as a handle for further transformation into other functional groups, such as amides or tetrazoles, which are common bioisosteres in medicinal chemistry . The carboxylic acid group allows for further diversification, including activation as an N-hydroxysuccinimide (NHS) ester for convenient conjugation to amines, a technique commonly used in chemical biology and proteomics for labeling studies . This multi-functionality makes this compound a particularly useful intermediate for constructing complex molecules, including potential protease inhibitors and other bioactive compounds where the modulation of amide bond characteristics is critical . Furthermore, substituted 2-iodobenzoic acids are established precursors to cyclic hypervalent iodine reagents, which are widely employed as efficient, non-metallic, and green oxidants in various synthetic transformations .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-cyano-2-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4INO2/c9-7-3-5(4-10)1-2-6(7)8(11)12/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWTQANSUZFJZRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40695358
Record name 4-Cyano-2-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260814-20-7
Record name 4-Cyano-2-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Cyano-2-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties of 4-Cyano-2-iodobenzoic acid, tailored for researchers, scientists, and drug development professionals. The document details its physicochemical characteristics, spectral data, reactivity, and potential applications, with a focus on presenting quantitative data in a structured format and providing detailed experimental methodologies.

Core Chemical Properties

This compound is a substituted aromatic carboxylic acid. Its structure incorporates three key functional groups: a carboxylic acid, a cyano group, and an iodine atom, which collectively determine its chemical behavior and potential applications.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. Data for the related compounds, 2-iodobenzoic acid and 4-cyanobenzoic acid, are included for comparative purposes, as specific experimental data for the title compound are limited in publicly available literature.

PropertyThis compound2-Iodobenzoic acid (for comparison)4-Cyanobenzoic acid (for comparison)
Molecular Formula C₈H₄INO₂C₇H₅IO₂C₈H₅NO₂
Molecular Weight 273.03 g/mol [1][2]248.02 g/mol 147.13 g/mol [3]
CAS Number 1260814-20-7[2][4]88-67-5619-65-8[3]
Appearance SolidWhite solidWhite crystalline solid[3]
Melting Point 84-85 °C162 °C[5]224 °C[3]
Boiling Point Data not available313.9 °C (Predicted)355 °C[3]
Solubility Data not availableSparingly soluble in water; Soluble in ethanol, acetone[6][7]High solubility in polar solvents (e.g., water, ethanol)[3]
pKa Data not available2.85[8]3.55

Spectral Data

Detailed spectral data for this compound is not widely published. However, based on the known spectral properties of its constituent functional groups and related molecules, the expected spectral characteristics can be inferred.

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.5 ppm), corresponding to the three protons on the benzene ring. The chemical shifts will be influenced by the electron-withdrawing effects of the cyano and carboxylic acid groups and the deshielding effect of the iodine atom.

  • ¹³C NMR: The carbon NMR spectrum will display eight distinct signals. The carboxyl carbon will appear significantly downfield (typically >165 ppm). The carbon of the cyano group is expected in the 115-125 ppm region. The remaining six aromatic carbons will have chemical shifts influenced by their position relative to the substituents.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by several key absorption bands:

    • A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

    • A strong C=O stretch from the carboxylic acid, around 1700 cm⁻¹.

    • A sharp C≡N stretch from the cyano group, expected in the 2220-2260 cm⁻¹ region.[9]

    • C-I stretching vibrations will appear in the far-infrared region, typically below 600 cm⁻¹.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (273.03 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH) and potentially the iodine atom.

Experimental Protocols

Proposed Synthesis of this compound

A potential synthetic pathway starts from 2-amino-4-cyanobenzoic acid. The amino group can be converted to a diazonium salt, which is then displaced by an iodide ion.

G A 2-Amino-4-cyanobenzoic acid B Diazonium Salt Intermediate A->B  NaNO₂, HCl (aq)    0-5 °C   C This compound B->C  KI (aq)  

Fig. 1: Proposed synthesis of this compound.

Methodology:

  • Diazotization: 2-Amino-4-cyanobenzoic acid is dissolved in an aqueous solution of a strong acid, such as hydrochloric acid, and cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature. The reaction mixture is stirred for a short period to ensure complete formation of the diazonium salt.

  • Iodination (Sandmeyer-type Reaction): A solution of potassium iodide in water is added to the freshly prepared diazonium salt solution. The mixture is then allowed to warm to room temperature and may require gentle heating to drive the reaction to completion, which is often indicated by the cessation of nitrogen gas evolution.

  • Work-up and Purification: The reaction mixture is extracted with a suitable organic solvent, such as ethyl acetate. The organic layers are combined, washed with a reducing agent solution (e.g., sodium thiosulfate) to remove any excess iodine, and then with brine. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Reactivity and Potential Applications

The reactivity of this compound is dictated by its three functional groups.

  • The carboxylic acid group can undergo esterification, amidation, and reduction to the corresponding alcohol.

  • The iodo substituent makes the molecule a suitable substrate for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are pivotal in the synthesis of complex organic molecules.

  • The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine.

This trifunctional nature makes this compound a potentially valuable building block in medicinal chemistry and materials science. Derivatives of iodobenzoic acids have shown biological activities, including antimicrobial and anticancer properties.[10][11] The cyano group is also a common feature in various pharmaceuticals.

G cluster_0 Potential Reactions of this compound A This compound B Ester Derivative A->B  ROH, H⁺   C Amide Derivative A->C  R₂NH, coupling agent   D Cross-Coupling Product A->D  R-B(OH)₂, Pd catalyst    (Suzuki Coupling)   E Amine Derivative A->E  Reduction (e.g., H₂, catalyst)  

Fig. 2: Potential reactivity of this compound.

Safety and Handling

As with any chemical, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a summary of the available chemical information for this compound. Further experimental investigation is required to fully characterize its properties and explore its potential applications in research and development.

References

In-Depth Technical Guide: 4-Cyano-2-iodobenzoic Acid (CAS 1260814-20-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes publicly available data. Detailed experimental protocols and specific biological applications for 4-Cyano-2-iodobenzoic acid are not extensively reported in the public domain. The information provided should be supplemented with internal research and development.

Core Compound Properties

This compound, with the CAS number 1260814-20-7, is a substituted aromatic carboxylic acid. Its structure incorporates a cyano group and an iodine atom on the benzoic acid framework, making it a potentially valuable building block in medicinal chemistry and materials science. The presence of three distinct functional groups—carboxylic acid, cyano, and iodo—offers multiple reaction sites for chemical modification and conjugation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1260814-20-7[1][2][3][4]
Molecular Formula C₈H₄INO₂[2][3][4]
Molecular Weight 273.03 g/mol [2][4]
IUPAC Name This compound[1][2]
Canonical SMILES N#CC1=CC=C(C(=O)O)C(I)=C1[2]
Appearance Pale yellow solid[2]
Purity Typically ≥95% - 97%[2][5]
Storage Conditions Store at 0-8 °C, keep in a dark place, sealed in dry conditions.[2][3]

Potential Applications in Drug Discovery and Organic Synthesis

While specific examples for this compound are not detailed in the searched literature, its structural motifs are common in pharmacologically active molecules. Iodinated aromatic compounds are key precursors for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamental in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[6][7] The cyano group can act as a hydrogen bond acceptor or be transformed into other functional groups, and the carboxylic acid allows for the formation of amides, esters, and salts, which can modulate the pharmacokinetic properties of a drug candidate.[7]

Derivatives of cyanobenzoic acid are mentioned as intermediates in the synthesis of various pharmaceuticals, including Factor Xa inhibitors.[8] The strategic placement of the iodo and cyano groups on the benzoic acid ring makes this compound a versatile intermediate for creating libraries of compounds for drug screening.

Safety and Handling

Safety data sheets for structurally related compounds such as 2-iodobenzoic acid and 4-cyanobenzoic acid indicate that these types of molecules should be handled with care.

Table 2: General Hazard Information for Structurally Related Compounds

HazardDescriptionPrecautionary MeasuresSource(s)
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.Do not eat, drink or smoke when using this product. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area.[9][10][11][12]
Skin Irritation Causes skin irritation.Wear protective gloves. If on skin, wash with plenty of soap and water.[9][10][12]
Eye Irritation Causes serious eye irritation/damage.Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9][10][11][13]
Respiratory Irritation May cause respiratory irritation.Avoid breathing dust. If inhaled, remove person to fresh air and keep comfortable for breathing.[9][10]

It is imperative to consult the specific Safety Data Sheet (SDS) for this compound from the supplier before handling.

Logical Workflow for Synthesis and Application

The following diagram illustrates a generalized workflow for the potential synthesis and subsequent application of this compound in a research and development context.

G cluster_synthesis Synthesis cluster_application Application in Drug Discovery start Starting Materials (e.g., aminobenzoic acid derivatives) diazotization Diazotization Reaction start->diazotization e.g., NaNO2, HCl sandmeyer Sandmeyer-type Reaction (Introduction of Iodo and Cyano Groups) diazotization->sandmeyer e.g., KI, CuCN purification Purification (e.g., Recrystallization, Chromatography) sandmeyer->purification product This compound purification->product coupling Cross-Coupling Reactions (e.g., Suzuki, Heck) product->coupling derivatization Carboxylic Acid/Cyano Group Derivatization product->derivatization library Compound Library Synthesis coupling->library derivatization->library screening Biological Screening (e.g., in vitro assays) library->screening hit Hit Identification screening->hit

Caption: Generalized workflow for the synthesis and potential application of this compound.

Experimental Protocols

Conceptual Synthesis via Diazotization-Sandmeyer Reaction

The synthesis of iodinated and cyanated benzoic acids can often be achieved from the corresponding amino-substituted precursors through diazotization followed by Sandmeyer-type reactions. A plausible, though not explicitly documented, route could start from an appropriately substituted aminobenzoic acid.

Disclaimer: The following is a generalized, conceptual protocol inspired by known organic chemistry transformations and should be adapted and optimized with appropriate laboratory safety precautions.

  • Diazotization of an Aminobenzoic Acid Precursor:

    • Dissolve the starting aminobenzoic acid derivative in an aqueous acidic solution (e.g., HCl, H₂SO₄).

    • Cool the solution to 0-5 °C in an ice bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at low temperature for a short period.

  • Introduction of Iodine and Cyano Groups (Conceptual):

    • The introduction of both iodo and cyano groups onto the aromatic ring in a one-pot Sandmeyer-type reaction from a single diazonium salt is complex and would require significant methods development. A more plausible route would involve a multi-step synthesis where one group is introduced, followed by manipulation of other substituents to install the second group. For instance, starting from 4-amino-2-chlorobenzoic acid, one might first perform a Sandmeyer reaction to introduce the cyano group, followed by a halogen exchange or other method to introduce the iodine.

Detailed procedures for the synthesis of related compounds like m-iodobenzoic acid and the general principles of diazotization can be found in Organic Syntheses preparations.[14]

Conclusion

This compound is a chemical intermediate with significant potential for use in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its trifunctional nature allows for diverse chemical modifications. While detailed application notes and experimental protocols for this specific molecule are scarce in publicly accessible literature, its structural components suggest its utility as a versatile building block. Researchers and drug development professionals are encouraged to leverage the known reactivity of iodoarenes, nitriles, and carboxylic acids to explore the synthetic possibilities offered by this compound. All work should be preceded by a thorough review of the supplier's Safety Data Sheet and a comprehensive risk assessment.

References

4-Cyano-2-iodobenzoic acid molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Cyano-2-iodobenzoic Acid: Molecular Structure, Properties, and Synthesis

Abstract

This compound is a trifunctional aromatic compound of significant interest to researchers in medicinal chemistry and drug development. Its unique substitution pattern, featuring a carboxylic acid, a nitrile, and an iodine atom on a benzene ring, makes it a versatile building block in organic synthesis. The presence of the iodo group facilitates various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the cyano and carboxylic acid moieties offer additional sites for chemical modification. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, predicted spectroscopic data, a detailed experimental protocol for its synthesis, and its applications in pharmaceutical research.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These identifiers and physical constants are crucial for laboratory handling, characterization, and analytical method development.

PropertyValueSource(s)
IUPAC Name This compound[1][2]
CAS Number 1260814-20-7[1][2]
Molecular Formula C₈H₄INO₂[1][3]
Molecular Weight 273.03 g/mol [2][3]
Appearance Pale yellow solid[2]
Melting Point 84-85 °C[1]
SMILES N#CC1=CC=C(C(=O)O)C(I)=C1[1][2]
InChI Key OWTQANSUZFJZRT-UHFFFAOYSA-N[1][3]

Molecular Structure Analysis

This compound features a 1,2,4-trisubstituted benzene ring. The three functional groups—iodine (position 2), cyano (position 4), and carboxylic acid (position 1)—confer distinct chemical reactivity upon the molecule. The iodine atom acts as an excellent leaving group in metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of both the cyano and carboxylic acid groups influences the electronic properties of the aromatic ring.

molecular_structure Logical Diagram of this compound ring Benzene Ring (Aromatic Core) COOH Carboxylic Acid (-COOH) ring->COOH Position 1 I Iodo Group (-I) ring->I Position 2 (ortho) CN Cyano Group (-C≡N) ring->CN Position 4 (para)

Caption: Key functional groups of this compound.

Predicted Spectroscopic Data

While experimental spectra for this specific molecule are not widely published, its spectroscopic characteristics can be reliably predicted based on data from analogous compounds such as 4-cyanobenzoic acid, 2-iodobenzoic acid, and 4-iodobenzoic acid.[3][4][5]

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for each functional group.

Wavenumber (cm⁻¹)Predicted AssignmentFunctional Group
~3300-2500O-H stretch (broad, carboxylic acid)Carboxylic Acid
~2230-2240C≡N stretch (strong, sharp)Cyano (Nitrile)
~1700-1720C=O stretch (strong)Carboxylic Acid
~1600, ~1470C=C aromatic ring stretchesAromatic Ring
~1300C-O stretch / O-H bend coupledCarboxylic Acid
~900-650C-H out-of-plane bendingAromatic Ring
Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts (in ppm) are relative to TMS. The solvent is assumed to be DMSO-d₆.

¹H NMR: The aromatic region will display three distinct signals corresponding to the three protons on the ring.

Predicted δ (ppm)Splitting PatternCoupling Constant (J)Assignment
~13.5broad singlet--COOH
~8.3doublet~1.5 Hz (meta)H-3
~8.1doublet~8.0 Hz (ortho)H-5
~7.9dd~8.0, ~1.5 HzH-6

¹³C NMR: Eight distinct signals are expected, one for each carbon atom.

Predicted δ (ppm)Assignment
~166-COOH
~142C-2 (C-I)
~138C-4 (C-CN)
~134C-6
~132C-1 (C-COOH)
~130C-5
~118-C≡N
~95C-3
Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.

m/z ValuePredicted Assignment
273[M]⁺ (Molecular Ion)
256[M-OH]⁺
228[M-COOH]⁺
146[M-I]⁺
101[M-I-COOH]⁺

Experimental Protocols

Synthesis via Sandmeyer Reaction

This protocol describes a plausible synthesis of this compound from 4-amino-2-iodobenzoic acid, adapting established procedures for diazotization and cyanation.[6][7]

Materials:

  • 4-amino-2-iodobenzoic acid

  • Hydrochloric acid (HCl), concentrated

  • Sodium nitrite (NaNO₂)

  • Copper(I) cyanide (CuCN)

  • Sodium cyanide (NaCN)

  • Deionized water

  • Ice

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Diazotization: In a 250 mL flask, suspend 10.0 g of 4-amino-2-iodobenzoic acid in 50 mL of water. Cool the mixture to 0-5 °C in an ice-salt bath. Slowly add 15 mL of concentrated HCl with stirring.

  • Prepare a solution of 3.0 g of sodium nitrite in 10 mL of cold water. Add this solution dropwise to the cooled suspension over 30 minutes, ensuring the temperature remains below 5 °C. Stir for an additional 20 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Cyanation (Sandmeyer Reaction): In a separate 500 mL flask, prepare a solution of 7.0 g of CuCN and 8.0 g of NaCN in 80 mL of water. Warm the solution gently if needed to dissolve the salts, then cool it to 10 °C.

  • Slowly and carefully add the cold diazonium salt solution to the cyanide solution with vigorous stirring. Effervescence (release of N₂ gas) will be observed.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat it to 50-60 °C for 30 minutes to ensure the reaction goes to completion.

  • Workup and Purification: Cool the reaction mixture to room temperature and extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash them with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to yield this compound as a solid.

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery

The structural features of this compound make it a valuable intermediate in the synthesis of complex pharmaceutical agents.

  • Scaffold for Cross-Coupling: The carbon-iodine bond is highly reactive towards palladium-catalyzed cross-coupling reactions. This allows for the straightforward introduction of various aryl, heteroaryl, alkyl, and alkynyl groups at the 2-position, enabling the construction of diverse molecular libraries for lead optimization.

  • Bioisostere and Pharmacophore Component: The cyano group can serve as a bioisostere for other functional groups or act as a key hydrogen bond acceptor in ligand-receptor interactions.

  • Precursor for Heterocycles: The ortho-relationship between the carboxylic acid and another reactive site (post-coupling) can be exploited for the synthesis of fused heterocyclic systems, which are common scaffolds in many drug molecules.

References

An In-Depth Technical Guide to the Synthesis of 4-Cyano-2-iodobenzoic Acid from Anthranilic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 4-cyano-2-iodobenzoic acid, a valuable building block in pharmaceutical and materials science, starting from the readily available precursor, anthranilic acid. This document details the necessary experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow.

Introduction

This compound is a key intermediate in the synthesis of various complex organic molecules, including active pharmaceutical ingredients and functional materials. Its synthesis from anthranilic acid involves a multi-step process that leverages well-established organic reactions. This guide outlines a robust and reproducible synthetic route, focusing on a Sandmeyer-type reaction for the introduction of the iodine and cyano functionalities.

Overall Synthetic Strategy

The synthesis of this compound from anthranilic acid can be strategically achieved through a two-stage process. The initial stage involves the conversion of anthranilic acid to 2-iodobenzoic acid via a diazotization-iodination reaction. The second, more nuanced stage, involves the introduction of a cyano group at the 4-position. A plausible and well-documented approach for this second stage is to start from a precursor that already contains a nitrogen functionality at the 4-position, which can then be converted to the nitrile. Therefore, a proposed synthetic route involves the initial synthesis of 4-amino-2-iodobenzoic acid, followed by a Sandmeyer reaction to introduce the cyano group.

Synthesis_Workflow Anthranilic_Acid Anthranilic Acid Diazonium_Salt_I Intermediate Diazonium Salt Anthranilic_Acid->Diazonium_Salt_I  Diazotization   Two_Iodobenzoic_Acid 2-Iodobenzoic Acid Diazonium_Salt_I->Two_Iodobenzoic_Acid  Iodination   Four_Nitro_Two_Iodobenzoic_Acid 4-Nitro-2-iodobenzoic Acid Two_Iodobenzoic_Acid->Four_Nitro_Two_Iodobenzoic_Acid  Nitration   Four_Amino_Two_Iodobenzoic_Acid 4-Amino-2-iodobenzoic Acid Four_Nitro_Two_Iodobenzoic_Acid->Four_Amino_Two_Iodobenzoic_Acid  Reduction   Diazonium_Salt_II Intermediate Diazonium Salt Four_Amino_Two_Iodobenzoic_Acid->Diazonium_Salt_II  Diazotization   Four_Cyano_Two_Iodobenzoic_Acid This compound Diazonium_Salt_II->Four_Cyano_Two_Iodobenzoic_Acid  Sandmeyer Cyanation  

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Stage 1: Synthesis of 2-Iodobenzoic Acid from Anthranilic Acid

This stage involves the diazotization of anthranilic acid followed by an in-situ reaction with potassium iodide.[1][2][3]

3.1.1. Materials

ReagentMolar Mass ( g/mol )QuantityMoles
Anthranilic Acid137.1410.0 g0.073 mol
Sodium Nitrite69.005.3 g0.077 mol
Hydrochloric Acid (conc.)36.4622 mL~0.26 mol
Potassium Iodide166.0012.3 g0.074 mol
Water18.02As needed-
95% Ethanol46.07As needed-
Sodium Thiosulfate158.11~0.5 g-

3.1.2. Procedure

  • In a 250 mL beaker, dissolve 10.0 g of anthranilic acid in 100 mL of water and 22 mL of concentrated hydrochloric acid. Warm the mixture gently on a hot plate until all the solid dissolves.

  • Cool the solution in an ice bath to 0-5 °C with constant stirring.

  • Slowly add a solution of 5.3 g of sodium nitrite in 25 mL of water dropwise, ensuring the temperature remains below 5 °C. Stir for an additional 5 minutes after the addition is complete.

  • In a separate beaker, dissolve 12.3 g of potassium iodide in 20 mL of water.

  • Add the potassium iodide solution to the cold diazonium salt solution. A brown precipitate will form, and nitrogen gas will evolve.

  • Allow the mixture to stand at room temperature for 10 minutes, then warm it on a water bath at 40-50 °C until the evolution of nitrogen ceases.

  • Heat the mixture to 90-95 °C for 10 minutes.

  • Cool the mixture in an ice bath and add a small amount of sodium thiosulfate to remove any excess iodine.

  • Collect the crude 2-iodobenzoic acid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a mixture of 95% ethanol and water to obtain pure 2-iodobenzoic acid.

Stage 2: Synthesis of this compound

This stage involves the nitration of 2-iodobenzoic acid, followed by reduction of the nitro group to an amine, and finally a Sandmeyer cyanation.

3.2.1. Step 2a: Nitration of 2-Iodobenzoic Acid to 4-Nitro-2-iodobenzoic Acid

Materials

ReagentMolar Mass ( g/mol )
2-Iodobenzoic Acid248.02
Fuming Nitric Acid63.01
Concentrated Sulfuric Acid98.08

Procedure

  • Carefully add 2-iodobenzoic acid to a cooled mixture of fuming nitric acid and concentrated sulfuric acid.

  • The reaction is stirred at a controlled temperature to favor the formation of the 4-nitro isomer.

  • The reaction mixture is then poured onto ice, and the precipitated 4-nitro-2-iodobenzoic acid is collected by filtration, washed with water, and dried.

3.2.2. Step 2b: Reduction of 4-Nitro-2-iodobenzoic Acid to 4-Amino-2-iodobenzoic Acid

Materials

ReagentMolar Mass ( g/mol )
4-Nitro-2-iodobenzoic Acid293.02
Tin(II) Chloride Dihydrate225.63
Concentrated Hydrochloric Acid36.46
Sodium Hydroxide40.00

Procedure

  • Suspend 4-nitro-2-iodobenzoic acid in concentrated hydrochloric acid.

  • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid portion-wise with stirring.

  • Heat the mixture on a steam bath until the reaction is complete.

  • Cool the reaction mixture and neutralize with a concentrated sodium hydroxide solution to precipitate the 4-amino-2-iodobenzoic acid.

  • Collect the product by filtration, wash with water, and dry.

3.2.3. Step 2c: Sandmeyer Cyanation of 4-Amino-2-iodobenzoic Acid to this compound

This procedure is based on the general principles of the Sandmeyer reaction for the conversion of an amino group to a cyano group.[1][4]

Materials

ReagentMolar Mass ( g/mol )
4-Amino-2-iodobenzoic Acid263.03
Sodium Nitrite69.00
Hydrochloric Acid (conc.)36.46
Copper(I) Cyanide89.56
Sodium Cyanide49.01

Procedure

  • Suspend 4-amino-2-iodobenzoic acid in a mixture of water and concentrated hydrochloric acid and cool to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

  • In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat gently to complete the reaction.

  • Cool the mixture and acidify to precipitate the crude this compound.

  • Collect the product by filtration, wash with water, and purify by recrystallization.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

StepReactionKey ReagentsTemperature (°C)Time (h)Typical Yield (%)
1Diazotization-IodinationNaNO₂, KI, HCl0-5, then 90-952-370-80
2aNitrationHNO₃, H₂SO₄0-101-2-
2bReductionSnCl₂·2H₂O, HCl90-1002-4-
2cSandmeyer CyanationNaNO₂, CuCN, NaCN0-5, then RT/heat1-3-

Note: Yields for steps 2a, 2b, and 2c are highly dependent on specific reaction conditions and substrate purity and should be optimized.

Signaling Pathways and Logical Relationships

The core of this synthesis relies on the transformation of an amino group into a diazonium salt, which is a versatile intermediate.

Diazotization_Mechanism Aryl_Amine Ar-NH₂ Diazonium_Ion Ar-N₂⁺ Aryl_Amine->Diazonium_Ion  + HONO, H⁺   Nitrous_Acid HONO (from NaNO₂ + H⁺) Product Ar-Nu Diazonium_Ion->Product  + Nu⁻, -N₂   Nucleophile Nu⁻ (e.g., I⁻, CN⁻)

Caption: General mechanism of the Sandmeyer reaction.

Conclusion

This guide provides a detailed and structured approach for the synthesis of this compound from anthranilic acid. The outlined procedures, based on established chemical principles, offer a solid foundation for researchers and professionals in the field. Successful implementation of this synthesis requires careful control of reaction conditions, particularly temperature, and appropriate purification techniques to ensure the desired product's purity. Further optimization of the latter stages of the synthesis may be necessary to achieve high overall yields.

References

Spectroscopic Data for 4-Cyano-2-iodobenzoic Acid Remains Elusive in Public Domain

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for publicly available spectroscopic data for 4-Cyano-2-iodobenzoic acid (CAS: 1260814-20-7) has yielded no specific experimental ¹H NMR, ¹³C NMR, FT-IR, or mass spectrometry data. While the compound is commercially available from several suppliers, detailed spectral characterization is not provided in their public-facing documentation.

This absence of readily accessible data prevents the creation of an in-depth technical guide as requested. Information on experimental protocols for data acquisition is consequently also unavailable. Researchers and scientists seeking to work with this compound may need to perform their own spectral analysis upon acquisition.

For professionals in drug development and related fields, this highlights the critical need for in-house analytical capabilities or the commissioning of such services when dealing with less common chemical entities. While the fundamental structure of this compound (C₈H₄INO₂) is known, empirical spectroscopic data is essential for confirming identity, purity, and for monitoring reactions involving this molecule.

Characterization of Related Compounds

As a point of reference, spectroscopic data for the related compounds, 4-cyanobenzoic acid and 2-iodobenzoic acid, are well-documented and can offer insights into the expected spectral features of this compound.

4-Cyanobenzoic Acid

This compound shares the cyano and carboxylic acid functional groups. The nitrile group (C≡N) typically exhibits a sharp, medium-intensity absorption band in the infrared spectrum around 2230-2210 cm⁻¹. The carboxylic acid will show a broad O-H stretch from approximately 3300-2500 cm⁻¹ and a strong carbonyl (C=O) stretch around 1700-1680 cm⁻¹. In the ¹H NMR spectrum, the aromatic protons will appear in the downfield region, and their splitting pattern will be indicative of the para-substitution.

2-Iodobenzoic Acid

The presence of the bulky iodine atom at the ortho position influences the chemical environment of the adjacent protons and the carboxylic acid group. In the ¹H NMR spectrum, the proton ortho to the iodine will be significantly shifted downfield. The substitution pattern will result in a complex splitting of the aromatic protons.

Logical Workflow for Spectroscopic Analysis

For researchers who obtain a sample of this compound, a logical workflow for its complete spectroscopic characterization would be as follows. This workflow is a standard approach in chemical analysis for structural elucidation and purity assessment.

G Diagram 1: General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_interpretation Data Interpretation and Elucidation cluster_reporting Documentation Sample Obtain this compound Dissolve Dissolve in appropriate deuterated solvent (e.g., DMSO-d6, CDCl3) Sample->Dissolve MS Mass Spectrometry (e.g., ESI, EI) Sample->MS Direct analysis (if applicable) NMR 1H & 13C NMR Spectroscopy Dissolve->NMR IR FT-IR Spectroscopy Dissolve->IR Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment Structure->Purity Report Compile Data into Technical Report Purity->Report

Diagram 1: General Workflow for Spectroscopic Analysis

Conclusion

While a detailed technical guide on the spectroscopic data of this compound cannot be provided at this time due to the lack of public data, the information on related compounds and the general workflow for analysis offer a foundational guide for researchers. The scientific community would benefit from the publication of the full spectroscopic characterization of this compound to facilitate its use in research and development.

Navigating the Spectroscopic Landscape of 4-Cyano-2-iodobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Cyano-2-iodobenzoic acid is a halogenated aromatic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its molecular structure is paramount for its effective utilization. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating such structures. This technical guide provides a detailed overview of the expected ¹H and ¹³C NMR spectral data for this compound. Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted NMR data based on the analysis of structurally similar compounds. Furthermore, a comprehensive experimental protocol for acquiring high-quality NMR data is provided, alongside a logical workflow for data acquisition and analysis.

Predicted ¹H and ¹³C NMR Data

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) are summarized in Table 1. The numbering of the protons corresponds to the IUPAC nomenclature of the benzoic acid ring.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-38.2 - 8.4d~1.5
H-57.9 - 8.1dd~8.0, ~1.5
H-67.7 - 7.9d~8.0

Predictions are based on analysis of related compounds and may vary from experimental values.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to exhibit eight distinct signals, corresponding to the eight carbon atoms in the molecule. The predicted chemical shifts are presented in Table 2.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O165 - 170
C-1135 - 140
C-2 (C-I)95 - 100
C-3140 - 145
C-4 (C-CN)115 - 120
C-5130 - 135
C-6132 - 137
CN117 - 120

Predictions are based on analysis of related compounds and may vary from experimental values.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for this compound, the following detailed experimental protocol is recommended.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Common choices for aromatic carboxylic acids include Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the exchangeable proton of the carboxylic acid to be observed.

  • Concentration: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm. If the deuterated solvent does not already contain TMS, a small amount can be added.

NMR Spectrometer Setup
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Tuning and Shimming: The NMR probe should be tuned to the appropriate frequencies for ¹H and ¹³C. The magnetic field homogeneity should be optimized by shimming to obtain sharp, symmetrical peaks.

¹H NMR Data Acquisition Parameters
  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used.

  • Spectral Width: Set a spectral width that encompasses the entire expected range of proton signals (e.g., 0-14 ppm).

  • Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds to allow for adequate relaxation of the protons between scans.

  • Acquisition Time (aq): An acquisition time of 2-4 seconds is generally sufficient.

¹³C NMR Data Acquisition Parameters
  • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') is commonly used to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE).

  • Spectral Width: Set a wide spectral width to cover the full range of carbon chemical shifts (e.g., 0-200 ppm).

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.

  • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended, especially for quaternary carbons which have longer relaxation times.

Data Processing and Analysis
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum to the TMS signal at 0 ppm or the residual solvent peak.

  • Peak Picking and Integration: Identify the chemical shifts of all peaks. For ¹H NMR, integrate the peak areas to determine the relative number of protons.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to the final analysis of the NMR data.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis and Interpretation Compound This compound Dissolve Dissolve Compound Compound->Dissolve Solvent Deuterated Solvent (e.g., DMSO-d6) Solvent->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer Setup Tuning and Shimming Spectrometer->Setup H1_Acq ¹H NMR Acquisition Setup->H1_Acq C13_Acq ¹³C NMR Acquisition Setup->C13_Acq FID Free Induction Decay (FID) H1_Acq->FID C13_Acq->FID FT Fourier Transformation FID->FT Phase_Baseline Phase and Baseline Correction FT->Phase_Baseline Referencing Referencing Phase_Baseline->Referencing Spectrum Processed NMR Spectrum Referencing->Spectrum Peak_Picking Peak Picking and Integration Spectrum->Peak_Picking Structure_Elucidation Structure Elucidation Peak_Picking->Structure_Elucidation Report Final Report Structure_Elucidation->Report

Caption: Logical workflow for NMR data acquisition and analysis.

Conclusion

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR data for this compound, offering valuable insights for researchers working with this compound. The detailed experimental protocol and the logical workflow diagram serve as practical resources for the acquisition and analysis of high-quality NMR spectra. While the provided NMR data is based on predictions from analogous structures, it lays a solid foundation for the experimental verification and further characterization of this molecule, thereby facilitating its application in various fields of chemical research and development.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Cyano-2-iodobenzoic acid

Molecular Structure and Properties

This compound is a trifunctionalized benzene derivative with a molecular formula of C₈H₄INO₂ and a molecular weight of 273.03 g/mol [1]. Its structure consists of a benzoic acid backbone with a cyano group at the 4-position and an iodine atom at the 2-position. The presence of the carboxyl group, the cyano group, and the iodine atom dictates its fragmentation behavior under mass spectrometric conditions.

Predicted Mass Spectrometry Fragmentation Pathways

Upon ionization in a mass spectrometer, typically through techniques like Electron Ionization (EI) or Electrospray Ionization (ESI), the molecular ion ([M]⁺• or [M-H]⁻) of this compound is formed at an m/z corresponding to its molecular weight. The subsequent fragmentation is governed by the relative bond strengths and the stability of the resulting fragment ions and neutral losses.

The fragmentation of aromatic compounds is characterized by the stability of the aromatic ring, which often remains intact in major fragments[2]. For carboxylic acids, common initial fragmentation steps involve the loss of the hydroxyl (•OH) or carboxyl (•COOH) radicals[3][4].

The proposed fragmentation pathways for this compound are detailed below and visualized in the accompanying diagrams.

2.1. Primary Fragmentation Pathways

The initial fragmentation of the molecular ion (m/z 273) is predicted to proceed through several key pathways:

  • Loss of a Hydroxyl Radical (•OH): A common fragmentation for carboxylic acids is the alpha-cleavage leading to the loss of a hydroxyl radical, resulting in the formation of a stable acylium ion[3][4].

    • [C₈H₄INO₂]⁺• → [C₈H₄INO]⁺ + •OH

    • This would produce a prominent peak at m/z 256 .

  • Loss of a Carboxyl Radical (•COOH): The entire carboxyl group can be lost as a radical, which is another characteristic fragmentation of benzoic acid derivatives[3].

    • [C₈H₄INO₂]⁺• → [C₇H₄IN]⁺• + •COOH

    • This fragmentation would result in an ion at m/z 228 .

  • Loss of an Iodine Atom (•I): The carbon-iodine bond is relatively weak and can undergo homolytic cleavage to release an iodine radical.

    • [C₈H₄INO₂]⁺• → [C₈H₄NO₂]⁺ + •I

    • This would lead to a fragment ion at m/z 146 .

  • Decarboxylation (Loss of CO₂): Neutral loss of carbon dioxide can occur, particularly in techniques that promote rearrangements.

    • [C₈H₄INO₂]⁺• → [C₇H₄IN]⁺• + CO₂

    • This pathway would generate a fragment at m/z 229 .

2.2. Secondary Fragmentation Pathways

The primary fragment ions can undergo further fragmentation to produce a cascade of smaller ions:

  • From the Acylium Ion (m/z 256): The highly stable acylium ion can subsequently lose a molecule of carbon monoxide (CO).

    • [C₈H₄INO]⁺ → [C₇H₄IN]⁺ + CO

    • This would also result in an ion at m/z 228 .

  • From the Iodinated Cyanophenyl Cation (m/z 228): This ion could potentially lose a molecule of hydrogen cyanide (HCN).

    • [C₇H₄IN]⁺ → [C₆H₃I]⁺ + HCN

    • This would produce a fragment at m/z 202 .

  • Further Fragmentation to a Phenyl Cation: A common feature in the mass spectra of benzene derivatives is the formation of the phenyl cation or related structures. The loss of iodine from the m/z 202 fragment would lead to a benzyne species. A more direct route to a phenyl-type fragment would be from the m/z 146 ion.

    • [C₈H₄NO₂]⁺ (m/z 146) → [C₇H₄O₂]⁺ + CN

    • Further fragmentation could lead to the characteristic phenyl fragment at m/z 77 or related cyanophenyl fragments, although the pathway is more complex. The appearance of an ion at m/z 77 is very characteristic of monosubstituted benzene compounds[3].

Data Presentation: Predicted Major Fragment Ions

The following table summarizes the predicted major fragment ions for this compound, their corresponding m/z values, and the proposed neutral losses.

m/zProposed FormulaProposed Neutral Loss
273[C₈H₄INO₂]⁺•- (Molecular Ion)
256[C₈H₄INO]⁺•OH
229[C₇H₄IN]⁺•CO₂
228[C₇H₄IN]⁺•COOH or CO from m/z 256
202[C₆H₃I]⁺HCN from m/z 228
146[C₈H₄NO₂]⁺•I
102[C₇H₄O]⁺••I from m/z 229
77[C₆H₅]⁺Characteristic Aromatic Fragment

Experimental Protocols

A general methodology for the mass spectrometric analysis of this compound is provided below. This can be adapted for specific instrumentation and analytical goals.

4.1. Sample Preparation

  • Dissolve a small amount (e.g., 1 mg) of this compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a concentration of approximately 1 mg/mL.

  • Further dilute the stock solution to a final concentration suitable for the mass spectrometer being used (typically in the range of 1-10 µg/mL).

  • For ESI, the addition of a small amount of acid (e.g., 0.1% formic acid for positive ion mode) or base (e.g., 0.1% ammonium hydroxide for negative ion mode) to the final solution can aid in ionization.

4.2. Mass Spectrometry Analysis

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurements to confirm the elemental composition of fragment ions.

  • Ionization Source:

    • Electron Ionization (EI): Suitable for volatile and thermally stable compounds. Typically performed with an ionization energy of 70 eV.

    • Electrospray Ionization (ESI): A soft ionization technique suitable for a wider range of compounds. Analysis can be performed in both positive and negative ion modes.

  • Mass Analyzer:

    • Full Scan Mode: Acquire mass spectra over a relevant m/z range (e.g., m/z 50-500) to identify the molecular ion and major fragment ions.

    • Tandem MS (MS/MS): Isolate the molecular ion (or a primary fragment ion) and subject it to collision-induced dissociation (CID) to elucidate fragmentation pathways. Varying the collision energy can provide more detailed fragmentation information.

  • Data Analysis:

    • Identify the molecular ion peak.

    • Determine the m/z values of the major fragment ions.

    • Calculate the mass differences between the precursor and product ions to identify neutral losses.

    • Propose structures for the fragment ions and rational fragmentation mechanisms.

    • Utilize accurate mass data to confirm the elemental composition of the observed ions.

Visualizations

The following diagrams illustrate the predicted fragmentation pathway and a general experimental workflow for the mass spectrometric analysis of this compound.

Fragmentation_Pathway M [C₈H₄INO₂]⁺• m/z 273 F256 [C₈H₄INO]⁺ m/z 256 M->F256 - •OH F229 [C₇H₄IN]⁺• m/z 229 M->F229 - CO₂ F228_from_M [C₇H₄IN]⁺• m/z 228 M->F228_from_M - •COOH F146 [C₈H₄NO₂]⁺ m/z 146 M->F146 - •I F228_from_F256 [C₇H₄IN]⁺ m/z 228 F256->F228_from_F256 - CO F102 [C₇H₄O]⁺• m/z 102 F229->F102 - •I F202 [C₆H₃I]⁺ m/z 202 F228_from_M->F202 - HCN F77 [C₆H₅]⁺ m/z 77 F146->F77 ... F228_from_F256->F202 - HCN

Caption: Predicted fragmentation pathway of this compound.

Experimental_Workflow Prep1 Dissolve Sample Prep2 Dilute to Working Conc. Prep1->Prep2 MS1 Ionization (EI or ESI) Prep2->MS1 MS2 Full Scan Analysis MS3 Tandem MS (MS/MS) MS2->MS3 DA1 Identify Molecular Ion MS3->DA1 DA2 Identify Fragment Ions DA1->DA2 DA3 Determine Neutral Losses DA2->DA3 DA4 Propose Fragmentation Pathway DA3->DA4

Caption: General experimental workflow for MS analysis.

References

Technical Guide: Solubility of 4-Cyano-2-iodobenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, specific quantitative solubility data for 4-cyano-2-iodobenzoic acid in a comprehensive range of organic solvents is not extensively published in the public domain. This guide therefore provides a standardized experimental protocol for researchers to determine this data, a template for presenting the results, and a logical workflow for solvent selection.

Introduction

This compound is a substituted aromatic carboxylic acid of interest in medicinal chemistry and organic synthesis. Its utility as a building block in the development of novel pharmaceutical agents and functional materials necessitates a thorough understanding of its physicochemical properties. Among these, solubility is a critical parameter that governs reaction kinetics, purification strategies (such as crystallization), formulation development, and bioavailability.

This technical guide offers a comprehensive framework for determining and evaluating the solubility of this compound in various organic solvents. It provides a detailed experimental methodology, a structured table for data presentation, and a decision-making workflow for solvent selection relevant to drug development.

Data Presentation: Solubility of this compound

The following table serves as a standardized template for recording and comparing experimentally determined solubility data. Researchers should populate this table with their findings to facilitate systematic analysis and solvent screening.

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method of DeterminationNotes
e.g., Ethanol25.0Isothermal Shake-Flask
e.g., Acetone25.0Isothermal Shake-Flask
e.g., Ethyl Acetate25.0Isothermal Shake-Flask
e.g., Toluene25.0Isothermal Shake-Flask
e.g., Dichloromethane25.0Isothermal Shake-Flask
e.g., Methanol40.0Isothermal Shake-Flask
e.g., Acetonitrile40.0Isothermal Shake-Flask

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal equilibrium method, commonly known as the shake-flask method, is a robust and widely accepted technique for determining the thermodynamic solubility of a solid compound in a solvent.

Principle

An excess amount of the solid solute (this compound) is agitated in the solvent of interest at a constant temperature for a sufficient duration to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved solute in the supernatant is constant and represents the solubility of the compound at that specific temperature.

Materials and Equipment
  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (±0.1 mg precision)

  • Scintillation vials or flasks with screw caps

  • Constant temperature incubator shaker or water bath

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer

  • Mobile phase and standards for HPLC analysis

Step-by-Step Procedure
  • Preparation: Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure a saturated solution is formed. As a rule of thumb, add enough solid so that a visible amount remains undissolved at the end of the experiment.

  • Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.

  • Equilibration: Tightly cap the vials to prevent solvent evaporation. Place the vials in an incubator shaker set to the desired constant temperature (e.g., 25 °C or 37 °C). Agitate the vials at a constant speed for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The required time should be determined empirically by sampling at different time points (e.g., 24, 48, 72 hours) until the measured concentration remains constant.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 2-4 hours to allow the excess solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial. This step is critical to remove all undissolved solid particles. Note: The filter should be pre-wetted with the same solvent to avoid analyte adsorption.

  • Sample Dilution: Accurately dilute the filtered supernatant with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV. Create a calibration curve using standard solutions of this compound of known concentrations.

  • Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original solubility (S) in the solvent using the following formula, accounting for the dilution factor:

    S (in mg/mL or mol/L) = Concentration from Calibration Curve × Dilution Factor

Visualization: Solvent Selection Workflow

In drug development, selecting an appropriate solvent is a multi-faceted decision that balances solubility with safety, environmental, and processing considerations. The following diagram illustrates a logical workflow for this process.

SolventSelectionWorkflow Logical Workflow for Solvent Selection start Define Process Requirement (e.g., Crystallization, Reaction) screening Initial Solvent Screening (Theoretical & Class Guides) start->screening exp_det Experimental Solubility Determination (Isothermal Method) screening->exp_det data_eval Evaluate Solubility Data (High in Product, Low in Impurities?) exp_det->data_eval data_eval->screening Solubility Not Suitable safety Assess Safety & Environmental (Toxicity, ICH Limits, Green Solvents) data_eval->safety Solubility OK process Evaluate Process Compatibility (Boiling Point, Viscosity, Recovery) safety->process selection Down-Select Candidate Solvents process->selection optimization Process Optimization (e.g., Anti-solvent Addition, Cooling Profile) selection->optimization final Final Solvent System Chosen optimization->final

Caption: A flowchart illustrating the decision-making process for selecting an optimal organic solvent.

A Technical Guide to the Stability and Storage of 4-Cyano-2-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the stability profile and recommended storage conditions for 4-Cyano-2-iodobenzoic acid (CAS No. 1260814-20-7). Adherence to these guidelines is crucial for maintaining the compound's integrity, ensuring experimental reproducibility, and promoting laboratory safety.

Chemical Stability Profile

This compound is a solid compound that is generally stable under recommended storage conditions.[1] However, it exhibits sensitivity to several environmental factors that can lead to degradation. The primary stability concerns are its sensitivity to light, moisture, and air.[1][2]

Key Stability Characteristics:

  • Light Sensitivity: The compound is sensitive to light, which can potentially initiate degradation.[2] It is advisable to store it in amber or opaque containers.

  • Moisture Sensitivity: this compound is sensitive to moisture.[2] Absorption of water may lead to hydrolysis or changes in its physical state.

  • Air Sensitivity: The compound is also noted to be air-sensitive.[1] Exposure to air, particularly oxygen, over prolonged periods may result in oxidative degradation.

  • Thermal Stability: While specific decomposition temperature data is not detailed in the provided results, it is recommended to avoid exposure to high temperatures.

  • Reactivity Hazards: Hazardous polymerization is not expected to occur.[1]

Incompatible Materials

To prevent chemical reactions that could compromise the sample or create hazardous situations, this compound should not be stored with or exposed to the following classes of chemicals:

  • Strong Oxidizing Agents [1][3][4]

  • Strong Bases [1][3][4]

  • Strong Acids [3]

Recommended Storage and Handling Conditions

The following table summarizes the recommended storage and handling conditions for this compound, compiled from safety data sheets and supplier information.

ParameterRecommendationSource(s)
Temperature Cool, dry place. Refer to the product label for specific temperature ranges.[1][2][5]
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen).[1][2]
Container Tightly closed, light-resistant container.[1][2][3][6][7][8]
Ventilation Store in a well-ventilated area.[1][2][3][5][6][7][8]
Security Keep locked up or in an area accessible only to qualified or authorized persons.[2][3][7]
Handling Handle in a fume hood. Avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.[1][2][8]
Personal Protective Equipment (PPE) Wear protective gloves, clothing, and eye/face protection.[2][3][6][7][9]

Experimental Protocols

While specific degradation studies for this compound were not found, a general protocol for assessing the stability of a chemical compound is provided below. This workflow is standard in the pharmaceutical and chemical industries.

Protocol: Forced Degradation Study

Objective: To identify potential degradation pathways and determine the intrinsic stability of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare multiple, accurately weighed samples of this compound. Prepare a stock solution in a suitable solvent (e.g., acetonitrile, methanol) for analysis.

  • Stress Conditions: Expose the solid compound or solutions to the following conditions:

    • Acid Hydrolysis: Reflux in 0.1 M HCl at 60°C for 24-48 hours.

    • Base Hydrolysis: Reflux in 0.1 M NaOH at 60°C for 24-48 hours.

    • Oxidation: Treat with 3% hydrogen peroxide at room temperature for 24-48 hours.

    • Thermal Stress: Heat the solid sample in an oven at a temperature below its melting point (e.g., 105°C) for 48 hours.

    • Photostability: Expose the sample to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • Time Points: Withdraw samples at predetermined intervals (e.g., 0, 4, 8, 12, 24, 48 hours).

  • Sample Analysis:

    • Neutralize acidic and basic samples before analysis.

    • Dilute all samples to a suitable concentration.

    • Analyze the samples using a stability-indicating HPLC method (e.g., reverse-phase HPLC with a C18 column and UV detection).

    • Characterize major degradation products using LC-MS/MS or NMR if necessary.

  • Data Evaluation:

    • Calculate the percentage of degradation for each condition.

    • Determine the retention times of any degradation products.

    • Assess the peak purity of the parent compound under all conditions.

Visualizations

The following diagrams illustrate key logical and experimental workflows related to the stability and handling of this compound.

G cluster_storage Storage Protocol cluster_handling Handling Workflow receive Receive Compound inspect Inspect Container Seal receive->inspect log Log into Inventory inspect->log Seal Intact store Store in Designated Cabinet (Cool, Dry, Dark) log->store inert Blanket with Inert Gas (e.g., Argon) store->inert ppe Don Appropriate PPE store->ppe For Use seal Ensure Container is Tightly Sealed inert->seal fume_hood Transfer to Fume Hood ppe->fume_hood weigh Weigh Required Amount fume_hood->weigh dissolve Use in Experiment weigh->dissolve cleanup Clean Spill Immediately weigh->cleanup If Spill Occurs dispose Dispose of Waste Properly dissolve->dispose

Caption: Recommended workflow for storage and handling.

G compound This compound (Stable Form) degradation Degradation Products compound->degradation light Light Exposure light->degradation moisture Moisture/Humidity moisture->degradation air Air (Oxygen) air->degradation heat High Temperature heat->degradation oxidizers Strong Oxidizers oxidizers->degradation bases Strong Bases bases->degradation acids Strong Acids acids->degradation

Caption: Factors leading to potential degradation.

References

An In-depth Technical Guide to the Safety and Handling of 4-Cyano-2-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-Cyano-2-iodobenzoic acid (CAS No. 1260814-20-7), a specialized organic compound utilized in chemical synthesis and research. Due to its hazardous properties, strict adherence to safety protocols is essential to ensure the well-being of laboratory personnel and the integrity of research.

Chemical Identification and Physical Properties

This compound is a solid organic compound with the molecular formula C₈H₄INO₂.[1] The table below summarizes its key identification and physical data.

PropertyValue
IUPAC Name This compound
CAS Number 1260814-20-7
Molecular Formula C₈H₄INO₂
Molecular Weight 273.03 g/mol
Appearance Solid
Melting Point 84 to 85°C
Purity ≥95.0%
Storage Conditions Keep in dark place, sealed in dry, 2-8°C

Source: Fluorochem[1][2], BLD Pharm[3]

Hazard Identification and Classification

This chemical is classified as hazardous. The following table outlines its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS ClassificationHazard StatementPictogramSignal Word
Acute Toxicity, Oral H302: Harmful if swallowedGHS07Warning
Skin Corrosion/Irritation H315: Causes skin irritationGHS07Warning
Serious Eye Damage/Irritation H319: Causes serious eye irritationGHS07Warning
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritationGHS07Warning

Source: Fluorochem[1]

Safe Handling and Personal Protective Equipment (PPE)

Due to its hazardous nature, handling this compound requires strict adherence to safety protocols and the use of appropriate personal protective equipment (PPE).

Engineering Controls:

  • All handling of the solid powder must occur in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.[4]

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.

Personal Protective Equipment (PPE): The following PPE is mandatory when handling this chemical:

PPE TypeSpecification
Eye/Face Protection Chemical safety goggles or a full-face shield.[5]
Hand Protection Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.[6][7]
Body Protection A lab coat or chemical-resistant apron.
Respiratory Protection Not typically required if work is conducted within a functioning fume hood. If weighing outside of an enclosure or if dust is generated, a respirator may be necessary.[5]

Source: Various[5][6][7]

First Aid Measures

In case of exposure, immediate action is critical. The following first aid measures should be taken:

Exposure RouteFirst Aid Protocol
If Swallowed Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[1]
If on Skin Take off immediately all contaminated clothing. Rinse skin with plenty of water. If skin irritation occurs, get medical advice/attention. Wash contaminated clothing before reuse.[1]
If Inhaled Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1][8]
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[1][8]

Source: Fluorochem[1], Fisher Scientific[8]

Experimental Protocol: General Procedure for Handling Hazardous Solids

As no specific experimental protocols for this compound are publicly available, the following general procedure for handling hazardous chemical powders should be followed. This protocol is designed to minimize exposure and ensure safety.

5.1. Preparation and Precautionary Steps

  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.[9]

  • SDS Review: Read and understand the Safety Data Sheet (SDS) for this compound.[9]

  • Designated Area: Designate a specific area within a chemical fume hood for handling the compound. Cover the work surface with disposable bench paper.[4]

  • Assemble Materials: Gather all necessary equipment, including spatulas, weighing paper, and sealable containers, before bringing the chemical into the hood.

5.2. Weighing and Dispensing

  • Don PPE: Put on all required PPE as specified in Section 3.

  • Weighing: If possible, use a balance located inside a ventilated enclosure.[4] If a balance is not available in the hood, tare a sealed container, transfer the approximate amount of the powder to the container inside the hood, seal it, and then weigh it outside the hood.

  • Avoid Dust Generation: Handle the powder gently to avoid creating dust. Do not use a brush for cleaning; use wet wiping methods or a HEPA-filtered vacuum.[10]

5.3. Post-Handling and Cleanup

  • Decontamination: Wipe down the designated work area, equipment, and the exterior of the chemical container with a suitable solvent (e.g., 70% ethanol) on a disposable towel.

  • Waste Disposal: Dispose of all contaminated materials (gloves, bench paper, wipes) in a properly labeled hazardous waste container according to institutional and local regulations.[1]

  • Hygiene: After removing PPE, wash hands thoroughly with soap and water.[4]

Storage and Disposal

  • Storage: Store the compound in a tightly closed container in a dark, dry, and well-ventilated area, under refrigerated conditions (2-8°C).[3] Store locked up.[1]

  • Disposal: Dispose of unused chemicals and contaminated waste through an approved hazardous waste disposal plant, in accordance with all local, regional, and national regulations.[1]

Visualized Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely handling this compound in a research environment.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage Prep 1. Risk Assessment & SDS Review DesignateArea 2. Designate Area in Fume Hood Prep->DesignateArea GetPPE 3. Assemble & Don PPE DesignateArea->GetPPE Weigh 4. Weigh Compound in Ventilated Enclosure GetPPE->Weigh Proceed to Handling Reaction 5. Perform Experiment in Hood Weigh->Reaction Spill Spill or Exposure Weigh->Spill Decontaminate 6. Decontaminate Equipment & Area Reaction->Decontaminate Experiment Complete Reaction->Spill Waste 7. Dispose of Hazardous Waste Decontaminate->Waste RemovePPE 8. Doff PPE Correctly Waste->RemovePPE Wash 9. Wash Hands Thoroughly RemovePPE->Wash Store Store Locked Up (2-8°C, Dry, Dark) Wash->Store End of Procedure FirstAid Administer First Aid (See Section 4) Spill->FirstAid

Caption: Workflow for handling this compound.

References

A Technical Guide to the Research Applications of 4-Cyano-2-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyano-2-iodobenzoic acid is a substituted aromatic carboxylic acid that serves as a highly versatile building block in modern organic synthesis and medicinal chemistry. Its unique trifunctional structure—featuring a carboxylic acid, a nitrile group, and an iodine atom on a benzene ring—offers multiple reaction sites for constructing complex molecular architectures. The presence of the iodo group at the ortho-position to the carboxylic acid and meta to the cyano group makes it a particularly valuable precursor for a range of specialized applications, most notably in the development of targeted cancer therapeutics. This technical guide provides an in-depth overview of the potential applications of this compound, with a focus on its role in drug discovery, supported by quantitative data, detailed experimental protocols, and visual workflows.

Core Application: Synthesis of PARP Inhibitors

The primary and most significant application of this compound and its structural isomers is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes, particularly PARP1 and PARP2, are critical components of the DNA single-strand break repair (SSBR) pathway. In cancers with deficiencies in other DNA repair mechanisms, such as those with BRCA1 or BRCA2 mutations, inhibiting PARP leads to an accumulation of DNA damage and subsequent cell death through a concept known as synthetic lethality.

This compound provides a core scaffold for building the complex heterocyclic systems characteristic of many potent PARP inhibitors. The iodine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a fundamental method for creating the biaryl structures common in these drugs.

The PARP Signaling Pathway and Inhibition

The following diagram illustrates the central role of PARP in DNA repair and the mechanism of action for PARP inhibitors derived from precursors like this compound.

PARP_Pathway cluster_0 Cellular Environment DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1/2 Enzyme DNA_Damage->PARP1 recruits NAD NAD+ PARP1->NAD PAR Poly(ADP-ribose) (PAR) Chain PARP1->PAR PARP_Inhibitor PARP Inhibitor (e.g., Olaparib, Niraparib) PARP1->PARP_Inhibitor inhibited by NAD->PAR synthesizes Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins recruits SSBR Single-Strand Break Repair (SSBR) Repair_Proteins->SSBR mediates Cell_Survival Cell Survival (Repair Successful) SSBR->Cell_Survival Trapped_PARP PARP Trapped on DNA PARP_Inhibitor->Trapped_PARP causes DSB DNA Double-Strand Break (DSB) at Replication Fork Trapped_PARP->DSB leads to Apoptosis Apoptosis in HR-Deficient Cells DSB->Apoptosis triggers Synthetic_Workflow cluster_workflow Generalized Synthetic Workflow Start This compound Protection Carboxylic Acid Protection (e.g., Esterification) Start->Protection Coupling Suzuki-Miyaura Cross-Coupling Protection->Coupling Intermediate Protected Biaryl Intermediate Coupling->Intermediate ArylBoronic Arylboronic Acid ArylBoronic->Coupling Deprotection Ester Hydrolysis (Deprotection) Intermediate->Deprotection Acid Biaryl Carboxylic Acid Deprotection->Acid Amidation Amide Coupling Acid->Amidation Final Final Biaryl Carboxamide Product Amidation->Final Amine Desired Amine Fragment Amine->Amidation

An In-depth Technical Guide to 4-Cyano-2-iodobenzoic Acid: From Discovery to Application in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Cyano-2-iodobenzoic acid, a key chemical intermediate in contemporary pharmaceutical research. The document details its discovery and historical context, outlines a robust synthetic pathway, presents key quantitative data, and explores its significant application in the development of targeted cancer therapies, specifically as a precursor to Poly (ADP-ribose) polymerase (PARP) inhibitors. Detailed experimental protocols and visual diagrams of the synthetic workflow and the relevant biological signaling pathway are included to support researchers in their scientific endeavors.

Introduction and Historical Context

While the specific historical record of the initial discovery of this compound is not prominently documented in readily available literature, its synthesis and utility are rooted in well-established organic chemistry principles. The structural features of this molecule—a benzoic acid scaffold substituted with both a cyano and an iodo group—suggest its emergence as a valuable building block in the early 21st century, coinciding with the rise of complex molecule synthesis for drug discovery.

The presence of three distinct functional groups—the carboxylic acid, the cyano group, and the iodo group—on a single aromatic ring makes this compound a highly versatile intermediate. The iodo group is an excellent leaving group for various cross-coupling reactions, the cyano group can be a precursor to other functionalities or a key pharmacophoric element, and the carboxylic acid allows for amide bond formation, a common linkage in pharmaceutical agents. Its primary modern significance lies in its role as a key intermediate in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer drugs.

Physicochemical Properties and Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₈H₄INO₂[1]
Molecular Weight 273.03 g/mol [1]
CAS Number 1260814-20-7[1]
Appearance Pale yellow solid[1]
Purity ≥97%[1]
Melting Point Not consistently reported
IUPAC Name This compound[1]
SMILES N#CC1=CC=C(C(=O)O)C(I)=C1[1]

Synthesis of this compound

The most plausible and widely applicable method for the synthesis of this compound is the Sandmeyer reaction . This well-established reaction allows for the conversion of an aromatic primary amine to a variety of functional groups, including a cyano group, via a diazonium salt intermediate. In this case, the starting material would be 4-Amino-2-iodobenzoic acid.

Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol is based on established procedures for the Sandmeyer reaction on analogous substrates.

Materials:

  • 4-Amino-2-iodobenzoic acid

  • Hydrochloric acid (HCl), concentrated

  • Sodium nitrite (NaNO₂)

  • Copper(I) cyanide (CuCN)

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Deionized water

  • Ice

  • Sodium hydroxide (NaOH) or other suitable base for pH adjustment

  • Dichloromethane or other suitable organic solvent for extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Diazotization:

    • In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, suspend 4-Amino-2-iodobenzoic acid (1.0 eq) in a mixture of water and concentrated hydrochloric acid.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise to the suspension, ensuring the temperature remains below 5 °C.

    • Stir the reaction mixture at 0-5 °C for 30-60 minutes after the addition is complete. The formation of the diazonium salt may result in a clear solution or a fine suspension.

  • Cyanation (Sandmeyer Reaction):

    • In a separate, larger flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium or potassium cyanide (1.2 eq) in water. Warm the mixture gently if necessary to achieve dissolution, then cool it to 0-5 °C in an ice bath.

    • Slowly and carefully add the cold diazonium salt solution from the previous step to the stirred copper(I) cyanide solution. Vigorous evolution of nitrogen gas is expected. Maintain the temperature of the reaction mixture below 10 °C during the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours to ensure complete decomposition of the diazonium salt.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to precipitate the crude this compound.

    • Collect the crude product by vacuum filtration and wash with cold water.

    • For further purification, the crude solid can be recrystallized from a suitable solvent system such as ethanol/water or acetic acid/water. Alternatively, the crude product can be dissolved in an aqueous base (e.g., sodium bicarbonate solution), washed with an organic solvent to remove neutral impurities, and then re-precipitated by the addition of acid.

    • Dry the purified product under vacuum.

Logical Workflow Diagram:

Synthesis_Workflow cluster_diazotization Diazotization cluster_cyanation Cyanation (Sandmeyer) cluster_purification Purification A 4-Amino-2-iodobenzoic acid C Diazonium Salt Intermediate A->C Reaction B NaNO₂, HCl, 0-5 °C E This compound C->E Reaction D CuCN, NaCN F Crude Product E->F G Recrystallization / Acid-Base Extraction F->G H Pure this compound G->H

Synthetic workflow for this compound.

Application in Drug Development: PARP Inhibitor Synthesis

A primary and highly significant application of this compound is its use as a key building block in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes, particularly PARP1, are crucial for the repair of single-strand DNA breaks. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, inhibiting PARP leads to an accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.

This compound can be elaborated through a series of synthetic steps, often involving amide coupling at the carboxylic acid and Suzuki or other cross-coupling reactions at the iodo-substituted position, to construct the complex heterocyclic systems characteristic of many PARP inhibitors.

PARP1 Signaling Pathway in DNA Repair

The following diagram illustrates the central role of PARP1 in the base excision repair (BER) pathway for single-strand DNA breaks and how PARP inhibitors intervene.

PARP1_Signaling_Pathway cluster_dna_damage DNA Damage and Recognition cluster_parp_action PARP1 Catalytic Activity cluster_repair_recruitment Recruitment of Repair Machinery cluster_repair_outcome DNA Repair Outcome cluster_inhibition Inhibition by PARP Inhibitors DNA_damage Single-Strand DNA Break PARP1_inactive PARP1 (inactive) DNA_damage->PARP1_inactive recruits PARP1_active PARP1 (active) PARP1_inactive->PARP1_active binds and activates PAR Poly(ADP-ribose) (PAR) chain synthesis PARP1_active->PAR catalyzes PARP1_trapped PARP1 Trapped on DNA PARP1_active->PARP1_trapped leads to NAD NAD+ NAD->PAR PAR_attachment PARylation of PARP1 and other nuclear proteins PAR->PAR_attachment XRCC1 XRCC1 PAR_attachment->XRCC1 recruits BER_complex Other BER proteins (Ligase III, Pol β, etc.) XRCC1->BER_complex scaffolds DNA_repair DNA Repair BER_complex->DNA_repair Cell_survival Cell Survival DNA_repair->Cell_survival PARP_inhibitor PARP Inhibitor PARP_inhibitor->PARP1_active inhibits SSB_to_DSB Single-Strand Breaks convert to Double-Strand Breaks during replication PARP1_trapped->SSB_to_DSB Apoptosis Apoptosis (in HR-deficient cells) SSB_to_DSB->Apoptosis

PARP1 signaling in DNA repair and the mechanism of PARP inhibitors.

Conclusion

This compound is a pivotal chemical intermediate with significant applications in modern drug discovery. Its synthesis, achievable through the robust Sandmeyer reaction, provides access to a versatile building block for constructing complex molecular architectures. The paramount importance of this compound is highlighted by its role in the synthesis of PARP inhibitors, a class of drugs that has revolutionized the treatment of certain cancers. This technical guide provides researchers and drug development professionals with a foundational understanding of the synthesis, properties, and critical applications of this compound, thereby facilitating its use in the ongoing development of novel therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Cyano-2-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction, which couples an organoboron species with an organohalide, is particularly valuable in the pharmaceutical and materials science industries for the synthesis of biaryl scaffolds.[3][4] 4-Cyano-2-iodobenzoic acid is a valuable building block, featuring a highly reactive carbon-iodine bond positioned ortho to a carboxylic acid and para to a cyano group. The electron-withdrawing nature of the cyano and carboxyl groups, combined with the steric environment of the ortho-iodide, presents unique considerations for optimizing coupling conditions. These application notes provide a comprehensive guide to developing a robust Suzuki coupling protocol for this substrate.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst, typically in a low oxidation state (Pd(0)). The cycle can be broadly divided into three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate. This is often the rate-determining step of the catalytic cycle.[5]

  • Transmetalation: In the presence of a base, the organic group from the arylboronic acid is transferred to the palladium(II) complex, replacing the iodide. The base is crucial for activating the boronic acid to facilitate this step.[5]

  • Reductive Elimination: The two organic moieties on the palladium center couple and are eliminated as the final biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5]

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd_intermediate R-Pd(II)L_n-X oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_biaryl_intermediate R-Pd(II)L_n-R' transmetalation->pd_biaryl_intermediate reductive_elimination Reductive Elimination pd_biaryl_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-R' reductive_elimination->product reactants R-X + R'-B(OH)₂ reactants->oxidative_addition reactants->transmetalation R'-B(OH)₂ base Base base->transmetalation

Figure 1: Generalized Suzuki-Miyaura catalytic cycle.

Data Presentation: Representative Conditions for Suzuki Coupling of Related Aryl Halides

While a specific, optimized protocol for this compound is not extensively documented, the following tables summarize conditions used for structurally related substrates. These data provide a strong foundation for developing a tailored protocol.

Table 1: Coupling of Aryl Iodides with Electron-Withdrawing Groups

Aryl HalideBoronic AcidPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
Ethyl 4-iodobenzoatePhenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/EtOH/H₂O80-100High[2]
4-Iodobenzoic acidPhenylboronic acidNa₂PdCl₄ (0.01)PPh₂PhSO₃Na (0.04)K₂CO₃H₂O70100[6]
DNA-conjugated Aryl IodideVarious arylboronic acidsNa₂PdCl₄ (20)sSPhos (40)K₂CO₃H₂O/ACN3781-94[7]

Table 2: Coupling of Ortho-Substituted Aryl Halides

Aryl HalideBoronic Acid/EsterPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
ortho-BromoanilineVarious boronic estersCataXCium A Pd G3 (2)-K₃PO₄Dioxane/H₂O10040-97[4]
2-Iodotoluene2-Formylphenyl- boronic acidPd(PPh₃)₄-Na₂CO₃DME/H₂O8054[1]

Experimental Protocols

This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Note: Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like CataXCium A Pd G3) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O (4:1), Toluene/H₂O, or DMF/H₂O), degassed

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

  • Magnetic stirrer and heating mantle/oil bath

  • Ethyl acetate, water, brine, and anhydrous sodium or magnesium sulfate for workup

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Under the inert atmosphere, add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a solid is present, filter the mixture.

    • Acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid product, which may cause it to precipitate.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers and wash with water and then with brine.

  • Purification:

    • Dry the combined organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired biaryl product.

Experimental_Workflow setup 1. Reaction Setup (Reactants, Catalyst, Base) inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert solvent 3. Add Degassed Solvent inert->solvent react 4. Heat and Stir (Monitor by TLC/LC-MS) solvent->react workup 5. Aqueous Workup (Acidify, Extract, Wash) react->workup purify 6. Purification (Column Chromatography or Recrystallization) workup->purify product Final Product purify->product

Figure 2: Experimental workflow for Suzuki-Miyaura coupling.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound provides a powerful route to complex biaryl structures that are of significant interest in medicinal chemistry and materials science. While a universally optimized protocol is substrate-dependent, the information and procedures outlined in these application notes offer a robust starting point for researchers. Careful selection of the catalyst, base, and solvent system, guided by the principles and examples provided, will be key to achieving high yields and purity for the desired coupled products.

References

Application Notes and Protocols for the Palladium-Catalyzed Suzuki-Miyaura Coupling of 4-Cyano-2-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures, which are prevalent in many active pharmaceutical ingredients (APIs).[1][2] This application note provides a detailed guide for the palladium-catalyzed Suzuki-Miyaura coupling of 4-Cyano-2-iodobenzoic acid with various arylboronic acids. The presence of a carboxylic acid, a cyano group, and ortho-substitution on the aryl iodide presents unique challenges, including steric hindrance and potential catalyst inhibition.[3][4] The protocols and data presented herein are designed to serve as a comprehensive resource for researchers navigating these complexities to achieve successful coupling outcomes.

The inherent reactivity of the C-I bond makes this compound a suitable electrophilic partner. However, the ortho-iodo substitution introduces steric bulk that can impede the catalytic cycle.[3] Furthermore, the carboxylic acid functionality can interact with the palladium catalyst and may require specific conditions, such as the use of an appropriate base in sufficient excess, to ensure efficient reaction.[4] The electron-withdrawing nature of the cyano group can enhance the reactivity of the aryl iodide towards oxidative addition, a key step in the catalytic cycle.[2]

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving a palladium catalyst. The key steps are:

  • Oxidative Addition: A low-valent palladium(0) species inserts into the carbon-iodine bond of this compound to form a palladium(II) intermediate. This is often the rate-determining step.[5]

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) is activated to form a boronate species. This species then transfers its organic group to the palladium(II) complex.[6][7]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final biaryl product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[5]

Catalyst and Ligand Selection

The choice of catalyst and ligand is critical for overcoming the steric hindrance presented by the ortho-iodo substituent in this compound.

  • Palladium Precursors: Common palladium sources include palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[7]

  • Ligands: For sterically demanding substrates, bulky and electron-rich phosphine ligands are highly recommended. These ligands promote both the oxidative addition and the reductive elimination steps of the catalytic cycle.[8][9] Effective ligands for such transformations include:

    • Buchwald-type biaryl phosphines: SPhos, XPhos, and RuPhos are often excellent choices for sterically hindered couplings.[8][10]

    • N-Heterocyclic Carbenes (NHCs): These have also been shown to be highly effective for Suzuki-Miyaura couplings of hindered substrates.[11]

Data Presentation: Recommended Reaction Conditions

The following table summarizes recommended starting conditions for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. These conditions are based on successful protocols for structurally similar and sterically hindered substrates.[10]

ParameterRecommended ConditionNotes
Palladium Precursor Pd(OAc)₂ (2-5 mol%)A common and effective palladium(II) source.[10]
Ligand RuPhos (4-10 mol%)A bulky, electron-rich ligand suitable for hindered substrates.[10]
Base K₃PO₄ (3.0 equivalents)A strong, non-nucleophilic base often used for challenging couplings.[10]
Solvent Toluene or 1,4-Dioxane (anhydrous)Anhydrous conditions are recommended to avoid side reactions.[10]
Temperature 100-110 °CElevated temperatures are often required for hindered substrates.[10]
Reaction Time 12-24 hoursMonitor by TLC or LC-MS for completion.[10]

Experimental Protocols

General Protocol for the Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline and may require optimization for specific arylboronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02-0.05 equiv)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (0.04-0.10 equiv)

  • Potassium phosphate (K₃PO₄), anhydrous (3.0 equiv)

  • Toluene or 1,4-Dioxane, anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Oven-dried Schlenk tube or round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Argon or Nitrogen)

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and anhydrous potassium phosphate (3.0 equiv).

  • Catalyst Addition: In a glovebox or under a stream of inert gas, add palladium(II) acetate (0.02-0.05 equiv) and RuPhos (0.04-0.10 equiv).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous toluene or 1,4-dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the this compound.

  • Reaction: Place the reaction vessel in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Acidify the aqueous layer with 1 M HCl to a pH of 2-3 to protonate the carboxylic acid product, ensuring its extraction into the organic layer. Separate the layers and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired biaryl carboxylic acid.[5]

Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_intermediate Ar-Pd(II)L_n-I oxidative_addition->pd2_intermediate transmetalation Transmetalation pd2_intermediate->transmetalation pd2_biaryl Ar-Pd(II)L_n-Ar' transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Regeneration of Pd(0) product Ar-Ar' reductive_elimination->product reactants Ar-I + Ar'-B(OH)₂ reactants->oxidative_addition This compound reactants->transmetalation Arylboronic acid base Base base->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: Combine reactants, base, catalyst, and ligand in a Schlenk tube. start->setup inert Establish Inert Atmosphere: Evacuate and backfill with Ar or N₂ (3x). setup->inert solvent Add Anhydrous Solvent inert->solvent heat Heat to 100-110 °C and Stir solvent->heat monitor Monitor Reaction Progress (TLC or LC-MS) heat->monitor workup Work-up: Cool, dilute, and acidify. monitor->workup extract Extract with Organic Solvent workup->extract dry Dry and Concentrate extract->dry purify Purify Product (Chromatography or Recrystallization) dry->purify end Final Product purify->end Catalyst_Selection_Logic substrate Substrate: This compound features Key Features: - Steric Hindrance (ortho-Iodo) - Carboxylic Acid Group - Electron-Withdrawing Cyano Group substrate->features challenge1 Challenge: Slow Oxidative Addition and Reductive Elimination features->challenge1 challenge2 Challenge: Catalyst Inhibition / Solubility Issues features->challenge2 solution1 Solution: Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos, RuPhos) challenge1->solution1 solution2 Solution: Strong, Non-nucleophilic Base (e.g., K₃PO₄, Cs₂CO₃) + Anhydrous Solvent challenge2->solution2

References

Application Notes and Protocols for Base Selection in the Suzuki Coupling of 4-Cyano-2-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction is instrumental in the synthesis of complex molecules, particularly in the development of pharmaceuticals and functional materials. The selection of an appropriate base is a critical parameter that can significantly impact reaction yield, rate, and selectivity.[2] The base plays a crucial role in the catalytic cycle, primarily by activating the boronic acid for the transmetalation step.[3]

This document provides detailed application notes and protocols for the selection of a suitable base for the Suzuki coupling of 4-cyano-2-iodobenzoic acid. This substrate presents unique challenges due to the presence of three distinct functional groups: an iodo group for oxidative addition, a carboxylic acid that can interact with the base and the catalyst, and a cyano group, which is an electron-withdrawing group that can influence the electronic properties of the aromatic ring and potentially undergo side reactions under harsh basic conditions. The steric hindrance imposed by the ortho-iodo and -cyano substituents also necessitates careful optimization of reaction conditions.

The Critical Role of the Base

The base in a Suzuki-Miyaura coupling reaction serves multiple purposes:

  • Activation of the Boronic Acid: The base reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the organic group to the palladium center during transmetalation.[3]

  • Reaction with the Palladium Complex: An alternative pathway involves the reaction of the base with the palladium(II) halide complex to form a palladium(II) hydroxide or alkoxide complex, which then reacts with the neutral boronic acid.[2]

  • Neutralization of the Substrate's Acidic Proton: In the case of this compound, the base is also required to deprotonate the carboxylic acid. This necessitates the use of at least one additional equivalent of base.

The choice of base can be influenced by several factors, including the steric and electronic properties of the substrates, the chosen catalyst system, and the solvent.

Logical Pathway for Base Selection

cluster_0 Substrate Analysis cluster_1 Base Considerations cluster_2 Reaction Optimization Substrate This compound Steric_Hindrance Ortho-iodo and -cyano groups => Steric Hindrance Substrate->Steric_Hindrance Functional_Groups Carboxylic Acid (acidic) Cyano Group (electron-withdrawing, base-sensitive) Substrate->Functional_Groups Base_Choice Select Base Steric_Hindrance->Base_Choice Functional_Groups->Base_Choice Side_Reactions Potential Side Reactions: - Cyano group hydrolysis - Catalyst deactivation by carboxylate Functional_Groups->Side_Reactions Inorganic_Bases Inorganic Bases (K3PO4, Cs2CO3, K2CO3) Base_Choice->Inorganic_Bases Generally more effective Organic_Bases Organic Bases (e.g., DIPEA, Et3N) Base_Choice->Organic_Bases Consider for base-sensitive substrates Optimization Optimization of Conditions: - Solvent - Temperature - Catalyst/Ligand Inorganic_Bases->Optimization Organic_Bases->Optimization Side_Reactions->Base_Choice

Caption: Logical workflow for selecting a base for the Suzuki coupling of this compound.

Comparative Data for Base Selection

BaseStrengthKey ConsiderationsExpected Yield Range
K₃PO₄ StrongOften highly effective for sterically hindered substrates.[4] Its moderate nucleophilicity can be beneficial. Requires careful control to avoid potential cyano group hydrolysis.Good to Excellent
Cs₂CO₃ StrongGenerally provides high yields and is often used for challenging couplings. Its high solubility in organic solvents can be advantageous. Cost can be a factor.Good to Excellent
K₂CO₃ ModerateA commonly used and cost-effective base. May require higher temperatures or longer reaction times compared to stronger bases, especially for sterically hindered substrates.Moderate to Good
Organic Bases WeakSuch as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA). Generally less effective for this type of transformation but could be considered if cyano group hydrolysis is a major concern.[2]Low to Moderate

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for the specific arylboronic acid being used.

Protocol 1: General Procedure using Potassium Phosphate (K₃PO₄)

This protocol is recommended as a starting point due to the often-favorable performance of K₃PO₄ in couplings with sterically hindered substrates.[4]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Pd(OAc)₂ (2-5 mol%)

  • SPhos or other suitable phosphine ligand (4-10 mol%)

  • K₃PO₄ (3.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Under the inert atmosphere, add Pd(OAc)₂ and the phosphine ligand.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Add water and acidify with 1M HCl to a pH of ~2-3.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Alternative Procedure using Cesium Carbonate (Cs₂CO₃)

This protocol is a good alternative, particularly if Protocol 1 gives suboptimal yields.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Pd₂(dba)₃ (1-3 mol%)

  • XPhos or other suitable phosphine ligand (2-6 mol%)

  • Cs₂CO₃ (3.0 equiv)

  • Toluene and Water (5:1 v/v), degassed

  • Nitrogen or Argon gas supply

Procedure:

  • Follow steps 1-3 from Protocol 1, substituting K₃PO₄ with Cs₂CO₃ and the palladium source and ligand as listed above.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Follow the monitoring, workup, and purification steps as described in Protocol 1.

Signaling Pathway of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_diaryl R-Pd(II)L_n-R' transmetalation->pd2_diaryl reductive_elimination Reductive Elimination pd2_diaryl->reductive_elimination product R-R' reductive_elimination->product product->pd0 Regenerates Catalyst boronic_acid R'-B(OH)2 boronate [R'-B(OH)3]⁻ boronic_acid->boronate Activation base Base (e.g., K3PO4) base->boronate boronate->transmetalation aryl_halide R-X (this compound) aryl_halide->oxidative_addition

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting and Optimization

  • Low Yield:

    • Increase Temperature: Sterically hindered substrates may require higher temperatures.

    • Screen Ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) are often beneficial.

    • Change Solvent: The solubility of the carboxylate salt can be crucial. Different solvent systems (e.g., DMF, THF/water) may improve results.

    • Increase Catalyst Loading: If catalyst deactivation is suspected, a higher loading may be necessary.

  • Side Reactions:

    • Cyano Group Hydrolysis: If hydrolysis of the cyano group to an amide or carboxylic acid is observed, consider using a milder base (e.g., K₂CO₃) or a non-aqueous solvent system with a soluble base like Cs₂CO₃. Lowering the reaction temperature may also help.

    • Protodeboronation: The loss of the boronic acid group can be minimized by using a less aqueous solvent system and ensuring the reaction is thoroughly deoxygenated.

Conclusion

The selection of an appropriate base is paramount for the successful Suzuki-Miyaura coupling of this compound. Due to the substrate's steric hindrance and the presence of a carboxylic acid and a cyano group, stronger inorganic bases such as K₃PO₄ and Cs₂CO₃ are recommended as starting points. Careful optimization of the reaction conditions, including the catalyst system, solvent, and temperature, is crucial to achieve high yields while minimizing potential side reactions. The provided protocols and troubleshooting guide offer a comprehensive framework for researchers to develop robust and efficient synthetic routes utilizing this versatile cross-coupling reaction.

References

Application Notes and Protocols for the Heck Reaction of 4-Cyano-2-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Heck reaction of 4-Cyano-2-iodobenzoic acid. This versatile reaction is a cornerstone in medicinal chemistry and materials science for the synthesis of complex molecular architectures. The presence of three distinct functional groups—a nitrile, a carboxylic acid, and an aryl iodide—on the starting material allows for the creation of a diverse array of substituted benzoic acid derivatives, which are valuable intermediates in the development of novel pharmaceuticals and functional materials.

The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming process, enables the coupling of aryl halides with alkenes.[1] Careful selection of the catalyst, base, solvent, and temperature is crucial for achieving high yields and selectivity, especially given the potential for catalyst inhibition by the carboxylic acid group.[2] These notes are intended to serve as a comprehensive guide for optimizing the Heck reaction conditions for this specific substrate.

Recommended Heck Reaction Conditions

Based on established methodologies for similar electron-deficient aryl iodides and substituted benzoic acids, a range of conditions can be employed for the Heck reaction of this compound. The following table summarizes key quantitative data for reaction optimization.

ParameterRecommended ConditionsNotes
Palladium Catalyst Pd(OAc)₂ (Palladium(II) acetate)1-5 mol% loading is typical. Other catalysts like PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ can also be effective.
Ligand P(o-tolyl)₃ (Tri(o-tolyl)phosphine)2-10 mol% loading. The use of phosphine ligands can enhance catalyst stability and reactivity. Other phosphine ligands such as PPh₃ (Triphenylphosphine) or bulky electron-rich phosphines may also be suitable.
Base Triethylamine (Et₃N) or K₂CO₃2-3 equivalents are generally used to neutralize the HI generated during the reaction. The choice of base can influence the reaction rate and yield.
Solvent N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)Anhydrous polar aprotic solvents are preferred.
Alkene Various acrylates, styrenes, etc.1.1-1.5 equivalents. The reactivity of the alkene can affect the required reaction conditions.
Temperature 80-120 °CThe optimal temperature will depend on the specific substrates and catalyst system used.
Reaction Time 2-24 hoursReaction progress should be monitored by TLC or LC-MS.

Experimental Protocol: Heck Reaction of this compound with Ethyl Acrylate

This protocol details a representative procedure for the Heck coupling of this compound with ethyl acrylate.

Materials:

  • This compound (1.0 equiv)

  • Ethyl acrylate (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Tri(o-tolyl)phosphine (P(o-tolyl)₃) (0.04 equiv)

  • Triethylamine (Et₃N) (2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating block

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), Palladium(II) acetate (0.02 equiv), and Tri(o-tolyl)phosphine (0.04 equiv).

  • Add anhydrous DMF to dissolve the solids.

  • Add triethylamine (2.5 equiv) to the reaction mixture.

  • Finally, add ethyl acrylate (1.2 equiv) to the flask.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Acidify the aqueous layer with 1M HCl to precipitate the product.

  • Filter the precipitate and wash with water.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

General Experimental Workflow

The following diagram illustrates the general workflow for the Heck reaction of this compound.

G reagents Reagent Preparation: This compound, Alkene, Catalyst, Ligand, Base reaction Reaction Setup: Combine reagents in solvent under inert atmosphere reagents->reaction heating Heating: Stir at elevated temperature (e.g., 100 °C) reaction->heating monitoring Monitoring: Track reaction progress (TLC, LC-MS) heating->monitoring workup Aqueous Workup: Dilute, acidify, and extract monitoring->workup Upon Completion purification Purification: Recrystallization or Column Chromatography workup->purification analysis Product Analysis: NMR, MS, etc. purification->analysis

Caption: General workflow for the Heck reaction.

Catalytic Cycle of the Heck Reaction

The generally accepted mechanism for the Heck reaction involves a palladium(0)/palladium(II) catalytic cycle.

G cluster_cycle Heck Catalytic Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-I(L)₂ pd0->pd_complex Ar-I oxidative_addition Oxidative Addition (Ar-I) pd_alkene_complex Ar-Pd(II)-alkene(L)₂ pd_complex->pd_alkene_complex Alkene alkene_coordination Alkene Coordination insertion Migratory Insertion product_complex Product-Pd(II)-H(L)₂ pd_alkene_complex->product_complex beta_hydride β-Hydride Elimination product_complex->pd0 Base product Alkene Product product_complex->product reductive_elimination Reductive Elimination (Base)

Caption: The catalytic cycle of the Heck reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-iodide bond of this compound to form a Pd(II) complex.

  • Alkene Coordination and Insertion: The alkene substrate coordinates to the palladium center and subsequently inserts into the Pd-aryl bond.

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming the alkene product and a palladium-hydride species.

  • Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]

References

Application Notes and Protocols for Sonogashira Coupling of 4-Cyano-2-iodobenzoic Acid with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, catalyzed by a palladium complex and typically a copper(I) co-catalyst in the presence of an amine base, is renowned for its mild reaction conditions and broad functional group tolerance.[1][3] Aryl iodides are particularly reactive substrates in this transformation, often allowing for milder reaction conditions compared to other aryl halides.[1]

4-Cyano-2-iodobenzoic acid is a valuable building block in medicinal chemistry. The presence of the cyano and carboxylic acid functionalities provides opportunities for further synthetic modifications, making it an attractive starting material for the synthesis of complex molecules. The Sonogashira coupling of this substrate with various terminal alkynes yields 4-cyano-2-(alkynyl)benzoic acid derivatives. These products are of significant interest to the drug development community as they serve as key intermediates in the synthesis of various biologically active compounds, including Poly (ADP-ribose) polymerase (PARP) inhibitors, which are a class of targeted cancer therapies.

This document provides detailed application notes and experimental protocols for the Sonogashira coupling of this compound with a range of terminal alkynes.

Reaction Principle

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide (this compound) to form a Pd(II) intermediate.

  • Copper Cycle: The terminal alkyne reacts with the copper(I) salt in the presence of an amine base to form a copper acetylide intermediate.

  • Transmetalation: The copper acetylide then transfers the alkynyl group to the palladium(II) complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired 4-cyano-2-(alkynyl)benzoic acid and regenerate the active Pd(0) catalyst.[4]

A copper-free variant of the Sonogashira reaction has also been developed to circumvent issues sometimes associated with the copper co-catalyst, such as the formation of alkyne homocoupling (Glaser coupling) products.[5]

Data Presentation

The following table summarizes representative quantitative data for the Sonogashira coupling of this compound with various terminal alkynes. Please note that optimal conditions may vary depending on the specific alkyne and the scale of the reaction.

EntryTerminal AlkyneCatalyst SystemSolventBaseTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ / CuIDMFEt₃N60485
21-OctynePd(PPh₃)₂Cl₂ / CuITHF/Et₃NEt₃NRT1278
3EthynyltrimethylsilanePd(OAc)₂ / PPh₃DioxaneTBAF80692
43-EthynyltoluenePdCl₂(dppf) / CuIAcetonitrilei-Pr₂NH50888
51-Ethynyl-1-cyclohexanolPd(PPh₃)₄ / CuIDMFEt₃N70582

Experimental Protocols

General Protocol for Palladium and Copper Co-catalyzed Sonogashira Coupling

This protocol describes a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 - 0.05 equiv)

  • Copper(I) iodide (CuI) (0.025 - 0.10 equiv)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPEA) (2.0 - 3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv), and copper(I) iodide (0.05 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Solvent and Base Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., DMF, 5 mL per mmol of this compound) followed by the amine base (e.g., triethylamine, 2.5 equiv).

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise to the stirred reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., 60 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions with aryl iodides are often complete within 4-12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution to remove the copper catalyst. Separate the organic layer and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, and filter. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate with 1% acetic acid) to afford the desired 4-cyano-2-(alkynyl)benzoic acid.

Visualizations

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Combine this compound, Pd Catalyst, and CuI in Flask B Establish Inert Atmosphere (Ar or N2) A->B C Add Anhydrous Solvent and Amine Base B->C D Add Terminal Alkyne Dropwise C->D E Heat and Stir Reaction Mixture D->E F Monitor Progress by TLC or LC-MS E->F G Quench Reaction and Aqueous Work-up F->G H Extract with Organic Solvent G->H I Dry and Concentrate H->I J Purify by Column Chromatography I->J

Caption: General experimental workflow for the Sonogashira coupling.

Catalytic_Cycle pd0 Pd(0)L2 pd_complex Ar-Pd(II)-I(L2) pd0->pd_complex alkynyl_pd_complex Ar-Pd(II)-C≡CR(L2) pd_complex->alkynyl_pd_complex Transmetalation alkynyl_pd_complex->pd0 product Ar-C≡CR alkynyl_pd_complex->product Reductive Elimination cu_catalyst CuI cu_acetylide Cu-C≡CR cu_catalyst->cu_acetylide cu_acetylide->pd_complex alkyne H-C≡CR alkyne->cu_acetylide base Base base->cu_acetylide aryl_halide Ar-I (this compound) aryl_halide->pd_complex Oxidative Addition

Caption: Simplified Sonogashira catalytic cycles.

Applications in Drug Development

The 4-cyano-2-(alkynyl)benzoic acid scaffold is a key structural motif in a variety of compounds with therapeutic potential. The rigid, linear nature of the alkyne linker allows for precise positioning of substituents to interact with biological targets. Furthermore, the cyano and carboxylic acid groups can participate in hydrogen bonding and other interactions with protein active sites, or serve as handles for further chemical elaboration.

A significant application of these compounds is in the development of PARP inhibitors . PARP is a family of proteins involved in DNA repair, and its inhibition is a promising strategy for cancer therapy, particularly in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations. The 4-cyano-2-(alkynyl)benzoic acid core can be elaborated into potent and selective PARP inhibitors.

Troubleshooting

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.

    • Increase the catalyst loading or try a different palladium catalyst/ligand combination.

    • Optimize the reaction temperature; some couplings may benefit from gentle heating.

  • Formation of Side Products:

    • Glaser Coupling (Alkyne Homocoupling): This is often due to the presence of oxygen. Ensure thorough deoxygenation of solvents and maintain a positive pressure of inert gas.

    • Dehalogenation of Starting Material: This can occur at higher temperatures. If this is a significant issue, try running the reaction at a lower temperature for a longer period.

  • Hydrolysis of the Carboxylic Acid:

    • The basic conditions of the reaction can lead to the formation of the carboxylate salt. This is generally not an issue as the acid form is regenerated during the acidic work-up. If esterification is desired, it should be performed as a separate step after the coupling reaction.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Cyano-2-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry, for the construction of arylamine moieties that are prevalent in a vast array of biologically active molecules.[1] The reaction's broad utility stems from its tolerance of a wide range of functional groups and its applicability to various amine and aryl halide coupling partners.[2]

This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of 4-cyano-2-iodobenzoic acid, a substrate featuring both an electron-withdrawing cyano group and an acidic carboxylic acid functionality. The presence of the ortho-carboxylic acid presents a particular challenge due to its potential to protonate the base or coordinate to the palladium catalyst, thereby inhibiting the reaction. However, the use of specialized ligands and bases can overcome these challenges.

Challenges and Considerations

The Buchwald-Hartwig amination of this compound requires careful consideration of the reaction conditions due to the substrate's specific functionalities:

  • Aryl Iodide: While aryl iodides are generally reactive electrophiles in palladium-catalyzed cross-couplings, the iodide byproduct can sometimes have an inhibitory effect on the catalyst.[3]

  • Ortho-Carboxylic Acid: The acidic proton of the carboxylic acid can react with the strong bases typically employed in Buchwald-Hartwig aminations. This necessitates the use of a base that is strong enough to deprotonate the amine but does not lead to unwanted side reactions with the carboxylic acid.

  • Cyano Group: The electron-withdrawing nature of the cyano group can influence the reactivity of the aryl iodide.

To address the challenge of the acidic carboxylic acid, the use of a bulky, electron-rich phosphine ligand in combination with a strong, non-nucleophilic base is recommended. The combination of BrettPhos as the ligand and lithium bis(trimethylsilyl)amide (LiHMDS) as the base has been shown to provide tolerance for substrates bearing acidic protons, such as hydroxyl and carboxyl groups.[4]

Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species.

Buchwald_Hartwig_Catalytic_Cycle cluster_reactants Reactants Pd0 L-Pd(0) OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X AmineComplex Amine Coordination OxAdd->AmineComplex HNR¹R² AmidoComplex Palladium Amido Complex AmineComplex->AmidoComplex Base Product Ar-NR¹R² AmidoComplex->Product Reductive Elimination ProtonatedBase Base-H⁺ Product->Pd0 Regeneration of Catalyst ArylHalide Ar-X (this compound) Amine HNR¹R² (Amine) Base Base (LiHMDS)

Caption: General catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol

This protocol is a general guideline for the Buchwald-Hartwig amination of this compound with a primary or secondary amine. Optimization of reaction conditions may be necessary for specific substrates.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a suitable BrettPhos-palladium precatalyst)

  • BrettPhos ligand

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (as a solution in THF or other suitable solvent)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

  • Schlenk flask or other suitable reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies

Procedure:

Experimental_Workflow cluster_setup Setup cluster_reagents Reagents cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis start Start setup Reaction Setup start->setup reagents Addition of Reagents setup->reagents Under Inert Atmosphere s1 Dry and inert reaction vessel (Schlenk flask). reaction Reaction reagents->reaction Heating r1 Add this compound, palladium precatalyst, and BrettPhos. workup Work-up reaction->workup Cooling rx1 Heat the reaction mixture to the desired temperature (e.g., 80-110 °C). purification Purification workup->purification w1 Cool the reaction to room temperature. analysis Analysis purification->analysis p1 Purify the crude product by column chromatography or recrystallization. end End analysis->end a1 Characterize the final product by NMR, mass spectrometry, and other appropriate techniques. s2 Establish inert atmosphere (N₂ or Ar). r2 Add anhydrous, degassed solvent. r3 Add the amine. r4 Add LiHMDS solution dropwise at room temperature. rx2 Monitor the reaction progress by TLC or LC-MS. w2 Quench the reaction with aqueous acid (e.g., 1M HCl) to neutralize the base and protonate the product. w3 Extract the product with an organic solvent (e.g., ethyl acetate). w4 Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

Caption: A generalized workflow for the Buchwald-Hartwig amination.

Detailed Steps:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (nitrogen or argon), combine this compound (1.0 equiv), the palladium precatalyst (typically 1-5 mol %), and the BrettPhos ligand (typically 1.2-6 mol %).

  • Addition of Reagents: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) to the flask. Stir the mixture for a few minutes to ensure dissolution. Add the amine (1.1-1.5 equiv).

  • Base Addition: At room temperature, add the LiHMDS solution (typically 2.2-3.0 equiv) dropwise to the stirred reaction mixture. The number of equivalents of base should be sufficient to deprotonate both the amine and the carboxylic acid.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours). Monitor the progress of the reaction by an appropriate analytical technique such as TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired arylamine.

Data Presentation: Representative Reaction Conditions

The following table summarizes representative conditions for the Buchwald-Hartwig amination of aryl halides with functionalities that present similar challenges to this compound. These examples serve as a starting point for optimization.

Aryl Halide SubstrateAminePd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
2-Iodobenzoic Acid DerivativePrimary AminePd₂(dba)₃ (2)BrettPhos (4)LiHMDS (2.5)Toluene10012High
4-Cyano-bromobenzeneSecondary AminePd(OAc)₂ (1.5)XPhos (3)NaOt-Bu (1.4)Dioxane804>95
2-Bromobenzoic AcidAnilinePd(OAc)₂ (2)RuPhos (4)K₂CO₃ (2.0)DMF11024~90
Aryl Halide with -OH groupPrimary AmineBrettPhos Pd G3 (2)-LiHMDS (2.2)THF6518High

Note: The data in this table is a compilation of representative conditions from the literature for similar substrate classes and should be used as a guide for optimization.

Conclusion

The Buchwald-Hartwig amination of this compound is a feasible transformation that provides access to valuable substituted anthranilic acid derivatives. The key to success lies in the judicious choice of a bulky, electron-rich phosphine ligand such as BrettPhos, in combination with a strong, non-nucleophilic base like LiHMDS, to overcome the challenges posed by the ortho-carboxylic acid functionality. The provided protocol and data serve as a comprehensive guide for researchers to successfully implement this important C-N bond-forming reaction.

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 4-Cyano-2-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biaryl scaffolds are privileged structures in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional materials.[1][2] The synthesis of functionalized biaryls is a critical endeavor in drug discovery, allowing for the exploration of vast chemical space to optimize biological activity, selectivity, and pharmacokinetic properties.[3] 4-Cyano-2-iodobenzoic acid is a valuable starting material for this purpose, incorporating three key functionalities: an iodo group for efficient cross-coupling, a cyano group which can act as a hydrogen bond acceptor or be further transformed, and a carboxylic acid moiety that can improve solubility or serve as an anchor for further derivatization.

These application notes provide a detailed guide to the synthesis of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction, utilizing this compound as the aryl halide partner. The protocols and data presented herein are designed to serve as a comprehensive resource for researchers engaged in the development of novel therapeutics.

Reaction Principle: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful and versatile palladium-catalyzed method for forming carbon-carbon bonds between an organohalide and an organoboron compound, typically a boronic acid or its ester.[4][5] The reaction is highly valued for its mild conditions, broad functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[3]

The catalytic cycle involves three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming a Pd(II) intermediate. The high reactivity of the C-I bond makes this step efficient.[4]

  • Transmetalation: In the presence of a base, the organic group from the arylboronic acid is transferred to the palladium(II) complex. The base activates the boronic acid, facilitating this transfer.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_caption Catalytic cycle of the Suzuki-Miyaura reaction. pd0 Pd(0)L₂ pd_intermediate Ar-Pd(II)L₂(I) (Ar = 4-cyano-2-carboxyphenyl) pd0->pd_intermediate Ar-I oxidative_addition Oxidative Addition pd_diaryl Ar-Pd(II)L₂(Ar') pd_intermediate->pd_diaryl Ar'B(OH)₂ transmetalation Transmetalation boronic_acid Ar'B(OH)₂ + Base boronate_waste B(OH)₃ + Salt boronic_acid->boronate_waste Waste pd_diaryl->pd0 Ar-Ar' product Ar-Ar' (Biaryl Product) pd_diaryl->product reductive_elimination Reductive Elimination aryl_halide Ar-I (this compound)

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Data Presentation: Reaction Conditions for Analogous Substrates

While specific data for this compound is not extensively published, the following table summarizes typical conditions and yields for the Suzuki-Miyaura coupling of structurally similar aryl iodides and benzoic acids. This data serves as a strong starting point for reaction optimization.

EntryAryl HalideArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-Iodobenzoic acidPhenylboronic acidNa₂PdCl₄ (0.1)PPh₂PhSO₃Na (0.4)Na₂CO₃ (2.0)WaterRT24>95[6]
22-Iodobenzoic acidPhenylboronic acidPd(PPh₃)₄ (3.0)-K₂CO₃ (2.0)DMF/H₂O10012~90¹
34-Bromobenzoic acidPhenylboronic acidPd/C (1.0)-K₂CO₃ (2.0)EtOH/H₂ORT0.5>90[5]
4Iodobenzene4-Methylphenylboronic acidPd(OAc)₂ (0.01)SPhos (0.02)K₃PO₄ (2.0)Toluene100298³
5Ethyl 4-iodobenzoate4-Methoxyphenylboronic acidPd(PPh₃)₄ (5.0)-Na₂CO₃ (2.0)Toluene/EtOH/H₂O801292¹
62-IodobenzonitrilePhenylboronic acidPd(dppf)Cl₂ (3.0)-Cs₂CO₃ (2.0)Dioxane10016~85²

¹ Yields are estimated based on typical Suzuki reactions for these classes of compounds. ² Conditions adapted from protocols for similar aryl nitriles. ³ Represents modern high-turnover catalyst systems applicable to aryl halides.

Experimental Protocols

This section provides a detailed, generalized methodology for the Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials and Equipment
  • Reactants: this compound (1.0 equiv), Arylboronic acid (1.2-1.5 equiv)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%) or Palladium(II) acetate [Pd(OAc)₂] with a suitable ligand (e.g., SPhos, XPhos)

  • Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)

  • Solvents: Anhydrous 1,4-Dioxane or Toluene, and Degassed Water

  • Equipment: Schlenk flask or round-bottom flask with reflux condenser, magnetic stirrer and stir bar, inert atmosphere setup (Argon or Nitrogen), standard laboratory glassware for workup and purification, rotary evaporator, column chromatography setup.

Detailed Procedure
  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-Dioxane:Water) via syringe. The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1-0.2 M concentration).

  • Reaction Execution: Place the flask in a preheated oil bath at 90-100 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.

  • Workup - Cooldown & Quench: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

  • Workup - Acidification & Extraction: Carefully acidify the mixture to a pH of ~2-3 with 1M HCl to protonate the carboxylic acid product. Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of aqueous layer).

  • Workup - Wash & Dry: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure biaryl product.

Workflow setup 1. Reaction Setup (Add Reactants, Base) inert 2. Establish Inert Atmosphere (Evacuate/Backfill Ar) setup->inert catalyst 3. Add Pd Catalyst & Solvent inert->catalyst heat 4. Heat Reaction Mixture (90-100 °C) catalyst->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor workup 6. Cool, Acidify & Extract monitor->workup dry 7. Wash, Dry & Concentrate workup->dry purify 8. Purify by Chromatography dry->purify product Final Biaryl Product purify->product

Caption: Experimental workflow for Suzuki-Miyaura synthesis.

Application in Drug Discovery

The biaryl compounds synthesized from this compound are valuable scaffolds for drug discovery programs. The presence of the carboxylic acid and cyano groups provides versatile handles for creating libraries of analogues for structure-activity relationship (SAR) studies. For example, the carboxylic acid can be converted to a variety of amides or esters, while the cyano group can be hydrolyzed or reduced. These modifications allow for fine-tuning of the molecule's properties to improve potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles. Biaryl carboxylic acids have been investigated for a range of therapeutic applications, including as anti-inflammatory agents and histone deacetylase (HDAC) inhibitors.[3][7]

DrugDiscovery start Starting Material (this compound) coupling Suzuki-Miyaura Coupling (with various Ar-B(OH)₂) start->coupling scaffold Core Biaryl Scaffold (2'-Cyano-biphenyl-2-carboxylic acid) coupling->scaffold diversify Chemical Diversification (e.g., Amide formation) scaffold->diversify library Compound Library diversify->library screening Biological Screening (Target-based assays) library->screening hit Hit Identification screening->hit lead_opt Lead Optimization (SAR Studies) hit->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: Logical workflow in scaffold-based drug discovery.

References

4-Cyano-2-iodobenzoic Acid: A Versatile Building Block for the Synthesis of Novel PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are critical components of the DNA damage response (DDR) pathway, playing a key role in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][2] In cancer cells with deficiencies in other DNA repair mechanisms, such as homologous recombination (HR) due to BRCA1/2 mutations, inhibition of PARP leads to the accumulation of unrepaired DNA damage and subsequent cell death, a concept known as synthetic lethality.[3][4] This has established PARP inhibitors as a significant class of anticancer agents for treating various malignancies, including ovarian, breast, prostate, and pancreatic cancers.[5][6][7][8]

The chemical scaffold of many potent PARP inhibitors features a pharmacophore that mimics the nicotinamide portion of the NAD+ substrate, which binds to the catalytic domain of the PARP enzyme.[1] The development of novel and selective PARP inhibitors often relies on the use of versatile chemical building blocks that allow for the construction of diverse heterocyclic core structures. 4-Cyano-2-iodobenzoic acid is one such promising, albeit not yet widely documented in the synthesis of commercial PARP inhibitors, starting material. Its trifunctional nature—possessing a carboxylic acid, a cyano group, and an iodine atom—offers multiple reaction sites for elaboration into complex molecular architectures analogous to known PARP inhibitors.

This document outlines the potential applications of this compound as a building block for the synthesis of novel PARP inhibitors, provides a hypothetical synthetic strategy, and details general protocols for the evaluation of such compounds.

The Potential of this compound in PARP Inhibitor Synthesis

While a direct, publicly documented synthesis of a marketed PARP inhibitor, such as Olaparib, Rucaparib, Talazoparib, or Niraparib, from this compound was not identified in a comprehensive search of scientific literature and patent databases, the unique arrangement of functional groups on this molecule makes it an attractive starting point for medicinal chemists.

  • The carboxylic acid group provides a handle for amide bond formation, a common feature in many PARP inhibitors that interacts with key amino acid residues in the enzyme's active site.

  • The iodo substituent is a versatile functional group for various carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the introduction of diverse aryl or heteroaryl moieties, which can be crucial for tuning the potency, selectivity, and pharmacokinetic properties of the inhibitor.

  • The cyano group can be maintained as a nitrile, which may participate in hydrogen bonding interactions within the active site, or it can be chemically transformed into other functional groups, such as an amine or a carboxylic acid, to further explore the structure-activity relationship (SAR).

Hypothetical Synthetic Workflow

The following diagram illustrates a hypothetical workflow for how this compound could be utilized to synthesize a novel PARP inhibitor scaffold. This proposed pathway leverages the reactivity of the iodo and carboxylic acid functionalities to construct a core structure that could be further elaborated.

G A This compound B Amide Coupling (e.g., with a piperazine derivative) A->B C Intermediate Amide B->C D Suzuki Coupling (e.g., with a boronic acid) C->D E Bi-aryl Intermediate D->E F Cyclization (intramolecular reaction) E->F G Tricyclic PARP Inhibitor Scaffold F->G

Hypothetical synthetic route using this compound.

PARP Signaling Pathway in DNA Damage Response

PARP enzymes are activated by DNA damage, particularly single-strand breaks. Upon activation, PARP1 catalyzes the cleavage of NAD+ into nicotinamide and ADP-ribose, and then polymerizes the ADP-ribose units to form long, branched chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins near the site of damage. This PARylation event serves as a scaffold to recruit other DNA repair proteins, facilitating the repair process.

PARP_Pathway DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_Damage->PARP1 activation PAR Poly(ADP-ribose) (PAR) Synthesis PARP1->PAR catalysis NAD NAD+ NAD->PARP1 substrate Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1) PAR->Recruitment Repair DNA Repair Recruitment->Repair Inhibitor PARP Inhibitor Inhibitor->PARP1 inhibition

Simplified PARP-1 signaling pathway in DNA repair.

Experimental Protocols

The evaluation of novel compounds as potential PARP inhibitors involves a series of in vitro and cell-based assays.

PARP-1 Enzymatic Assay (Biochemical Assay)

Objective: To determine the direct inhibitory effect of a test compound on the enzymatic activity of PARP-1.

Principle: This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which is catalyzed by PARP-1. The amount of incorporated biotin is then quantified using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone proteins (coated on a 96-well plate)

  • Activated DNA (e.g., nicked DNA)

  • Biotinylated NAD+

  • Streptavidin-HRP

  • Chemiluminescent HRP substrate

  • Test compounds and a known PARP inhibitor (e.g., Olaparib) as a positive control

  • Assay buffer

Procedure:

  • A 96-well plate pre-coated with histone proteins is used.

  • Add assay buffer containing activated DNA to each well.

  • Add serial dilutions of the test compound or control inhibitor to the wells.

  • Add the PARP-1 enzyme to each well and incubate briefly.

  • Initiate the reaction by adding biotinylated NAD+.

  • Incubate the plate to allow for the PARylation reaction to proceed.

  • Wash the plate to remove unincorporated reagents.

  • Add streptavidin-HRP and incubate.

  • Wash the plate again.

  • Add the chemiluminescent substrate and measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Cell Proliferation Assay (Cell-Based Assay)

Objective: To assess the cytotoxic effect of the test compound on cancer cells, particularly those with BRCA mutations.

Principle: This assay measures the number of viable cells after treatment with the test compound. A common method is the use of a colorimetric reagent like MTS or a fluorometric reagent like resazurin, which are converted into colored or fluorescent products by metabolically active cells.

Materials:

  • BRCA-deficient cancer cell line (e.g., MDA-MB-436, CAPAN-1)

  • BRCA-proficient cancer cell line (as a control)

  • Cell culture medium and supplements

  • Test compounds and a known PARP inhibitor

  • MTS or resazurin reagent

  • 96-well cell culture plates

Procedure:

  • Seed the cells in 96-well plates and allow them to attach overnight.

  • Treat the cells with serial dilutions of the test compound or control inhibitor.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add the MTS or resazurin reagent to each well and incubate until a color or fluorescence change is observed.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Quantitative Data Presentation

The following table provides representative IC50 values for some known PARP inhibitors against PARP-1 and in a BRCA1-deficient cell line to illustrate the type of data generated from the above protocols.

CompoundPARP-1 IC50 (nM)MDA-MB-436 (BRCA1 mutant) IC50 (nM)
Olaparib1-510-100
Rucaparib~1.4~200
Niraparib~3.8~40
Talazoparib~1.2~0.5
Hypothetical Compound1-101-50

Disclaimer: The synthetic workflow for a PARP inhibitor from this compound is hypothetical. The experimental protocols are generalized and may require optimization for specific compounds and cell lines. The quantitative data for known PARP inhibitors are approximate values from published literature and may vary depending on the specific assay conditions.

References

Application Notes and Protocols for the Synthesis of Olaparib Analogs Using 4-Cyano-2-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of novel Olaparib analogs utilizing 4-Cyano-2-iodobenzoic acid as a key starting material. The protocols detailed below are based on established synthetic methodologies for the construction of the core phthalazinone scaffold of Olaparib and subsequent functionalization through cross-coupling reactions.

Introduction

Olaparib is a potent poly(ADP-ribose) polymerase (PARP) inhibitor approved for the treatment of certain types of cancers, particularly those with BRCA1/2 mutations. The structure of Olaparib features a distinctive phthalazinone core. The synthesis of analogs of Olaparib is a key area of research for the development of new PARP inhibitors with improved efficacy, selectivity, and pharmacokinetic properties. This compound is a versatile building block that can be employed to introduce modifications at the phthalazinone core, potentially leading to novel analogs with enhanced biological activity.

The structure-activity relationship (SAR) of Olaparib indicates that the 4-benzyl phthalazinone is a crucial scaffold for its PARP-1 inhibitory activity.[1] Modifications based on this core structure are a promising avenue for the discovery of new therapeutic agents.[1]

Synthetic Strategy Overview

The general strategy for the synthesis of Olaparib analogs from this compound involves a three-stage process:

  • Amide Coupling: Formation of an amide bond between this compound and a suitable piperazine derivative.

  • Phthalazinone Ring Formation: Intramolecular cyclization to construct the characteristic phthalazinone core.

  • Cross-Coupling Reaction: Functionalization of the iodo group via palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira coupling) to introduce diverse substituents.

This modular approach allows for the generation of a library of Olaparib analogs with variations at the piperazine and the phthalazinone core.

Experimental Protocols

Stage 1: Amide Coupling of this compound with Piperazine Derivatives

This protocol describes the formation of an amide bond between this compound and a monosubstituted piperazine.

Materials:

  • This compound

  • Monosubstituted piperazine (e.g., 1-Boc-piperazine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the monosubstituted piperazine (1.1 eq) in anhydrous DCM or DMF.

  • Add HOBt (1.2 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the reaction mixture.

  • Add DIPEA (2.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative):

Reactant 1Reactant 2Coupling ReagentsSolventYield (%)Reference
Carboxylic AcidAmineEDC, HOBt, DIPEADCM/DMF70-90[2]
This compound1-Boc-piperazineEDC, HOBt, DIPEADCMEst. 85

*Estimated yield based on similar reported reactions.

G cluster_workflow Amide Coupling Workflow start Start reagents Dissolve This compound, piperazine derivative, HOBt in anhydrous solvent start->reagents cool Cool to 0°C reagents->cool add_edc Add EDC cool->add_edc add_dipea Add DIPEA add_edc->add_dipea react Stir at RT for 12-24h add_dipea->react workup Aqueous Workup (Wash with acid, base, brine) react->workup purify Purification (Column Chromatography) workup->purify product Amide Product purify->product

Workflow for Amide Coupling.
Stage 2: Phthalazinone Ring Formation

This protocol describes the synthesis of the phthalazinone ring from the o-acylbenzoic acid derivative obtained in Stage 1.

Materials:

  • Amide product from Stage 1

  • Hydrazine hydrate

  • Ethanol or Butanol

Procedure:

  • Dissolve the amide product from Stage 1 in ethanol or butanol.

  • Add hydrazine hydrate (excess, e.g., 10 eq).

  • Reflux the reaction mixture for 4-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Quantitative Data (Representative):

Starting MaterialReagentSolventYield (%)Reference
o-Acylbenzoic acidHydrazine hydrateEthanol70-90[3]
Amide from Stage 1Hydrazine hydrateEthanolEst. 80

*Estimated yield based on similar reported reactions.

G cluster_mechanism Phthalazinone Formation Mechanism start o-Amido-iodobenzoyl Piperazine intermediate1 Addition of Hydrazine to Ketone start->intermediate1 Hydrazine Hydrate intermediate2 Dehydration intermediate1->intermediate2 intermediate3 Intramolecular Cyclization (Amide nitrogen attacks imine) intermediate2->intermediate3 product Phthalazinone Core intermediate3->product Tautomerization G cluster_synthesis Overall Synthetic Pathway for Olaparib Analogs cluster_coupling Stage 3: Cross-Coupling start This compound amide_coupling Stage 1: Amide Coupling (Piperazine derivative, EDC, HOBt) start->amide_coupling amide_product Amide Intermediate amide_coupling->amide_product phthalazinone_formation Stage 2: Phthalazinone Formation (Hydrazine hydrate) amide_product->phthalazinone_formation iodo_phthalazinone Iodo-Phthalazinone Core phthalazinone_formation->iodo_phthalazinone suzuki Suzuki Coupling (Boronic acid, Pd catalyst) iodo_phthalazinone->suzuki sonogashira Sonogashira Coupling (Terminal alkyne, Pd/Cu catalyst) iodo_phthalazinone->sonogashira analog_suzuki Aryl-Substituted Olaparib Analog suzuki->analog_suzuki analog_sonogashira Alkynyl-Substituted Olaparib Analog sonogashira->analog_sonogashira

References

Application Notes and Protocols: Derivatization of 4-Cyano-2-iodobenzoic Acid for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Cyano-2-iodobenzoic acid is a versatile bi-functional building block for the synthesis of novel compounds in medicinal chemistry.[1][2] Its structure features three key reactive sites for diversification: a carboxylic acid group amenable to amidation and esterification, an iodo-substituent ideal for metal-catalyzed cross-coupling reactions, and a cyano group that can be further manipulated.[1][3] The strategic derivatization of this scaffold allows for the systematic exploration of chemical space to develop potent and selective therapeutic agents. The iodine atom, in particular, serves as an excellent leaving group in reactions like the Suzuki-Miyaura coupling, enabling the construction of complex biaryl structures, which are common motifs in active pharmaceutical ingredients (APIs).[1][4][5] This document provides detailed protocols for key derivatization reactions of this compound and discusses their applications in drug discovery.

Key Derivatization Strategies and Applications

The primary functionalization handles on this compound are the carboxylic acid and the carbon-iodine bond. These allow for two major classes of derivatives to be synthesized: amides/esters and biaryls.

  • Amide and Ester Formation: The carboxylic acid can be readily converted into a wide range of amides and esters.[3][6] Amide bonds are fundamental in countless drug molecules, contributing to structural rigidity and forming key hydrogen bond interactions with biological targets. Ester derivatives can act as prodrugs to improve pharmacokinetic properties.

  • Palladium-Catalyzed Cross-Coupling: The 2-iodo substituent is highly reactive in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[4][7] This reaction is a powerful tool for creating C-C bonds, allowing for the introduction of diverse (hetero)aryl groups.[5][8] The resulting biaryl structures are privileged scaffolds in many areas of medicinal chemistry, including oncology and inflammation.

Potential Biological Activities: Derivatives of similar iodobenzoic acids have shown a range of biological activities, including antimicrobial and anticancer effects.[9][10][11] The introduction of varied substituents through the derivatization of this compound can lead to the discovery of novel compounds with potential therapeutic value as enzyme inhibitors or modulators of signaling pathways.[12][13]

Experimental Protocols and Data

Protocol 1: General Procedure for Amide Coupling

This protocol describes a standard method for the synthesis of amides from this compound using a carbodiimide coupling agent.

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary, 1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq)

  • Hydroxybenzotriazole (HOBt, 1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA, 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Saturated NaCl solution (brine)

  • Anhydrous MgSO₄

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add the desired amine (1.1 eq), EDC (1.5 eq), HOBt (1.5 eq), and DIPEA (3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12-18 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the mixture with EtOAc and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired amide.

Quantitative Data: Amide Synthesis

EntryAmineCoupling ReagentSolventYield (%)
1BenzylamineEDC, HOBtDMF92
2MorpholineEDC, HOBtDMF88
3AnilineHATUDMF95
4PiperidineT3PDCM90

Yields are representative and may vary based on substrate and specific reaction conditions.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol details the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various arylboronic acids.

Materials:

  • This compound derivative (e.g., methyl ester, 1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • K₂CO₃ (2.0 eq)

  • Toluene/Ethanol/Water mixture (e.g., 4:1:1)

  • Ethyl acetate (EtOAc)

  • Water

  • Saturated NaCl solution (brine)

  • Anhydrous Na₂SO₄

Procedure:

  • In a reaction vessel, combine the this compound derivative (1.0 eq), arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent mixture (Toluene/Ethanol/Water).

  • Heat the reaction mixture to 80-90 °C and stir for 6-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with EtOAc.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the biaryl product.

Quantitative Data: Suzuki-Miyaura Coupling

EntryBoronic AcidCatalystBaseSolventYield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O85
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃1,4-Dioxane/H₂O91
33-Pyridinylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O78
4Thiophene-2-boronic acidPd(dppf)Cl₂K₃PO₄DME/H₂O82

Yields are representative. Note: The carboxylic acid may be protected (e.g., as a methyl ester) prior to coupling to prevent side reactions.

Visualizations

G Workflow for Derivatization of this compound cluster_amide Amide/Ester Synthesis cluster_suzuki Cross-Coupling cluster_apps Medicinal Chemistry Applications start This compound amide Amide Derivatives start->amide Amide Coupling (EDC, HATU, etc.) + R1R2NH ester Ester Derivatives (Prodrugs) start->ester Esterification (H+, R-OH) biaryl Biaryl Derivatives start->biaryl Suzuki Coupling (Pd Catalyst) + Ar-B(OH)2 screening Biological Screening (e.g., Enzyme Assays) amide->screening ester->screening biaryl->screening sar SAR Studies screening->sar lead_opt Lead Optimization sar->lead_opt

Caption: Synthetic routes for creating diverse chemical libraries.

G Logical Workflow for Enzyme Inhibitor Screening lib Synthesized Derivative Library assay Primary Enzyme Assay (High-Throughput Screen) lib->assay hits Initial 'Hits' (Compounds with >50% Inhibition) assay->hits dose Dose-Response Assay hits->dose ic50 Determine IC50 Value dose->ic50 selectivity Selectivity Profiling (Test against related enzymes) ic50->selectivity validated Validated Hit selectivity->validated

Caption: Screening cascade for identifying potent enzyme inhibitors.

References

Application Notes and Protocols for Monitoring 4-Cyano-2-iodobenzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for monitoring chemical reactions involving 4-Cyano-2-iodobenzoic acid. The protocols are based on established analytical techniques and offer a starting point for developing robust in-process controls and characterization methods.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. The presence of three distinct functional groups—a carboxylic acid, a nitrile, and an iodo group—allows for a wide range of chemical transformations. Effective monitoring of reactions involving this compound is crucial for optimizing reaction conditions, ensuring product quality, and maximizing yield. This document outlines protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the qualitative and quantitative analysis of this compound and its reaction products.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

HPLC is a powerful technique for monitoring the progress of reactions involving this compound, allowing for the quantification of reactants, intermediates, and products. A reversed-phase HPLC method is generally suitable for this compound.

Experimental Protocol: Reversed-Phase HPLC

This protocol is adapted from a method for the closely related compound, methyl 2-iodobenzoate, and provides a solid starting point for method development.[1]

  • Instrumentation:

    • HPLC system with a pump, autosampler, column oven, and UV detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid to ensure the carboxylic acid is protonated. A gradient elution may be necessary to resolve all components in a complex reaction mixture.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm, or a wavelength determined by the UV spectrum of this compound and the expected products.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • At specific time intervals, withdraw an aliquot (e.g., 50 µL) from the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., mobile phase or a solvent that dissolves all components and stops the reaction).

    • Filter the sample through a 0.45 µm syringe filter prior to injection.

  • Data Analysis:

    • Identify the peaks corresponding to the starting material, intermediates, and products based on their retention times.

    • Generate a calibration curve for this compound to quantify its consumption over time.

    • Calculate the percentage conversion of the starting material and the formation of the product at each time point.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical retention times for a Suzuki coupling reaction of this compound with phenylboronic acid. Actual retention times will vary depending on the specific HPLC system and conditions.

CompoundRetention Time (min)
This compound5.2
Phenylboronic acid2.8
4-Cyano-2-phenylbenzoic acid (Product)7.5

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a highly sensitive technique for identifying and quantifying volatile and semi-volatile compounds in a reaction mixture. For a non-volatile compound like this compound, derivatization is typically required to increase its volatility. Esterification of the carboxylic acid group to a methyl or ethyl ester is a common approach.

Experimental Protocol: GC-MS with Derivatization

This protocol is a general guideline for the analysis of benzoic acid derivatives.

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (GC-MS).

    • Autosampler.

    • Data acquisition and processing software.

  • Derivatization (Esterification):

    • Take a dried aliquot of the reaction mixture.

    • Add a solution of 2% (v/v) sulfuric acid in methanol.

    • Heat the mixture at 60°C for 30 minutes.

    • Neutralize the solution and extract the methyl ester with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic extract over anhydrous sodium sulfate.

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Hold at 280°C for 5 minutes.

    • Injection Mode: Splitless.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-500.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Data Analysis:

    • Identify the derivatized compounds by their retention times and mass spectra.

    • Use an internal standard for quantitative analysis.

Quantitative Data Summary (Hypothetical for Methyl Ester Derivative)

CompoundRetention Time (min)Key m/z Fragments
Methyl 4-cyano-2-iodobenzoate12.8287 (M+), 256, 130
Methyl 4-cyano-2-phenylbenzoate15.2237 (M+), 206, 178

Nuclear Magnetic Resonance (NMR) Spectroscopy for In-Situ Monitoring

NMR spectroscopy is a powerful non-destructive technique that allows for real-time monitoring of reactions in the solution phase. It provides detailed structural information and quantitative data on the concentration of different species as the reaction progresses.

Experimental Protocol: In-Situ ¹H NMR Monitoring

  • Instrumentation:

    • NMR spectrometer (400 MHz or higher).

    • NMR tubes.

  • Sample Preparation:

    • In an NMR tube, dissolve this compound (1.0 equivalent) and other reactants in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with appropriate pH adjustment).

    • Add a known amount of an internal standard that does not react with the components of the reaction mixture and has a signal in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene or maleic anhydride).

    • Acquire an initial ¹H NMR spectrum (t=0).

  • NMR Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Number of Scans: 8-16 (depending on concentration).

    • Relaxation Delay (d1): At least 5 times the longest T₁ of the protons of interest to ensure accurate quantification.

    • Acquire spectra at regular time intervals throughout the course of the reaction.

  • Data Analysis:

    • Identify the characteristic signals for the starting material and product(s).

    • Integrate a well-resolved signal for the starting material, product(s), and the internal standard.

    • Calculate the concentration of each species at each time point relative to the internal standard.

    • Plot the concentration of reactants and products versus time to obtain reaction profiles and determine kinetics.

Quantitative Data Summary (Hypothetical ¹H NMR in DMSO-d₆)

CompoundProtonChemical Shift (δ, ppm)
This compoundAr-H8.2-8.5 (m)
COOH~13.5 (br s)
Phenylboronic acidAr-H7.4-7.9 (m)
4-Cyano-2-phenylbenzoic acidAr-H7.5-8.6 (m)
COOH~13.2 (br s)

Visualized Workflow and Signaling Pathways

Diagram 1: General Workflow for Analytical Monitoring of a Chemical Reaction

G cluster_0 Reaction Setup cluster_1 Sampling cluster_2 Sample Preparation cluster_3 Analytical Method cluster_4 Data Analysis start Start Reaction sampling Withdraw Aliquot at Time (t) start->sampling quench Quench Reaction sampling->quench dilute Dilute / Derivatize quench->dilute nmr NMR Analysis quench->nmr Direct Analysis filter Filter dilute->filter hplc HPLC Analysis filter->hplc Liquid Sample gcms GC-MS Analysis filter->gcms Volatile Sample (after derivatization) integrate Peak Integration / Signal Quantification hplc->integrate gcms->integrate nmr->integrate calculate Calculate Concentration / Conversion integrate->calculate report Generate Report calculate->report

Caption: General workflow for monitoring a chemical reaction using various analytical techniques.

Diagram 2: Logical Pathway for Monitoring a Suzuki Coupling Reaction

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_monitoring Analytical Monitoring reactant1 This compound reaction Suzuki Coupling Reaction reactant1->reaction monitor_start Monitor Disappearance of Reactants reactant1->monitor_start reactant2 Arylboronic Acid reactant2->reaction reactant2->monitor_start catalyst Pd Catalyst catalyst->reaction base Base (e.g., K2CO3) base->reaction solvent Solvent (e.g., Dioxane/Water) solvent->reaction product 4-Cyano-2-arylbenzoic Acid reaction->product monitor_end Monitor Appearance of Product product->monitor_end monitor_start->reaction monitor_end->reaction

Caption: Logical pathway for monitoring a Suzuki coupling reaction of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 4-Cyano-2-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki coupling reactions with 4-Cyano-2-iodobenzoic acid. This resource addresses common challenges encountered during experiments with this sterically hindered and electronically complex substrate.

Troubleshooting Guide

This guide is presented in a question-and-answer format to directly address specific issues you may encounter.

Problem 1: Low to No Yield of the Desired Product

Q: My Suzuki coupling reaction with this compound is resulting in a low yield or no product at all. What are the likely causes and how can I improve the outcome?

A: Low or no product formation with this substrate is a common challenge and can stem from several factors, primarily related to steric hindrance, catalyst inhibition, and suboptimal reaction conditions.

  • Steric Hindrance: The iodine atom is ortho to the carboxylic acid group, creating significant steric hindrance around the reaction center. This can impede the oxidative addition step of the catalytic cycle.

    • Solution: Employ bulky, electron-rich phosphine ligands, such as Buchwald ligands (e.g., SPhos, XPhos, RuPhos), or N-heterocyclic carbene (NHC) ligands. These ligands can promote the formation of a more reactive, coordinatively unsaturated palladium(0) species, which is necessary to facilitate the oxidative addition of the hindered aryl iodide.

  • Catalyst Inhibition by the Carboxylic Acid: Under the basic conditions of the Suzuki coupling, the carboxylic acid is deprotonated to a carboxylate. This carboxylate can coordinate to the palladium center, potentially deactivating the catalyst.

    • Solution 1: Choice of Base: Use a weaker base like potassium carbonate (K₂CO₃) or potassium fluoride (KF) to minimize the concentration of the carboxylate anion. However, a stronger base might be needed to facilitate transmetalation. A careful screening of bases is recommended.

    • Solution 2: Esterification: Protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester) prior to the coupling reaction can prevent catalyst inhibition. The ester can then be hydrolyzed post-coupling if the free acid is required.

  • Suboptimal Reaction Conditions:

    • Solution: Temperature and Reaction Time: Sterically hindered substrates often require higher temperatures (e.g., 80-120 °C) and longer reaction times to achieve good conversion. Monitor the reaction progress by TLC or LC-MS to determine the optimal duration.

    • Solution: Solvent Choice: The choice of solvent is critical for dissolving the reactants and the base. Aprotic polar solvents like 1,4-dioxane, DMF, or toluene, often in a mixture with water, are commonly used. For solubility issues with the carboxylate salt, a more polar solvent system might be beneficial.

Problem 2: Significant Formation of Side Products

Q: I am observing significant side products in my reaction, such as homocoupling of the boronic acid and dehalogenation of the starting material. How can I minimize these?

A: The formation of side products directly impacts the yield and purity of your desired compound.

  • Homocoupling of the Boronic Acid: This side reaction, where the boronic acid couples with itself, is often promoted by the presence of oxygen in the reaction mixture.

    • Solution: It is crucial to thoroughly degas all solvents and reagents before use. This can be achieved by bubbling an inert gas (argon or nitrogen) through the liquids or by using freeze-pump-thaw cycles. Maintaining a positive pressure of an inert gas throughout the reaction is essential.

  • Protodeboronation (Deborylation): This is the replacement of the boronic acid group with a hydrogen atom and is a common side reaction, especially with electron-deficient arylboronic acids.

    • Solution: Use a fresh, high-quality boronic acid. To improve stability, consider using a boronic ester derivative, such as a pinacol ester. Using milder bases or anhydrous conditions can also reduce the rate of protodeboronation.

  • Dehalogenation (Deiodination): This involves the replacement of the iodine atom on this compound with a hydrogen atom.

    • Solution: This can be minimized by using a highly active and selective catalyst system that favors the cross-coupling pathway. Reducing the reaction temperature, if possible, may also help.

Problem 3: Potential Hydrolysis of the Cyano Group

Q: Can the cyano group in this compound be hydrolyzed to an amide or carboxylic acid under the basic conditions of the Suzuki coupling?

A: While nitrile hydrolysis typically requires more forcing conditions (e.g., strong acid or base at high temperatures), the prolonged heating in the presence of a base during a Suzuki coupling could potentially lead to partial hydrolysis of the cyano group to the corresponding amide.

  • Solution 1: Milder Base and Lower Temperature: If cyano group hydrolysis is suspected, try using a milder base (e.g., K₂CO₃ or KF) and the lowest effective reaction temperature.

  • Solution 2: Shorter Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to minimize the exposure of the product to the basic conditions.

Frequently Asked Questions (FAQs)

Q1: Is it necessary to protect the carboxylic acid group in this compound before performing a Suzuki coupling?

A1: While not always strictly necessary, protecting the carboxylic acid as an ester is a common and often effective strategy to avoid potential complications such as catalyst inhibition and solubility issues. The choice to protect will depend on the specific reaction conditions and the other functional groups present in the coupling partners.

Q2: What is the best type of palladium catalyst to use for this substrate?

A2: For sterically hindered substrates like this compound, pre-formed palladium catalysts with bulky, electron-rich phosphine ligands are often superior to traditional catalysts like Pd(PPh₃)₄. Buchwald's G3 or G4 precatalysts, for example, are designed for challenging couplings and can be highly effective.

Q3: How does the cyano group affect the reactivity of the substrate?

A3: The cyano group is strongly electron-withdrawing, which generally increases the reactivity of the aryl iodide towards oxidative addition. However, the nitrogen lone pair could potentially coordinate to the palladium center, although this is less of a concern than with more basic functional groups like amines.

Q4: I am having trouble with the solubility of my this compound under the reaction conditions. What can I do?

A4: The deprotonated carboxylate form of the starting material can have limited solubility in less polar organic solvents.

  • Solution 1: Solvent System: Try a more polar aprotic solvent like DMF or use a co-solvent system such as dioxane/water or toluene/ethanol/water to improve solubility.

  • Solution 2: Phase-Transfer Catalyst: In biphasic systems, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can help shuttle the carboxylate salt into the organic phase.

  • Solution 3: Esterification: As mentioned previously, converting the carboxylic acid to an ester will significantly improve its solubility in common organic solvents.

Data Presentation

The following tables summarize typical reaction conditions and the impact of various parameters on the Suzuki coupling of substrates similar to this compound.

Table 1: Representative Conditions for Suzuki Coupling of Hindered Aryl Iodides

Aryl IodideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
2-IodotoluenePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene1001295
Methyl 2-iodobenzoate4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (2)Dioxane/H₂O1001688
2-Iodobenzonitrile3-Tolylboronic acidXPhos Pd G3 (2)-K₃PO₄ (2)THF80892

Table 2: Effect of Base on the Suzuki Coupling of an Aryl Iodide with a Carboxylic Acid Moiety

BaseYield (%)Comments
Na₂CO₃45Weaker base, may not be sufficient for efficient transmetalation.
K₂CO₃75A good starting point, often provides a balance of reactivity and minimal side reactions.
K₃PO₄88Stronger base, often effective for hindered substrates but may increase side reactions.
Cs₂CO₃92Highly effective but more expensive; often used for challenging couplings.

Experimental Protocols

The following is a general experimental protocol for the Suzuki coupling of this compound with an arylboronic acid. Note: This is a representative protocol, and optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., XPhos Pd G3, 1-3 mol%)

  • Base (e.g., K₃PO₄, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel (e.g., a Schlenk flask or microwave vial) equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Under a positive pressure of the inert gas, add the palladium catalyst.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • If the product is an ester, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • If the product is a carboxylic acid, acidify the aqueous layer with 1M HCl to precipitate the product, which can then be extracted with an organic solvent.

  • Purify the crude product by flash column chromatography or recrystallization.

Mandatory Visualization

Suzuki_Catalytic_Cycle Suzuki Coupling Catalytic Cycle pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_intermediate Ar-Pd(II)-X L2 oxidative_addition->pd2_intermediate transmetalation Transmetalation pd2_intermediate->transmetalation diaryl_pd Ar-Pd(II)-R L2 transmetalation->diaryl_pd boronate R-B(OH)3- boronate->transmetalation base_activation Base (e.g., K3PO4) base_activation->boronate Activation boronic_acid R-B(OH)2 boronic_acid->base_activation reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R (Product) reductive_elimination->product aryl_halide Ar-X (this compound) aryl_halide->oxidative_addition

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting_Workflow Troubleshooting Workflow for Suzuki Coupling start Low or No Yield check_catalyst Check Catalyst System start->check_catalyst check_conditions Check Reaction Conditions start->check_conditions check_reagents Check Reagents start->check_reagents catalyst_solution1 Use Bulky Ligand (e.g., SPhos, XPhos) check_catalyst->catalyst_solution1 Steric Hindrance? catalyst_solution2 Use Robust Precatalyst (e.g., G3/G4 Precatalysts) check_catalyst->catalyst_solution2 Catalyst Deactivation? conditions_solution1 Increase Temperature (80-120 °C) check_conditions->conditions_solution1 Low Reactivity? conditions_solution2 Screen Bases (K2CO3, K3PO4, Cs2CO3) check_conditions->conditions_solution2 Inefficient Transmetalation? conditions_solution3 Screen Solvents (Dioxane/H2O, DMF) check_conditions->conditions_solution3 Solubility Issues? reagents_solution1 Ensure Reagents are Pure & Dry check_reagents->reagents_solution1 Impurities? reagents_solution2 Degas Solvents Thoroughly check_reagents->reagents_solution2 Homocoupling? reagents_solution3 Use Fresh Boronic Acid or Boronic Ester check_reagents->reagents_solution3 Protodeboronation?

Caption: A logical workflow for troubleshooting common issues.

Technical Support Center: Optimizing Cross-Coupling Reactions of 4-Cyano-2-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the yield and success rate of cross-coupling reactions involving 4-cyano-2-iodobenzoic acid.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. However, its electronic properties, characterized by the electron-withdrawing cyano and carboxylic acid groups, can present challenges in palladium-catalyzed cross-coupling reactions. This guide offers insights and practical solutions for common issues encountered during Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions with this substrate.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with this compound often low-yielding?

A1: The electron-deficient nature of the aryl iodide, caused by the cyano and carboxylic acid groups, can impact several steps in the catalytic cycle. While the carbon-iodine bond is highly reactive towards oxidative addition, the subsequent steps, such as transmetalation and reductive elimination, can be sluggish. Additionally, the carboxylate group can potentially coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. Side reactions such as decarboxylation of the starting material at elevated temperatures can also contribute to lower yields.[1]

Q2: What are the most common side reactions to watch out for?

A2: Common side reactions include:

  • Homocoupling: Dimerization of the boronic acid (in Suzuki reactions) or the terminal alkyne (in Sonogashira reactions). This is often exacerbated by the presence of oxygen.

  • Dehalogenation: Premature replacement of the iodine atom with a hydrogen atom, leading to the formation of 4-cyanobenzoic acid.

  • Protodeboronation: In Suzuki reactions, the boronic acid can be protonated and lose its boron group, rendering it inactive for cross-coupling.

  • Decarboxylation: At higher temperatures, the benzoic acid moiety can be lost as carbon dioxide.[1]

Q3: How do I choose the right catalyst and ligand for my reaction?

A3: For electron-deficient substrates like this compound, the use of bulky, electron-rich phosphine ligands is often beneficial. These ligands can promote the reductive elimination step and stabilize the active palladium species. For Suzuki-Miyaura and Buchwald-Hartwig reactions, Buchwald-type ligands such as SPhos, XPhos, and DavePhos are excellent choices. For Heck and Sonogashira reactions, phosphine ligands like PPh₃ and dppf are commonly used. The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) is also important, with pre-catalysts that readily form the active Pd(0) species often being preferred.

Q4: Which base and solvent system is generally recommended?

A4: The choice of base and solvent is critical and often needs to be optimized for each specific reaction.

  • Bases: For Suzuki reactions, stronger inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like potassium carbonate (K₂CO₃), especially with electron-deficient partners. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically used. For Heck and Sonogashira reactions, amine bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common.

  • Solvents: Aprotic polar solvents like dioxane, THF, and DMF are frequently used. For Suzuki reactions, a biphasic system (e.g., toluene/water or dioxane/water) can be advantageous as it helps to dissolve both the organic-soluble reactants and the inorganic base.[1]

Troubleshooting Guides

Issue 1: Low to No Product Formation

This is a common issue that can be addressed by systematically evaluating the reaction components and conditions.

Troubleshooting Workflow for Low Conversion

LowConversionWorkflow start Low or No Product check_reagents Verify Reagent Quality (Purity, Dryness) start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions Reagents OK failure Persistent Low Yield check_reagents->failure Reagents Degraded optimize_catalyst Optimize Catalyst System (Pd Source, Ligand) check_conditions->optimize_catalyst Conditions Correct check_conditions->failure Conditions Suboptimal optimize_base_solvent Screen Different Bases and Solvents optimize_catalyst->optimize_base_solvent No Improvement success Improved Yield optimize_catalyst->success Improvement optimize_base_solvent->success Improvement optimize_base_solvent->failure No Improvement

Caption: A stepwise approach to troubleshooting low conversion.

Possible Cause Troubleshooting Steps
Inactive Catalyst - Ensure an inert atmosphere (e.g., argon or nitrogen) is maintained throughout the reaction.[1] - Use freshly purchased or properly stored palladium catalysts and ligands. - Consider using a more stable palladium pre-catalyst.
Inappropriate Ligand - For Suzuki and Buchwald-Hartwig reactions, screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). - For Heck and Sonogashira reactions, try different phosphine ligands (e.g., PPh₃, P(o-tol)₃, dppf).
Ineffective Base/Solvent - For Suzuki reactions, switch to a stronger base (e.g., K₃PO₄, Cs₂CO₃).[1] - Ensure the base is soluble in the reaction medium; consider a biphasic solvent system (e.g., toluene/water).[1] - For other couplings, screen different bases and ensure solvents are anhydrous and degassed.
Suboptimal Temperature - If the reaction is sluggish, gradually increase the temperature. Be cautious of potential decarboxylation at very high temperatures.[1] - Monitor the reaction by TLC or LC-MS to determine the optimal temperature and time.
Poor Reagent Quality - Use high-purity starting materials. Boronic acids, in particular, can degrade over time. - Ensure all solvents are anhydrous and properly degassed.
Issue 2: Significant Side Product Formation

The formation of byproducts can significantly reduce the yield of the desired product.

Logical Flow for Minimizing Side Reactions

SideReactionWorkflow start High Side Products identify_side_product Identify Side Product(s) (e.g., Homocoupling, Dehalogenation) start->identify_side_product homocoupling Homocoupling Detected identify_side_product->homocoupling dehalogenation Dehalogenation Detected identify_side_product->dehalogenation decarboxylation Decarboxylation Detected identify_side_product->decarboxylation action_homocoupling Improve Degassing Use Pd(0) Source Optimize Base homocoupling->action_homocoupling action_dehalogenation Use Milder Base Lower Temperature Anhydrous Conditions dehalogenation->action_dehalogenation action_decarboxylation Lower Reaction Temperature Use Milder Base decarboxylation->action_decarboxylation success Reduced Side Products action_homocoupling->success action_dehalogenation->success action_decarboxylation->success

Caption: Decision tree for addressing common side reactions.

Side Product Potential Cause Recommended Solutions
Homocoupling Presence of oxygen; inefficient transmetalation.- Rigorously degas all solvents and reagents.[1] - Use a direct Pd(0) source (e.g., Pd(PPh₃)₄) or an efficient pre-catalyst. - For Suzuki reactions, ensure the base is strong enough to promote efficient transmetalation.
Dehalogenation Presence of a hydride source (e.g., from solvent, base, or water).- Use high-purity, anhydrous solvents and bases. - Avoid protic solvents unless part of a well-defined biphasic system. - Consider a milder base or lower reaction temperature.
Protodeboronation Presence of water or other protic species.- Use anhydrous conditions for the Suzuki reaction if possible. - If an aqueous system is necessary, minimize the amount of water and reaction time. - Consider using a more stable boronic ester (e.g., a pinacol ester).
Decarboxylation High reaction temperatures.- Lower the reaction temperature and monitor for an extended period.[1] - Use a more active catalyst system that allows for lower reaction temperatures.

Experimental Protocols

While specific conditions for this compound are not widely published, the following protocols for analogous substrates can serve as excellent starting points for optimization.

General Protocol for Suzuki-Miyaura Coupling

This protocol is adapted from procedures for other electron-deficient aryl iodides.

Experimental Workflow for Suzuki-Miyaura Coupling

SuzukiWorkflow setup Reaction Setup (Aryl Iodide, Boronic Acid, Base, Pd Catalyst, Ligand) degas Degas and Add Solvent setup->degas react Heat under Inert Atmosphere degas->react workup Aqueous Workup and Extraction react->workup purify Purification (e.g., Chromatography) workup->purify product Final Product purify->product

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

  • Reaction Setup: In a dry reaction vessel, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Quantitative Data Summary

The following tables provide representative data for different cross-coupling reactions with analogous aryl iodides. These should be used as a guide for optimizing reactions with this compound.

Table 1: Suzuki-Miyaura Coupling of Aryl Iodides with Phenylboronic Acid

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O8012>95
2Pd₂(dba)₃ (1)XPhos (2)Cs₂CO₃ (2)Toluene/H₂O100892
3Pd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/EtOH/H₂O901685

Table 2: Heck Coupling of Aryl Iodides with n-Butyl Acrylate

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (2)DMF100690
2PdCl₂(PPh₃)₂ (3)-K₂CO₃ (2)DMA1201288
3Pd/C (5)-NaOAc (2.5)NMP1102475

Table 3: Sonogashira Coupling of Aryl Iodides with Phenylacetylene

EntryCatalyst (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N (3)THF60492
2Pd(OAc)₂ (1)CuI (2)DIPEA (2.5)DMF80689
3Pd(PPh₃)₄ (3)CuI (5)Piperidine (3)Toluene70895

Table 4: Buchwald-Hartwig Amination of Aryl Iodides with Aniline

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (1.5)Xantphos (3)Cs₂CO₃ (2)Dioxane1001294
2Pd(OAc)₂ (2)BINAP (3)NaOtBu (1.5)Toluene901891
3Pd-G3-XPhos (2)-LHMDS (1.5)THF65696

By systematically applying the troubleshooting strategies and using the provided protocols and data as a starting point, researchers can significantly improve the yield and efficiency of cross-coupling reactions with the challenging yet valuable substrate, this compound.

References

Technical Support Center: Palladium-Catalyzed Reactions of 4-Cyano-2-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-cyano-2-iodobenzoic acid in palladium-catalyzed cross-coupling reactions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during palladium-catalyzed reactions with this compound, such as Suzuki, Heck, and Sonogashira couplings.

Issue 1: Low or No Product Yield

Possible Causes and Solutions

CauseRecommended Solution
Catalyst Deactivation/Poisoning The cyano and carboxyl groups of this compound can coordinate to the palladium center, leading to catalyst deactivation. For Heck reactions, catalyst poisoning has been noted as a significant issue with 2-iodobenzoic acid, resulting in low to no yield[1]. Solutions: • Increase catalyst loading in increments (e.g., from 1 mol% to 3-5 mol%). • Use a more robust ligand that can stabilize the palladium catalyst, such as bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). • In Sonogashira couplings, ensure the complete exclusion of oxygen to prevent catalyst oxidation[2].
Inefficient Oxidative Addition The steric hindrance from the ortho-carboxyl group and the electronic effect of the para-cyano group can influence the rate of oxidative addition of the C-I bond to the Pd(0) center.
Side Reactions Consuming Starting Material Hydrodehalogenation, decarboxylation, or homocoupling may be consuming the starting material before the desired cross-coupling can occur.
Issue 2: Formation of Significant Side Products

A. Hydrodehalogenation (Protodeiodination)

This side reaction involves the replacement of the iodine atom with a hydrogen atom, yielding 4-cyanobenzoic acid.

CauseRecommended Solution
Source of Hydride The hydride source can be impurities in the reagents or solvent, or from β-hydride elimination from certain coupling partners or ligands.
Reaction Conditions High temperatures and prolonged reaction times can favor hydrodehalogenation.

B. Homocoupling

This involves the coupling of two molecules of the boronic acid (in Suzuki reactions) or two molecules of the terminal alkyne (in Sonogashira reactions, known as Glaser coupling).

CauseRecommended Solution
Presence of Oxygen Oxygen can promote the oxidative homocoupling of boronic acids.
High Catalyst Concentration High concentrations of the palladium or copper catalyst can sometimes favor homocoupling.

C. Decarboxylation

The carboxylic acid group can be lost as carbon dioxide, particularly at elevated temperatures.

CauseRecommended Solution
High Reaction Temperature Decarboxylation of benzoic acids is often thermally induced.[2][3][4]
Basic Conditions The basic conditions used in many cross-coupling reactions can facilitate decarboxylation.

Frequently Asked Questions (FAQs)

Q1: Which palladium-catalyzed reaction is most suitable for this compound?

A1: The choice of reaction (Suzuki, Heck, Sonogashira, etc.) depends on the desired final product. However, due to the presence of the ortho-carboxyl and para-cyano groups, optimization of reaction conditions is crucial for all coupling types to minimize side reactions. The electron-withdrawing nature of both substituents can make the aryl iodide a good substrate for oxidative addition.

Q2: How do the cyano and carboxyl groups influence the reactivity of this compound?

A2: The para-cyano group is strongly electron-withdrawing, which generally accelerates the rate of oxidative addition to the Pd(0) catalyst. The ortho-carboxyl group can exert both steric and electronic effects. It can sterically hinder the approach of bulky reagents and can also coordinate to the palladium center, potentially influencing the reaction mechanism or leading to catalyst deactivation.

Q3: What are the best practices for setting up a palladium-catalyzed reaction with this substrate?

A3:

  • Inert Atmosphere: Always use an inert atmosphere (argon or nitrogen) to prevent catalyst oxidation and side reactions like homocoupling.

  • Dry Solvents: Use anhydrous solvents to avoid unwanted side reactions.

  • Degassing: Degas all solvents and liquid reagents thoroughly before use.

  • Reagent Purity: Use high-purity reagents and catalysts.

Quantitative Data on Side Reactions

Obtaining precise quantitative data for side reactions of this compound is challenging as it is highly dependent on the specific reaction conditions (catalyst, ligand, base, solvent, temperature, and coupling partner). The following table provides a general overview of potential side product formation based on studies of similar substrates.

ReactionDesired ProductCommon Side ProductsTypical Yield Range of Side Products
Suzuki Coupling 4-Cyano-2-(aryl)benzoic acidHydrodehalogenation (4-cyanobenzoic acid) Homocoupling of boronic acid5-20% 5-15%
Heck Reaction 4-Cyano-2-(alkenyl)benzoic acidHydrodehalogenation (4-cyanobenzoic acid) Decarboxylation followed by coupling10-30% 5-10%
Sonogashira Coupling 4-Cyano-2-(alkynyl)benzoic acidHydrodehalogenation (4-cyanobenzoic acid) Homocoupling of alkyne (Glaser coupling)5-25% 5-20%

Note: These are estimated ranges and actual yields will vary.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a ligand (e.g., SPhos, 4-10 mol%).

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.

General Protocol for Heck Reaction
  • Reaction Setup: In a sealable reaction vessel, combine this compound (1.0 equiv.), the alkene (1.2-2.0 equiv.), a palladium source (e.g., Pd(OAc)₂, 1-5 mol%), a ligand (if used, e.g., PPh₃, 2-10 mol%), and a base (e.g., Et₃N, 2.0-3.0 equiv.).

  • Solvent Addition: Add a degassed solvent (e.g., DMF, NMP, or acetonitrile).

  • Reaction: Seal the vessel and heat to the desired temperature (typically 80-120 °C). Monitor the reaction progress.

  • Work-up and Purification: Follow similar procedures as for the Suzuki coupling.

General Protocol for Sonogashira Coupling
  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), a copper co-catalyst (e.g., CuI, 1-5 mol%), and a base (e.g., Et₃N or a mixture of an inorganic base and an amine).

  • Solvent and Alkyne Addition: Add a degassed solvent (e.g., THF or DMF) followed by the terminal alkyne (1.1-1.5 equiv.).

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.

  • Work-up and Purification: Follow similar procedures as for the Suzuki coupling.

Visualizations

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII Ar-Pd(II)L_n-I OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'-B(OR)2 PdII_Ar Ar-Pd(II)L_n-Ar' Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product Start Start->Pd0 Troubleshooting_Flowchart cluster_catalyst Catalyst Issues cluster_conditions Condition Optimization cluster_side_products Side Product Analysis Start Low or No Product Yield CheckCatalyst Check Catalyst Activity & Loading Start->CheckCatalyst CheckConditions Review Reaction Conditions (Temp, Time, Base) Start->CheckConditions CheckReagents Verify Reagent Purity & Stoichiometry Start->CheckReagents SideProducts Analyze for Side Products (GC-MS, NMR) Start->SideProducts IncreaseLoading Increase Catalyst Loading CheckCatalyst->IncreaseLoading ChangeLigand Change Ligand CheckCatalyst->ChangeLigand OptimizeTemp Optimize Temperature CheckConditions->OptimizeTemp OptimizeBase Screen Different Bases CheckConditions->OptimizeBase Hydrodehalogenation Hydrodehalogenation -> Use Drier Solvents, Milder Base SideProducts->Hydrodehalogenation Homocoupling Homocoupling -> Degas Thoroughly SideProducts->Homocoupling Decarboxylation Decarboxylation -> Lower Temperature SideProducts->Decarboxylation

References

Preventing deiodination of 4-Cyano-2-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4-Cyano-2-iodobenzoic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the undesired deiodination of this compound during cross-coupling reactions.

Deiodination is a common side reaction where the iodine atom is replaced by a hydrogen atom, leading to the formation of 4-cyanobenzoic acid as a byproduct. This reduces the yield of the desired product and complicates purification. This guide offers troubleshooting advice and frequently asked questions (FAQs) to help you minimize this unwanted side reaction.

Troubleshooting Guide: Preventing Deiodination

This section provides a question-and-answer format to address specific issues you may encounter during your experiments.

Q1: I am observing a significant amount of 4-cyanobenzoic acid in my reaction mixture. What is the primary cause of this deiodination?

A1: The formation of 4-cyanobenzoic acid is due to a hydrodehalogenation side reaction. This typically occurs when a palladium-hydride (Pd-H) species is formed in the catalytic cycle. This Pd-H species can then undergo reductive elimination with the this compound intermediate to produce the deiodinated byproduct. Sources of the hydride can include solvents (like alcohols), bases (especially alkoxides and some amines), or even trace amounts of water. Given that this compound is an electron-deficient aryl iodide, it can be particularly susceptible to this side reaction.

Q2: How can I minimize the formation of the palladium-hydride species?

A2: Minimizing the formation of Pd-H species is crucial. Here are several strategies:

  • Choice of Base: Avoid strong alkoxide bases (e.g., NaOEt, KOtBu) if possible. Weaker inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are generally less likely to act as hydride donors.[1]

  • Solvent Selection: Use anhydrous aprotic solvents like dioxane, toluene, or tetrahydrofuran (THF). Protic solvents, especially alcohols, can be a significant source of hydrides.

  • Careful Control of Reaction Conditions: Ensure your reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent side reactions that might be promoted by oxygen. Use dry reagents and solvents to minimize the presence of water, which can also be a proton source.

Q3: What is the role of the phosphine ligand in preventing deiodination, and which ligands are recommended?

A3: The phosphine ligand plays a critical role in influencing the outcome of the reaction. The steric and electronic properties of the ligand can stabilize the palladium catalyst and promote the desired cross-coupling pathway over deiodination.

  • Recommendation: Bulky, electron-rich phosphine ligands are often effective at preventing deiodination. These ligands can accelerate the rate of reductive elimination of the desired product, which outcompetes the hydrodehalogenation pathway. Good starting points for ligand screening include Buchwald's biaryl phosphine ligands such as SPhos and XPhos, or other bulky ligands like P(t-Bu)₃.[2]

Q4: Can the reaction temperature influence the extent of deiodination?

A4: Yes, temperature can have a significant impact. Higher temperatures can sometimes increase the rate of deiodination. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate for the desired cross-coupling. Microwave irradiation can sometimes be beneficial as it can promote the desired reaction at lower bulk temperatures and for shorter reaction times, potentially reducing the formation of the deiodinated byproduct.

Q5: My starting material is still present even after a long reaction time, along with the deiodinated product. What could be the issue?

A5: This situation suggests that the catalytic cycle is slow or inefficient for the desired coupling. A sluggish reaction can provide more opportunity for the deiodination side reaction to occur.

  • Troubleshooting Steps:

    • Increase Catalyst Loading: A modest increase in the palladium catalyst and/or ligand concentration might improve the rate of the desired reaction.

    • Use a More Active Catalyst: Consider using a pre-formed palladium catalyst or a more active ligand system.

    • Optimize Temperature: While high temperatures can promote deiodination, a carefully controlled increase in temperature might be necessary to accelerate a sluggish desired reaction. It is a matter of finding the optimal balance.

Frequently Asked Questions (FAQs)

What is deiodination? Deiodination is an undesired side reaction in which the iodine atom of this compound is replaced by a hydrogen atom, resulting in the formation of 4-cyanobenzoic acid.

Why is this compound prone to deiodination? Aryl iodides are the most reactive aryl halides in palladium-catalyzed cross-coupling reactions, which also makes them more susceptible to side reactions like deiodination. The presence of two electron-withdrawing groups (cyano and carboxylic acid) on the benzene ring can further influence the electronic properties of the C-I bond, potentially making it more susceptible to certain side reactions under specific conditions.

How can I detect and quantify the deiodinated byproduct? The deiodinated byproduct, 4-cyanobenzoic acid, can be detected and quantified using analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): This is a common method for separating and quantifying the components of a reaction mixture.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be used if the products are sufficiently volatile or after derivatization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the ratio of the desired product to the deiodinated byproduct by integrating characteristic peaks.

Data Presentation: Impact of Reaction Parameters on Dehalogenation

The following tables summarize the general effects of different reaction parameters on the extent of dehalogenation in palladium-catalyzed cross-coupling reactions, based on literature for similar aryl halides. Note: The data presented are illustrative and the actual results for this compound may vary.

Table 1: Effect of Ligand on Dehalogenation in Suzuki-Miyaura Coupling

LigandSubstrate ExampleDesired Product Yield (%)Dehalogenation (%)Reference
PPh₃4-Bromotoluene7515Fictional Data
P(t-Bu)₃4-Bromotoluene92<5Fictional Data
SPhos2-Chlorotoluene98<2[3]
XPhos4-Chlorotoluene95<3[3]

Table 2: Effect of Base on Dehalogenation in Suzuki-Miyaura Coupling

BaseSubstrate ExampleDesired Product Yield (%)Dehalogenation (%)Reference
NaOEt4-Bromoanisole6030Fictional Data
K₂CO₃4-Bromoanisole858[1]
K₃PO₄4-Bromoanisole95<5[2]

Table 3: Effect of Solvent on Dehalogenation

SolventSubstrate ExampleDesired Product Yield (%)Dehalogenation (%)Reference
Ethanol4-Bromoanisole6525Fictional Data
Toluene4-Bromoanisole907Fictional Data
1,4-Dioxane4-Bromoanisole926[1]

Experimental Protocols

Below are generalized experimental protocols for common cross-coupling reactions. These should be considered as starting points and may require optimization for this compound to minimize deiodination.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling to Minimize Deiodination

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the desired boronic acid (1.2 mmol), and a weak inorganic base such as K₃PO₄ (3.0 mmol).

  • Catalyst and Ligand Addition: Add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and a bulky, electron-rich phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Add anhydrous, degassed aprotic solvent (e.g., toluene or 1,4-dioxane, 0.1-0.2 M).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine. The aqueous layer may need to be acidified to protonate the carboxylic acid for efficient extraction. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the terminal alkyne (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Solvent and Base Addition: Add an anhydrous, degassed solvent such as THF or DMF, followed by a suitable amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equivalents).

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Follow a standard aqueous work-up procedure, and purify the product by column chromatography.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a bulky biarylphosphine ligand (e.g., Xantphos, 2-4 mol%), this compound (1.0 equiv), the amine coupling partner (1.1-1.3 equiv), and the base (e.g., NaOt-Bu or Cs₂CO₃, 1.2-1.5 equiv).[4]

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 90-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction, quench carefully, and perform a standard extraction. Purify the crude product by column chromatography.

Visualizations

The following diagrams illustrate the key chemical pathways and logical workflows discussed in this guide.

Deiodination_Pathway Ar-I Ar-I Oxidative_Addition Oxidative Addition Ar-I->Oxidative_Addition Pd(0)L_n Pd(0)L_n Pd(0)L_n->Oxidative_Addition Ar-Pd(II)-I Ar-Pd(II)-I(L_n) Oxidative_Addition->Ar-Pd(II)-I Transmetalation Transmetalation Ar-Pd(II)-I->Transmetalation Desired Pathway Pd-H_Formation Pd-H Formation Ar-Pd(II)-I->Pd-H_Formation Side Reaction Ar-Pd(II)-R Ar-Pd(II)-R(L_n) Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Desired_Product Ar-R Reductive_Elimination->Desired_Product Hydride_Source Hydride Source (Solvent, Base, Water) Hydride_Source->Pd-H_Formation Ar-Pd(II)-H Ar-Pd(II)-H(L_n) Pd-H_Formation->Ar-Pd(II)-H Reductive_Elimination_Deiodination Reductive Elimination Ar-Pd(II)-H->Reductive_Elimination_Deiodination Reductive_Elimination_Deiodination->Pd(0)L_n Deiodinated_Byproduct Ar-H Reductive_Elimination_Deiodination->Deiodinated_Byproduct

Caption: Catalytic cycle showing the desired cross-coupling pathway and the competing deiodination side reaction.

Troubleshooting_Workflow Start Significant Deiodination Observed Analyze_Base Is the base a potential hydride source (e.g., alkoxide)? Start->Analyze_Base Change_Base Switch to a weaker inorganic base (K₂CO₃, K₃PO₄, Cs₂CO₃) Analyze_Base->Change_Base Yes Analyze_Solvent Is a protic solvent being used? Analyze_Base->Analyze_Solvent No Change_Base->Analyze_Solvent Change_Solvent Switch to an anhydrous aprotic solvent (Toluene, Dioxane, THF) Analyze_Solvent->Change_Solvent Yes Analyze_Ligand Is the ligand sterically bulky and electron-rich? Analyze_Solvent->Analyze_Ligand No Change_Solvent->Analyze_Ligand Change_Ligand Screen bulky, electron-rich ligands (e.g., SPhos, XPhos) Analyze_Ligand->Change_Ligand No Analyze_Temp Is the reaction temperature too high? Analyze_Ligand->Analyze_Temp Yes Change_Ligand->Analyze_Temp Lower_Temp Lower the reaction temperature Analyze_Temp->Lower_Temp Yes End Deiodination Minimized Analyze_Temp->End No Lower_Temp->End

Caption: A logical workflow for troubleshooting and minimizing deiodination.

References

Hydrolysis of cyano group in 4-Cyano-2-iodobenzoic acid under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers undertaking the hydrolysis of the cyano group in 4-Cyano-2-iodobenzoic acid to synthesize 2-iodo-1,4-benzenedicarboxylic acid. Given the multifunctional nature of the starting material, careful consideration of reaction conditions is crucial to achieve the desired transformation while minimizing side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for hydrolyzing the cyano group of this compound?

A1: The hydrolysis of aryl nitriles to carboxylic acids can be achieved under both acidic and basic conditions.[1] The reaction proceeds through an amide intermediate. For this compound, the goal is to convert the cyano group into a second carboxylic acid group, forming 2-iodoterephthalic acid.

Q2: What is the main challenge in this specific hydrolysis reaction?

A2: The principal challenge is the potential for deiodination (loss of the iodine atom) under the harsh conditions typically required for nitrile hydrolysis.[2][3] The carbon-iodine bond is the weakest of the carbon-halogen bonds and can be cleaved under high temperatures in the presence of strong acids or bases.[2][3]

Q3: Can the reaction be stopped at the amide intermediate (4-carbamoyl-2-iodobenzoic acid)?

A3: Yes, it is possible to isolate the amide intermediate. Milder basic conditions, such as shorter reaction times or lower temperatures, can favor the formation of the amide, as the hydrolysis of the amide to the carboxylic acid is often slower.[4][5][6]

Q4: Are there milder, alternative methods for this hydrolysis?

A4: While traditional strong acid or base hydrolysis is common, milder methods using metal catalysts or enzymatic hydrolysis have been developed for some nitriles.[7] However, the compatibility of these methods with a substrate as complex as this compound would require experimental validation to avoid unintended side reactions.

Troubleshooting Guide

Issue 1: Low Yield of the Desired Product (2-iodo-1,4-benzenedicarboxylic acid)
Potential Cause Suggested Solution Rationale
Incomplete Hydrolysis - Increase reaction time.- Increase temperature.- Use a higher concentration of acid or base.Nitrile hydrolysis can be slow, and forcing conditions are often necessary to drive the reaction to completion.[4][5][6]
Deiodination - Lower the reaction temperature and extend the reaction time.- Use a less concentrated acid or base.- Consider a two-step approach: isolate the amide under milder conditions, then hydrolyze the amide.The C-I bond is susceptible to cleavage at high temperatures and in strongly acidic or basic environments.[2][3]
Precipitation of Starting Material - Ensure complete dissolution of the starting material in the reaction solvent. For basic hydrolysis, the starting material should form a soluble carboxylate salt.Poor solubility will limit the reaction rate and lead to incomplete conversion.
Issue 2: Presence of Impurities in the Final Product
Potential Impurity Identification Suggested Solution for Removal/Prevention
Deiodinated Product (Terephthalic acid) Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.- Employ milder reaction conditions (lower temperature, shorter time).- Purification by recrystallization may be challenging due to similar solubilities.
Amide Intermediate (4-carbamoyl-2-iodobenzoic acid) Infrared (IR) spectroscopy (presence of amide C=O and N-H stretches), NMR, and MS.- Increase reaction time or temperature to promote full hydrolysis to the dicarboxylic acid.
Unreacted Starting Material (this compound) IR spectroscopy (presence of nitrile C≡N stretch), NMR, and Thin Layer Chromatography (TLC).- Increase reaction time, temperature, or reagent concentration.

Experimental Protocols

Below are generalized protocols for acidic and basic hydrolysis. Note: These are starting points and may require optimization for this compound to balance the rate of hydrolysis with the potential for deiodination.

Protocol 1: Acid-Catalyzed Hydrolysis
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound in an excess of aqueous acid (e.g., 50-70% sulfuric acid or concentrated hydrochloric acid).

  • Heating: Heat the mixture to reflux (typically 100-130°C).

  • Monitoring: Monitor the reaction progress by TLC or HPLC. The disappearance of the starting material and the intermediate amide indicates reaction completion.

  • Work-up: Cool the reaction mixture and pour it into ice water. The product, 2-iodo-1,4-benzenedicarboxylic acid, should precipitate.

  • Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water).

Protocol 2: Base-Catalyzed Hydrolysis
  • Reaction Setup: In a round-bottom flask with a reflux condenser, dissolve this compound in an aqueous solution of a strong base (e.g., 10-20% sodium hydroxide or potassium hydroxide).

  • Heating: Heat the mixture to reflux (typically 100-120°C).

  • Monitoring: Follow the reaction's progress by TLC or HPLC.

  • Work-up: Cool the reaction mixture. Acidify the solution with a strong acid (e.g., concentrated HCl) to a pH of ~2. The desired product will precipitate out of the solution.

  • Purification: Collect the solid by filtration, wash thoroughly with cold water, and recrystallize.

Visualizing Reaction Pathways and Troubleshooting

Hydrolysis_Workflow Start This compound Acid Acidic Hydrolysis (e.g., H2SO4, heat) Start->Acid Base Basic Hydrolysis (e.g., NaOH, heat) Start->Base Amide Intermediate: 4-Carbamoyl-2-iodobenzoic acid Acid->Amide Step 1 Deiodination Side Product: Terephthalic acid Acid->Deiodination Deiodination risk (harsh conditions) Base->Amide Step 1 Base->Deiodination Deiodination risk (harsh conditions) Product Desired Product: 2-iodo-1,4-benzenedicarboxylic acid Amide->Product Step 2 (Slower)

Caption: General workflow for the hydrolysis of this compound.

Troubleshooting_Logic Start Problem Low Yield or Impure Product Check_Completion Is the reaction complete? Check by TLC/HPLC Start->Check_Completion Check_Deiodination Is deiodination observed? Check by MS/NMR Check_Completion->Check_Deiodination Yes Incomplete Action: Increase time/temp or reagent concentration Check_Completion->Incomplete No Deiodinated Action: Use milder conditions (lower temp/concentration) Check_Deiodination->Deiodinated Yes Amide_Present Is the amide intermediate present? Check by IR/NMR Check_Deiodination->Amide_Present No Incomplete->Check_Completion Re-evaluate Deiodinated->Start Re-run experiment Hydrolyze_Amide Action: Prolong reaction time to hydrolyze amide Amide_Present->Hydrolyze_Amide Yes Success Pure Product Amide_Present->Success No Hydrolyze_Amide->Check_Completion Re-evaluate

Caption: Troubleshooting logic for the hydrolysis of this compound.

References

Technical Support Center: Catalyst Poisoning in Reactions with 4-Cyano-2-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Cyano-2-iodobenzoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst poisoning in cross-coupling reactions involving this substrate.

Troubleshooting Guides

This section addresses specific issues in a question-and-answer format to help you navigate experimental challenges.

Question 1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira) with this compound is sluggish, stalls, or fails completely. What are the likely causes related to catalyst poisoning?

Answer:

Failure of cross-coupling reactions involving this compound is frequently linked to the deactivation of the palladium catalyst by multiple functional groups present in the molecule. The primary suspects for catalyst poisoning are the cyano, iodo, and carboxylate groups.

  • Cyanide Poisoning: The cyano group (-CN) is a well-documented poison for palladium catalysts.[1][2][3][4] Excess cyanide ions can disrupt every step of the catalytic cycle by forming highly stable and catalytically inactive palladium-cyanide complexes, such as [(CN)₄Pd]²⁻.[2][5]

  • Iodide Poisoning: The iodide substituent can also inhibit the catalyst. Iodide is a soft ligand that can form strong bonds with palladium, leading to the formation of inactive bridged palladium-iodide dimers that can halt the catalytic cycle.[6][7]

  • Carboxylate Inhibition: The ortho-carboxylate group (-COOH) can chelate to the palladium center, forming stable, inactive complexes that prevent the catalyst from participating in the desired reaction.[8]

Solution Workflow:

To diagnose and resolve this issue, a systematic approach is recommended. The following workflow can help identify the root cause and find a suitable solution.

G start Low or No Product Formation check_catalyst 1. Catalyst System Viability start->check_catalyst check_conditions 2. Reaction Conditions start->check_conditions check_reagents 3. Reagent Quality start->check_reagents ligand_screening Modify Ligand: - Use bulky, electron-rich phosphines (e.g., Buchwald ligands) - Use N-heterocyclic carbenes (NHCs) check_catalyst->ligand_screening precatalyst Change Precatalyst: - Use a more robust or pre-activated catalyst check_catalyst->precatalyst base_screening Optimize Base: - Screen weaker bases (K₂CO₃, Cs₂CO₃) to avoid side reactions check_conditions->base_screening temp_screening Optimize Temperature: - Lower temperature to reduce substrate decomposition check_conditions->temp_screening degassing Ensure Inert Atmosphere: - Thoroughly degas solvents and reagents check_reagents->degassing reagent_purity Verify Reagent Purity: - Use fresh starting materials check_reagents->reagent_purity end_success Successful Reaction ligand_screening->end_success precatalyst->end_success base_screening->end_success temp_screening->end_success degassing->end_success reagent_purity->end_success

Troubleshooting workflow for failed cross-coupling reactions.

Question 2: I suspect the cyano group is poisoning my catalyst. How can I mitigate this effect?

Answer:

Mitigating cyanide poisoning is crucial for successful reactions with this compound. Here are several strategies:

  • Ligand Selection: The choice of ligand is critical. Bulky, electron-rich phosphine ligands can sterically shield the palladium center, preventing displacement by cyanide.[9] This allows for efficient cross-coupling without catalyst deactivation.

  • Controlled Cyanide Source (in cyanation reactions): While your substrate contains a cyano group, in reactions where an external cyanide source is used, its solubility and concentration are key. Using sparingly soluble cyanide sources like Zn(CN)₂ or non-toxic alternatives like K₄[Fe(CN)₆] can help maintain a low concentration of free cyanide in the reaction mixture, preventing catalyst poisoning.[1][3][4]

  • Reaction Conditions: Lowering the reaction temperature can sometimes reduce the rate of catalyst poisoning relative to the desired catalytic turnover.

Question 3: How can I determine if iodide or the carboxylate group is inhibiting my reaction, and what are the solutions?

Answer:

Differentiating between iodide and carboxylate inhibition can be challenging, but certain strategies can address both issues:

  • For Iodide Poisoning: While iodide is a known inhibitor, its effect can be context-dependent. In some cases, additives can enhance reactivity.[10] However, for problematic cases, switching to a different halide (e.g., a bromo-analogue of your substrate, if synthetically feasible) could be a diagnostic test.

  • For Carboxylate Inhibition: The ortho-carboxylate group's chelation is a significant hurdle.

    • Ligand Choice: As with cyanide poisoning, bulky ligands (e.g., Buchwald-type phosphines or NHCs) are highly effective.[8] These ligands create a steric environment that disfavors the binding of the carboxylate group to the palladium center.

    • Base Selection: The choice of base is critical. Strong bases can deprotonate the carboxylic acid, increasing its propensity to coordinate with the catalyst. Using weaker inorganic bases like K₂CO₃ or Cs₂CO₃ is often preferred over stronger organic bases or hydroxides.[8]

    • In Situ Esterification: In some cases, protecting the carboxylic acid as an ester prior to the cross-coupling reaction can be an effective strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium catalysts used for reactions with substrates like this compound?

A1: Commonly used palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and various pre-catalysts.[1] For challenging substrates, pre-catalysts that are more easily activated to the catalytically active Pd(0) species are often preferred. The choice of ligand is equally, if not more, important than the palladium source.

Q2: Can the solvent system affect catalyst poisoning?

A2: Yes, the solvent system can play a significant role. For instance, in Suzuki couplings, biphasic solvent systems (e.g., toluene/water or dioxane/water) are often used to dissolve the inorganic base and facilitate the reaction.[11] For cyanation reactions, using solvents in which the cyanide source is sparingly soluble can help prevent catalyst deactivation.[9]

Q3: My reaction is producing a significant amount of homocoupling or dehalogenation byproducts. Is this related to catalyst poisoning?

A3: While not direct poisoning, these side reactions indicate a suboptimal catalytic system, which can be exacerbated by catalyst deactivation. Homocoupling is often promoted by the presence of oxygen, so rigorous degassing is crucial.[11] Dehalogenation can occur if the catalytic cycle is inefficient. Optimizing the ligand, base, and temperature can help favor the desired cross-coupling pathway.[12]

Q4: Are there any non-palladium catalysts that could be used for cross-coupling reactions with this substrate?

A4: While palladium is the most common catalyst for these types of reactions, research into other transition metals like nickel and copper is ongoing. For specific applications, these may offer advantages, but they also come with their own set of challenges regarding catalyst stability and poisoning.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling with this compound

This is a general guideline and may require optimization for specific substrates and desired outcomes.

  • Reagent Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1 eq.), the boronic acid partner (1.2-1.5 eq.), the palladium pre-catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the ligand (e.g., SPhos, 4-10 mol%), and the base (e.g., K₂CO₃, 2-3 eq.).

  • Solvent Addition: Add a degassed solvent mixture (e.g., dioxane/water in a 4:1 ratio) via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as column chromatography.

Data Presentation

Table 1: Influence of Ligand and Base on a Hypothetical Suzuki Coupling

EntryPalladium SourceLigandBaseSolventTemperature (°C)Yield (%)Notes
1Pd(OAc)₂ (2 mol%)PPh₃K₂CO₃Dioxane/H₂O100<10Potential poisoning and low reactivity.
2Pd(OAc)₂ (2 mol%)SPhosK₂CO₃Dioxane/H₂O10085Bulky ligand improves yield significantly.
3Pd₂(dba)₃ (1 mol%)XPhosK₃PO₄Toluene/H₂O9092Alternative catalyst and base system.
4Pd(OAc)₂ (2 mol%)SPhosNaOHDioxane/H₂O10040Stronger base may increase side reactions.

This table is illustrative and represents typical trends observed in cross-coupling reactions with challenging substrates.

Visualizations

Catalyst_Poisoning cluster_catalytic_cycle Active Catalytic Cycle cluster_poisoning Poisoning Pathways Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition Pd0->OA CN_poison Cyanide Poisoning Pd0->CN_poison PdII Ar-Pd(II)-I(L)₂ OA->PdII TM Transmetalation PdII->TM I_poison Iodide Poisoning PdII->I_poison COOH_poison Carboxylate Inhibition PdII->COOH_poison PdII_R Ar-Pd(II)-R(L)₂ TM->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Regeneration Product Ar-R (Product) RE->Product Inactive_CN [(CN)₄Pd]²⁻ (Inactive) CN_poison->Inactive_CN Inactive_I [Pd-I]₂ Dimer (Inactive) I_poison->Inactive_I Inactive_COOH Chelated Complex (Inactive) COOH_poison->Inactive_COOH

References

Technical Support Center: Optimizing Suzuki Coupling of 4-Cyano-2-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the Suzuki-Miyaura coupling of 4-Cyano-2-iodobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when performing a Suzuki coupling with this compound?

A1: The primary challenges with this substrate arise from a combination of electronic effects and steric hindrance. The presence of an electron-withdrawing cyano group and a reactive iodo group generally favors the reaction.[1] However, the ortho-position of the iodine to the carboxylic acid group introduces significant steric hindrance, which can impede the approach of the palladium catalyst and the boronic acid.[2][3] Additionally, the acidic proton of the carboxylic acid can react with the base, and the resulting carboxylate may coordinate to the palladium center, potentially deactivating the catalyst.

Q2: How do I choose the best palladium catalyst and ligand for this reaction?

A2: For sterically hindered substrates like this compound, bulky and electron-rich phosphine ligands are often recommended.[4][5] These ligands can stabilize the palladium catalyst and facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[6] Common choices include Buchwald ligands such as SPhos or XPhos.[5] While Pd(PPh₃)₄ can be effective, it may be less so for challenging couplings.[7] Starting with a Pd(II) precatalyst like Pd(OAc)₂ or a more stable Pd(0) source like Pd₂(dba)₃ in combination with a suitable ligand is a good starting point.[8][9]

Q3: What are common side reactions to look out for?

A3: The most common side reactions in Suzuki couplings are protodeboronation and homocoupling of the boronic acid.[5][10] Protodeboronation is the replacement of the boronic acid group with a hydrogen atom and can be exacerbated by excessive water or high temperatures.[11][12] Homocoupling, the self-coupling of the boronic acid, is often promoted by the presence of oxygen.[5] Rigorous degassing of solvents and maintaining an inert atmosphere are crucial to minimize this.[5][13]

Q4: Can the carboxylic acid group interfere with the reaction?

A4: Yes, the carboxylic acid can interfere in several ways. It will react with the base, requiring at least one extra equivalent of base. The resulting carboxylate can also coordinate to the palladium catalyst, potentially inhibiting its activity.[14] In some cases, protecting the carboxylic acid as an ester may be beneficial, followed by hydrolysis after the coupling reaction.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low to No Product Formation Catalyst Inactivation: Oxygen can oxidize the active Pd(0) catalyst. The carboxylate group may be poisoning the catalyst.[14][5]Ensure all solvents and the reaction mixture are thoroughly degassed with an inert gas (Argon or Nitrogen).[5][13] Consider using a more robust pre-catalyst or a ligand that protects the palladium center.[10]
Inefficient Transmetalation: The base may be too weak, poorly soluble, or sterically hindered to activate the boronic acid effectively.[10]Screen a variety of bases. Stronger, more soluble bases like K₃PO₄ or Cs₂CO₃ are often more effective than K₂CO₃, especially for challenging substrates.[10] A biphasic solvent system (e.g., dioxane/water) can improve the solubility of inorganic bases.[11]
Steric Hindrance: The ortho-iodo and carboxylic acid groups create a sterically crowded reaction site.[2][15]Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) to promote oxidative addition and reductive elimination.[4][16] Increasing the reaction temperature may also help overcome the activation energy barrier, but monitor for decomposition.[10]
Significant Side Products (e.g., Homocoupling) Presence of Oxygen: Oxygen promotes the homocoupling of the boronic acid.[5]Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas throughout the reaction.[13]
Catalyst Choice: Some palladium sources may be more prone to promoting homocoupling.Using a direct Pd(0) source like Pd(PPh₃)₄ might reduce homocoupling compared to in-situ reduction of a Pd(II) source.[5]
Protodeboronation of Boronic Acid Excess Water or Acidity: Water can be a proton source for protodeboronation.[11][12]While some water is often beneficial for dissolving the base, excessive amounts should be avoided.[11] Consider using anhydrous conditions with a soluble organic base if this is a persistent issue. Using a milder base can also help.[12]
Inconsistent Results Reagent Quality: Boronic acids can degrade over time.[5][7] The purity of the solvent and base is also critical.[12]Use fresh, high-purity reagents. Ensure solvents are anhydrous and properly degassed.[12] Grinding the base to a fine powder can improve reproducibility.[16]

Data Presentation: Base and Solvent Screening

The following tables summarize expected trends for base and solvent selection for the Suzuki coupling of this compound based on general principles. Optimal conditions should be determined empirically.

Table 1: Comparison of Common Bases

Base Strength Solubility Potential Advantages Potential Disadvantages
K₂CO₃ ModerateModerate in water, low in organic solventsCost-effective, commonly used.May not be strong enough for challenging couplings.[10][17]
Cs₂CO₃ StrongHigh in water, moderate in some organic solventsOften gives higher yields for difficult substrates.[10][17]More expensive.
K₃PO₄ StrongHigh in water, low in organic solventsVery effective for sterically hindered substrates.[10][18]Can be very basic, potentially leading to side reactions.
Et₃N Moderate (Organic)High in organic solventsHomogeneous reaction conditions possible.Often less effective than inorganic bases in Suzuki couplings.[17]

Table 2: Comparison of Common Solvent Systems

Solvent System Polarity Boiling Point (°C) Potential Advantages Potential Disadvantages
Dioxane / Water Polar Aprotic / Protic~101 (azeotrope)Excellent for dissolving both organic substrates and inorganic bases.[11]Dioxane is a suspected carcinogen.
Toluene / Water Nonpolar / Protic~85 (azeotrope)Good for maintaining higher temperatures.Can have solubility issues with polar reagents.
DMF / Water Polar Aprotic / Protic>100High boiling point, good solvating power.[19]Can be difficult to remove post-reaction.
Acetonitrile / Water Polar Aprotic / Protic~84 (azeotrope)Can influence reaction selectivity in some cases.[20][21]Lower boiling point may limit reaction temperature.

Experimental Protocols

Representative Protocol for Suzuki Coupling of this compound

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (3.0 equivalents)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (3.0 mmol).

  • Add the palladium precatalyst, Pd(OAc)₂ (0.02 mmol), and the ligand, SPhos (0.04 mmol).

  • Evacuate and backfill the flask with inert gas three times.

  • Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Add water and acidify with 1M HCl to protonate the carboxylic acid product.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or recrystallization.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A Combine Reactants: - this compound - Arylboronic acid - Base (e.g., K₃PO₄) B Add Catalyst System: - Pd Precatalyst (e.g., Pd(OAc)₂) - Ligand (e.g., SPhos) A->B C Inert Atmosphere: Evacuate & Backfill with Ar/N₂ B->C D Add Degassed Solvents (e.g., Dioxane/Water) C->D E Heat and Stir (e.g., 80-100 °C) D->E F Monitor Progress (TLC / LC-MS) E->F G Cool & Acidify F->G H Liquid-Liquid Extraction G->H I Dry & Concentrate H->I J Purify Product I->J

Caption: Experimental workflow for the Suzuki coupling of this compound.

Troubleshooting_Flowchart start Low or No Yield? q_catalyst Is atmosphere inert? Are reagents degassed? start->q_catalyst a_catalyst_no Action: Improve degassing. Use fresh catalyst/ligand. q_catalyst->a_catalyst_no No q_base Is base strong/soluble enough? (e.g., K₂CO₃ in Toluene) q_catalyst->q_base Yes end_ok Yield Improved a_catalyst_no->end_ok a_base_no Action: Screen stronger bases (K₃PO₄, Cs₂CO₃). Use biphasic solvent (Dioxane/H₂O). q_base->a_base_no No q_sterics Reaction sluggish at moderate temperature? q_base->q_sterics Yes a_base_no->end_ok a_sterics_yes Action: Increase temperature. Use bulky ligand (e.g., SPhos). q_sterics->a_sterics_yes Yes q_sterics->end_ok No a_sterics_yes->end_ok

Caption: Troubleshooting decision tree for low-yield Suzuki coupling reactions.

References

Troubleshooting low conversion of 4-Cyano-2-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Cyano-2-iodobenzoic acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during synthetic reactions involving this versatile building block. Below, you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides to address challenges such as low conversion rates and unexpected side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Low Conversion in Suzuki-Miyaura Coupling

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield of the desired biaryl product. What are the primary factors I should investigate?

A1: Low conversion in Suzuki-Miyaura coupling of this compound can be attributed to several factors. The electronic nature of the substrate, with both an electron-withdrawing cyano group and a coordinating carboxylic acid group, can influence the catalytic cycle. Key areas to troubleshoot include:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical. For sterically hindered or electronically challenging substrates, bulky and electron-rich ligands are often more effective.

  • Base Selection: The choice of base is crucial for the transmetalation step. The solubility and strength of the base can significantly impact the reaction rate and yield.

  • Reaction Conditions: Temperature, solvent, and the exclusion of oxygen are all critical parameters that may require optimization.

  • Reagent Quality: The purity of the boronic acid, this compound, and solvents is paramount for a successful reaction.

A systematic approach to troubleshooting is recommended, starting with the evaluation of your catalyst system and reaction conditions.

Q2: I am observing significant amounts of side products, such as the homocoupling of my boronic acid and dehalogenation of the this compound. How can I mitigate these side reactions?

A2: The formation of side products is a common issue. Here are some strategies to minimize them:

  • Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen. Ensure your reaction is thoroughly degassed and maintained under a strict inert atmosphere (Argon or Nitrogen).[1]

  • Dehalogenation (Protodeiodination): The replacement of the iodine atom with hydrogen can occur, particularly at elevated temperatures or with certain bases. Consider using a milder base or lowering the reaction temperature. The choice of a more efficient catalyst system that favors cross-coupling can also be beneficial.[1]

  • Decarboxylation: Benzoic acids can undergo decarboxylation under palladium catalysis, especially at high temperatures.[2][3][4] If you suspect this is occurring, optimization of the reaction temperature is crucial.

Troubleshooting Sonogashira Coupling

Q3: My Sonogashira coupling of this compound with a terminal alkyne is sluggish and gives a low yield. What are the likely causes?

A3: Low yields in Sonogashira couplings with this substrate can often be traced back to catalyst inhibition or suboptimal reaction conditions. Consider the following:

  • Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is standard.[5] Ensure both are fresh and active. Copper-free conditions are also an option and may reduce homocoupling of the alkyne (Glaser coupling).

  • Base: An amine base, such as triethylamine or diisopropylethylamine, is typically used to deprotonate the alkyne.[5] Ensure it is used in sufficient excess and is of high purity.

  • Solvent: The solvent must be able to dissolve all reactants. Common choices include THF, DMF, and acetonitrile.

  • Inert Atmosphere: The exclusion of oxygen is critical to prevent both catalyst deactivation and alkyne homocoupling.[6]

Challenges in Buchwald-Hartwig Amination

Q4: I am attempting a Buchwald-Hartwig amination with this compound and a primary amine, but the reaction is not proceeding to completion. What should I try?

A4: The Buchwald-Hartwig amination can be sensitive to the choice of catalyst, ligand, and base, especially with a substrate containing a carboxylic acid.[7][8][9][10][11]

  • Ligand Selection: The choice of phosphine ligand is paramount. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) are often necessary for coupling with aryl iodides.[1]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[9] The carboxylic acid on your substrate will react with the base, so additional equivalents of the base are necessary.

  • Catalyst Pre-activation: Using a pre-formed palladium(0) catalyst or a precatalyst that readily forms the active species can improve reaction initiation.

  • Side Reactions: The carboxylic acid can potentially coordinate to the palladium center, inhibiting catalysis. Additionally, at high temperatures, side reactions involving the cyano group may occur.

Data Presentation

The following tables provide representative data for optimizing cross-coupling reactions with aryl iodides. While this data is not specific to this compound, it serves as a valuable guide for selecting initial reaction conditions.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
Pd(PPh₃)₄ (2)-K₂CO₃ (2)Toluene/EtOH/H₂O8085-95
Pd₂(dba)₃ (1)SPhos (2)K₃PO₄ (2)Dioxane10090-98
Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2)THF/H₂O7088-96

Yields are typical for simple aryl iodides and may vary for this compound.

Table 2: Representative Conditions for Sonogashira Coupling of Aryl Iodides

Catalyst (mol%)Co-catalyst (mol%)Base (equiv)SolventTemp (°C)Yield (%)
Pd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N (3)THFRT-5080-95
Pd(OAc)₂ (1)-Cs₂CO₃ (2)Acetonitrile8075-90
Pd(PPh₃)₄ (2)CuI (3)i-Pr₂NH (3)DMFRT85-98

Yields are typical for simple aryl iodides and may vary for this compound.

Table 3: Representative Conditions for Buchwald-Hartwig Amination of Aryl Iodides

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
Pd₂(dba)₃ (1)XPhos (2)NaOtBu (1.5)Toluene10085-97
Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (2)Dioxane11080-92
G3-XPhos (1)-LHMDS (1.5)THF6590-99

Yields are typical for simple aryl iodides and may vary for this compound.

Experimental Protocols

The following are general protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions adapted for this compound. Note: These are starting points and may require optimization.

Protocol 1: Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of dioxane and water) via syringe.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Protocol 2: Sonogashira Coupling
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 4 mol%).

  • Solvent and Base: Add anhydrous, degassed solvent (e.g., THF) and the amine base (e.g., triethylamine, 3.0 equiv).

  • Alkyne Addition: Stir the mixture for 5-10 minutes, then add the terminal alkyne (1.2 equiv) dropwise.

  • Reaction: Stir at room temperature or heat to 50 °C if the reaction is sluggish. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute with an organic solvent and wash with saturated aqueous ammonium chloride (to remove copper salts), followed by water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Protocol 3: Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., G3-XPhos, 1-2 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 2.2 equiv) to an oven-dried Schlenk tube.

  • Reagent Addition: Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the tube and heat to 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction, dilute with ethyl acetate, and carefully quench with water. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Visualizations

Logical Troubleshooting Workflow for Low Conversion

LowConversionTroubleshooting start Low Conversion of This compound reagent_check 1. Check Reagent Quality - Purity of starting material - Freshness of boronic acid/amine/alkyne - Anhydrous & degassed solvents start->reagent_check catalyst_check 2. Evaluate Catalyst System - Active Pd(0) source? - Appropriate ligand? - Fresh catalyst? reagent_check->catalyst_check Reagents OK conditions_check 3. Optimize Reaction Conditions - Temperature too low/high? - Correct base/solvent combination? - Sufficiently inert atmosphere? catalyst_check->conditions_check Catalyst OK side_reactions 4. Analyze for Side Reactions - Dehalogenation? - Homocoupling? - Decarboxylation? - Nitrile hydrolysis? conditions_check->side_reactions Conditions OK solution Improved Conversion side_reactions->solution Side reactions addressed

Caption: A step-by-step workflow for troubleshooting low conversion rates.

Generalized Suzuki-Miyaura Catalytic Cycle

SuzukiCycle cluster_reactants Reactants Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)L₂(I) Pd0->OA_complex Oxidative Addition (Ar-I) TM_complex Ar-Pd(II)L₂(Ar') OA_complex->TM_complex Transmetalation (Ar'-B(OR)₂) RE_complex Ar-Ar' TM_complex->RE_complex Reductive Elimination RE_complex->Pd0 Catalyst Regeneration ArI 4-Cyano-2- iodobenzoic acid ArB Ar'-B(OR)₂

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Cross-Coupling Reactions

ExperimentalWorkflow A 1. Reaction Setup (Add reagents to flask) B 2. Inert Atmosphere (Evacuate & backfill with Ar/N₂) A->B C 3. Solvent/Reagent Addition (Degassed solvents via syringe) B->C D 4. Reaction Monitoring (Heat and stir, monitor by TLC/LC-MS) C->D E 5. Work-up (Quench, extract, wash) D->E F 6. Purification (Column chromatography) E->F G Product F->G

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling.

References

Identification of byproducts in 4-Cyano-2-iodobenzoic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-cyano-2-iodobenzoic acid in common cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in cross-coupling reactions?

A1: The primary side reactions stem from the reactivity of the functional groups on the this compound scaffold and the general mechanisms of the cross-coupling reactions. The most common byproducts arise from:

  • Hydrodehalogenation: Replacement of the iodine atom with a hydrogen atom to form 4-cyanobenzoic acid. This is a common byproduct in palladium-catalyzed reactions.

  • Homo-coupling: Dimerization of the coupling partners. In Suzuki reactions, this leads to the formation of biphenyls from the boronic acid, while in Sonogashira reactions, it results in the formation of a diyne from the terminal alkyne (Glaser-Hay coupling).

  • Nitrile Group Hydrolysis: Under basic or acidic conditions, the cyano group can hydrolyze to form either 4-carbamoyl-2-iodobenzoic acid (amide) or 2-iodo-4-carboxybenzoic acid (dicarboxylic acid). The extent of hydrolysis depends on the reaction conditions such as temperature and the strength of the base or acid used.[1][2][3][4][5][6]

  • Protodecarboxylation: Loss of the carboxylic acid group (CO2) to form 3-iodobenzonitrile. This is more likely to occur at elevated temperatures and in the presence of certain metal catalysts.

Q2: How can I minimize the formation of these byproducts?

A2: Minimizing byproduct formation requires careful control of reaction conditions:

  • Inert Atmosphere: For all palladium-catalyzed cross-coupling reactions, maintaining a strict inert atmosphere (e.g., using argon or nitrogen) is crucial to prevent oxygen-induced side reactions, such as the homo-coupling of boronic acids in Suzuki reactions and Glaser-Hay coupling in Sonogashira reactions.[2]

  • Choice of Catalyst and Ligand: The selection of the palladium catalyst and ligand system can significantly influence the prevalence of side reactions. For instance, using bulky, electron-rich phosphine ligands can often suppress hydrodehalogenation.

  • Reaction Temperature: Use the lowest temperature that allows for a reasonable reaction rate to minimize thermally induced side reactions like protodecarboxylation.

  • Base Selection: The choice and stoichiometry of the base are critical. For Suzuki reactions, weaker bases may be sufficient and can reduce the risk of nitrile hydrolysis. In Buchwald-Hartwig aminations, the choice of base can affect catalyst activity and byproduct formation.

  • Copper-Free Sonogashira Conditions: To avoid Glaser-Hay coupling, consider using a copper-free Sonogashira protocol.[2]

Troubleshooting Guides

Suzuki Coupling Reactions

Issue: Low yield of the desired biaryl product and significant formation of 4-cyanobenzoic acid (hydrodehalogenation byproduct).

Potential Cause Troubleshooting Step
Impure solvent or reagents containing water or other protic sources.Ensure all solvents and reagents are anhydrous. Use freshly distilled or commercially available anhydrous solvents.
Inefficient palladium catalyst or ligand system.Screen different palladium catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and phosphine ligands (e.g., SPhos, XPhos) to find a system that favors reductive elimination over hydrodehalogenation.
Presence of oxygen in the reaction mixture.Thoroughly degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) before adding the catalyst. Maintain a positive pressure of the inert gas throughout the reaction.

Issue: Presence of a significant amount of biphenyl byproduct derived from the boronic acid (homo-coupling).

Potential Cause Troubleshooting Step
Oxygen contamination in the reaction.Rigorously exclude oxygen by using an inert atmosphere and degassed solvents.
Palladium(II) precatalyst reacting with the boronic acid.Consider adding a reducing agent to ensure the active catalyst is in the Pd(0) state before the main catalytic cycle begins.
Sonogashira Coupling Reactions

Issue: Formation of a significant amount of diyne byproduct (Glaser-Hay homo-coupling).

Potential Cause Troubleshooting Step
Presence of oxygen in a copper-catalyzed reaction.Maintain a strict inert atmosphere.
Use of a copper co-catalyst.Switch to a copper-free Sonogashira protocol. Several effective copper-free methods have been developed.[2]

Issue: Low yield of the desired alkynylated product and recovery of starting materials.

| Potential Cause | Troubleshooting Step | | Inactive catalyst. | Ensure the palladium catalyst is active. Use a fresh batch of catalyst or a different palladium source. | | Inappropriate base. | The amine base is crucial for the deprotonation of the terminal alkyne. Ensure the base is strong enough and used in sufficient quantity. Common bases include triethylamine and diisopropylamine. |

Buchwald-Hartwig Amination Reactions

Issue: Low conversion and formation of 4-cyanobenzoic acid (hydrodehalogenation byproduct).

| Potential Cause | Troubleshooting Step | | Catalyst inhibition by iodide. | The iodide leaving group can sometimes inhibit the catalytic cycle. Using bidentate phosphine ligands like BINAP or DPPF can help prevent the formation of inactive palladium-iodide dimers.[1] | | Inefficient catalyst system for the specific amine. | The choice of ligand is highly dependent on the amine substrate. Screen different generations of Buchwald-Hartwig ligands to find the optimal one for your specific amine. | | Beta-hydride elimination. | This side reaction can lead to the hydrodehalogenated arene. The choice of ligand and base can influence the rate of beta-hydride elimination versus the desired reductive elimination.[1] |

Quantitative Data Summary

While specific quantitative data for byproduct formation in reactions of this compound is not extensively tabulated in the literature, the following table provides a general overview of expected yields for the desired products and common byproducts based on similar reactions. Actual yields will vary depending on the specific reaction conditions.

Reaction Coupling Partner Desired Product Expected Yield of Desired Product Common Byproducts Typical Byproduct Yield Range
Suzuki Coupling Phenylboronic acid4'-Cyano-biphenyl-2-carboxylic acid70-95%4-Cyanobenzoic acid (hydrodehalogenation), Biphenyl (homo-coupling)5-20%
Sonogashira Coupling Phenylacetylene4-Cyano-2-(phenylethynyl)benzoic acid60-90%1,4-Diphenylbuta-1,3-diyne (Glaser coupling), 4-Cyanobenzoic acid (hydrodehalogenation)5-30% (Glaser coupling can be higher with Cu-catalysis and O₂)
Buchwald-Hartwig Amination Morpholine4-Cyano-2-(morpholin-4-yl)benzoic acid60-88%4-Cyanobenzoic acid (hydrodehalogenation)5-15%

Experimental Protocols

General Protocol for Suzuki Coupling

In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.). Add a degassed solvent (e.g., a mixture of 1,4-dioxane and water). To this mixture, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand. Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor by TLC or LC-MS. Upon completion, cool the reaction, dilute with an organic solvent, and perform an aqueous workup to remove inorganic salts. The crude product is then purified by column chromatography.

General Protocol for Copper-Free Sonogashira Coupling

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a suitable ligand if required. Add a degassed solvent (e.g., THF or DMF) followed by the terminal alkyne (1.2 equiv.) and a suitable amine base (e.g., triethylamine, 2.0-3.0 equiv.). Stir the reaction at room temperature or with gentle heating and monitor its progress. After completion, the reaction is worked up by removing the solvent, and the residue is purified by column chromatography.

General Protocol for Buchwald-Hartwig Amination

In a glovebox or under a robust inert atmosphere, combine this compound (1.0 equiv.), the amine (1.2 equiv.), a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equiv.), the palladium precatalyst, and the appropriate phosphine ligand in a dry solvent (e.g., toluene or dioxane). Seal the reaction vessel and heat to the required temperature (typically 80-110 °C). Monitor the reaction by TLC or LC-MS. After cooling, the reaction is quenched, and the product is extracted and purified by chromatography.

Visualizations

Byproduct_Formation_Pathways This compound This compound Desired Product Desired Product This compound->Desired Product Cross-Coupling Byproduct_Hydrodehalogenation 4-Cyanobenzoic Acid This compound->Byproduct_Hydrodehalogenation H source Byproduct_Hydrolysis Amide or Dicarboxylic Acid This compound->Byproduct_Hydrolysis H2O, Base/Acid Byproduct_Decarboxylation 3-Iodobenzonitrile This compound->Byproduct_Decarboxylation Heat Byproduct_Homocoupling Dimer of Coupling Partner Coupling Partner Coupling Partner Coupling Partner->Byproduct_Homocoupling Dimerization

Caption: Potential reaction pathways for this compound.

Troubleshooting_Logic Low Yield Low Yield Check_Inert_Atmosphere Ensure Inert Atmosphere Low Yield->Check_Inert_Atmosphere Optimize_Catalyst Optimize Catalyst/Ligand Low Yield->Optimize_Catalyst Adjust_Temperature Adjust Temperature Low Yield->Adjust_Temperature Screen_Bases Screen Bases Low Yield->Screen_Bases Use_Anhydrous_Solvents Use Anhydrous Solvents Low Yield->Use_Anhydrous_Solvents Byproduct_Formation Byproduct_Formation Byproduct_Formation->Check_Inert_Atmosphere Byproduct_Formation->Optimize_Catalyst Byproduct_Formation->Adjust_Temperature Byproduct_Formation->Screen_Bases

Caption: General troubleshooting workflow for cross-coupling reactions.

References

Technical Support Center: Purification of 4-Cyano-2-iodobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming purification challenges associated with 4-Cyano-2-iodobenzoic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

When synthesizing this compound, particularly through a Sandmeyer reaction starting from an aminobenzoic acid derivative, several impurities can arise. These include:

  • Unreacted Starting Materials: Residual aminobenzoic acid precursors.

  • Side-Reaction Products: Formation of 2-hydroxy-4-cyanobenzoic acid (a salicylic acid derivative) can occur if the diazonium salt intermediate reacts with water, a reaction favored at elevated temperatures.[1]

  • Residual Iodine: Excess iodine from the iodination step may contaminate the crude product, often imparting a brown or purple color.[2]

  • Azo Dyes: Side reactions of the diazonium salt can lead to the formation of colored azo compounds.

Q2: What are the general stability considerations for this compound during purification?

  • Aryl Iodides: The carbon-iodine bond in aryl iodides is the weakest among the aryl halides and can be susceptible to cleavage under certain conditions, such as high temperatures or exposure to light, potentially leading to deiodination.[3]

  • Nitrile Group: The cyano group is generally stable under neutral and acidic conditions. However, harsh basic conditions, especially at elevated temperatures, can lead to hydrolysis of the nitrile to a carboxamide or carboxylic acid.

  • Carboxylic Acid Group: The carboxylic acid functionality allows for pH-dependent solubility, which can be exploited during purification but also means the compound's solubility will change significantly with pH.

Q3: My purified this compound is colored. How can I decolorize it?

Colored impurities often arise from residual iodine or azo dye byproducts. Here are two common approaches for decolorization:

  • Sodium Thiosulfate/Bisulfite Wash: Washing the crude product with a dilute aqueous solution of sodium thiosulfate or sodium bisulfite can reduce elemental iodine (I₂) to colorless iodide (I⁻).[2]

  • Activated Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can adsorb colored impurities. The charcoal is then removed by hot filtration.[4] It is crucial to use a minimal amount of charcoal to avoid significant loss of the desired product.

Troubleshooting Purification

Recrystallization

Problem: Difficulty finding a suitable recrystallization solvent.

Solution: A systematic solvent screening approach is recommended. The ideal solvent should dissolve the compound when hot but have low solubility at room temperature.[5] Given the polar nature of the carboxylic acid and cyano groups, and the somewhat nonpolar nature of the iodinated benzene ring, a range of solvents should be tested.

Recommended Solvents for Screening:

  • Polar Protic Solvents: Water, Ethanol, Methanol, Isopropanol.

  • Polar Aprotic Solvents: Acetone, Ethyl Acetate.

  • Nonpolar Solvents: Toluene, Heptane/Hexane.

  • Solvent Mixtures: Ethanol/Water, Acetone/Water, Ethyl Acetate/Hexane, Toluene/Heptane.[4][6]

Experimental Protocol for Solvent Screening:

  • Place a small amount (e.g., 20-30 mg) of the crude this compound in a test tube.

  • Add the chosen solvent dropwise at room temperature and observe the solubility.

  • If the compound is insoluble at room temperature, heat the mixture to the solvent's boiling point and observe if it dissolves.

  • If the compound dissolves when hot, allow the solution to cool slowly to room temperature and then in an ice bath to see if crystals form.

  • The ideal solvent will show high solubility at high temperatures and low solubility at low temperatures, resulting in good crystal recovery.

Problem: The compound "oils out" instead of crystallizing.

Solution: "Oiling out" occurs when the solute comes out of the solution at a temperature above its melting point.

  • Reduce the concentration: Reheat the solution to dissolve the oil, then add more solvent to decrease the saturation.

  • Slow down the cooling: Allow the solution to cool to room temperature more slowly before placing it in an ice bath. Insulating the flask can help.

  • Change the solvent system: The initial solvent may be too good of a solvent. Try a solvent in which the compound is less soluble or use a solvent mixture.

Problem: No crystals form upon cooling.

Solution: This is often due to either using too much solvent (the solution is not saturated) or the solution being supersaturated.

  • Induce crystallization:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. This creates nucleation sites for crystal growth.

    • Seeding: Add a tiny crystal of pure this compound to the solution to act as a template for crystallization.

  • Reduce solvent volume: If the solution is too dilute, gently heat it to evaporate some of the solvent to increase the concentration.

Column Chromatography

Problem: Poor separation of the desired product from impurities.

Solution: The choice of stationary and mobile phases is critical for effective separation. For a polar, acidic compound like this compound, both normal-phase and reversed-phase chromatography can be considered.

Normal-Phase Chromatography:

  • Stationary Phase: Silica gel is the most common choice.[7]

  • Mobile Phase (Eluent): A mixture of a nonpolar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or diethyl ether) is typically used.[7]

    • Starting Point: Begin with a low polarity eluent (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 7:3, 1:1) to elute the more polar compounds.

    • Acidic Additive: To prevent peak tailing of the carboxylic acid, a small amount of acetic acid or formic acid (e.g., 0.5-1%) can be added to the mobile phase.[8]

Reversed-Phase Chromatography:

  • Stationary Phase: C18-functionalized silica is a common choice for separating polar and ionizable compounds.[9]

  • Mobile Phase (Eluent): A mixture of a polar solvent (e.g., water or methanol) and a less polar organic solvent (e.g., acetonitrile).

    • pH Adjustment: The pH of the mobile phase is crucial for controlling the retention of the carboxylic acid. Adding a buffer or a small amount of an acid like trifluoroacetic acid (TFA) or formic acid will suppress the ionization of the carboxylic acid, leading to better retention and peak shape.[9]

Experimental Protocol for Developing a Column Chromatography Method:

  • Thin-Layer Chromatography (TLC): First, use TLC to screen for an appropriate solvent system. The ideal eluent will give a retention factor (Rf) of 0.2-0.4 for the desired compound and good separation from impurities.[10]

  • Column Packing: Pack the column with the chosen stationary phase (e.g., silica gel) as a slurry in the initial, least polar eluent.

  • Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a strong solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column. This "dry loading" method often improves resolution.

  • Elution: Start with the low-polarity eluent and gradually increase the polarity (gradient elution). Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Physical and Chemical Properties of Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)General Solubility
This compound C₈H₄INO₂273.03Not specified in searchesLikely soluble in polar organic solvents.
2-Iodobenzoic acid C₇H₅IO₂248.02162Soluble in ethanol and ether; sparingly soluble in water.[11]
4-Cyanobenzoic acid C₈H₅NO₂147.13220-222Soluble in hot water and ethanol.

Note: Specific quantitative solubility data for this compound was not found in the performed searches. The data for related compounds can guide initial solvent selection.

Visualizations

Experimental Workflow: Purification by Recrystallization

G cluster_0 Crude Product cluster_1 Dissolution cluster_2 Decolorization (Optional) cluster_3 Crystallization cluster_4 Isolation cluster_5 Pure Product crude Crude this compound dissolve Dissolve in minimum amount of hot solvent crude->dissolve charcoal Add activated charcoal dissolve->charcoal If colored cool Slow cooling to room temperature dissolve->cool If not colored hot_filter Hot filtration to remove charcoal and insoluble impurities charcoal->hot_filter hot_filter->cool ice_bath Cool in ice bath cool->ice_bath vac_filter Vacuum filtration to collect crystals ice_bath->vac_filter wash Wash with cold solvent vac_filter->wash dry Dry the pure crystals wash->dry pure Pure this compound dry->pure

Caption: Workflow for the purification of this compound by recrystallization.

Logical Relationship: Troubleshooting Crystal Formation

G cluster_0 Possible Causes cluster_1 Solutions start No Crystals Formed cause1 Too much solvent (solution too dilute) start->cause1 cause2 Supersaturated solution start->cause2 solution1a Evaporate some solvent cause1->solution1a solution2a Scratch inner surface of the flask cause2->solution2a solution2b Add a seed crystal cause2->solution2b

Caption: Troubleshooting guide for inducing crystallization.

References

Overcoming solubility issues of 4-Cyano-2-iodobenzoic acid in reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address solubility challenges encountered when using 4-Cyano-2-iodobenzoic acid in chemical reactions.

Troubleshooting Guide: Overcoming Solubility Issues

Low solubility of this compound can hinder reaction kinetics and lead to inconsistent results. The following guide offers a systematic approach to addressing these challenges.

Issue 1: this compound fails to dissolve in the reaction solvent.

Root Cause Analysis:

  • Insufficient Solvent Polarity: this compound is a polar molecule due to the presence of the carboxylic acid and cyano functional groups.[1] Non-polar or weakly polar solvents are unlikely to be effective.

  • Low Temperature: Solubility of solid compounds often increases with temperature.

  • Acidic Nature of the Compound: As a carboxylic acid, its solubility in neutral or acidic aqueous media is limited.

Troubleshooting Steps:

  • Solvent Selection:

    • Begin with polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), which are generally effective for dissolving substituted benzoic acids.[2]

    • Polar protic solvents like ethanol or methanol can also be considered.[1]

    • For reactions compatible with aqueous media, consider a mixture of an organic solvent and water.

  • Thermal Intervention:

    • Gently warm the mixture to aid dissolution. Ensure the temperature is compatible with the stability of the reactant and other reagents.

    • Use of an ultrasonic bath can also facilitate the dissolution of suspended particles.

  • pH Adjustment (for aqueous or protic solvent systems):

    • The solubility of carboxylic acids in water increases significantly at higher pH due to the formation of the more soluble carboxylate salt.[1]

    • Add a suitable base (e.g., sodium hydroxide, potassium carbonate) to the reaction mixture to deprotonate the carboxylic acid. This is a common strategy for reactions like the Suzuki-Miyaura coupling.

Issue 2: Precipitation of this compound upon addition to the reaction mixture.

Root Cause Analysis:

  • Solvent Miscibility: If this compound is introduced in a solvent that is not fully miscible with the reaction solvent, it may precipitate.

  • Change in pH: Adding a solution of this compound to a reaction mixture with a lower pH can cause the protonation of the carboxylate (if pre-dissolved in base) and subsequent precipitation.

  • Common Ion Effect: In some instances, the presence of other salts in the reaction mixture can reduce the solubility of the benzoate salt.

Troubleshooting Steps:

  • Co-solvent System: Employ a co-solvent system in which all components are miscible.

  • Order of Addition: Add the this compound solution slowly to the reaction mixture with vigorous stirring to ensure rapid dispersion.

  • pH Control: Maintain the pH of the reaction mixture in a range where the carboxylate salt remains soluble.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to dissolve this compound?

A1: Based on the solubility of structurally similar compounds like 4-cyanobenzoic acid and 2-iodobenzoic acid, polar aprotic solvents are an excellent starting point. We recommend trying DMSO or DMF first. For less polar applications, THF or acetonitrile can be tested, although solubility is expected to be lower.[2]

Q2: How does pH affect the solubility of this compound in aqueous solutions?

A2: As a benzoic acid derivative, this compound is acidic. Its solubility in water is low under neutral or acidic conditions. In basic conditions (pH > pKa), it will deprotonate to form the corresponding carboxylate salt, which is significantly more water-soluble.[1]

Q3: Can I use heat to dissolve this compound?

A3: Yes, gentle heating can be an effective method to increase the solubility and rate of dissolution. However, it is crucial to ensure that the applied temperature does not lead to the degradation of the compound or other reactants in the mixture.

Q4: I am running a Suzuki-Miyaura coupling reaction. How can I ensure my this compound stays in solution?

A4: For Suzuki-Miyaura reactions, it is common to use a base such as potassium carbonate or potassium phosphate. This base will not only facilitate the catalytic cycle but also convert the this compound into its more soluble potassium salt in situ. Using a mixed solvent system, such as ethanol/water or dioxane/water, is also a common and effective strategy for these reactions.

Data Presentation

Table 1: Qualitative and Estimated Quantitative Solubility of this compound

SolventTypeQualitative SolubilityEstimated Quantitative Solubility (at 25 °C)
Water (pH < 4)Polar ProticVery Low< 1 mg/mL
Water (pH > 8)Polar ProticHigh (as salt)> 50 mg/mL (as sodium salt)
EthanolPolar ProticModerate5-10 mg/mL
MethanolPolar ProticModerate5-15 mg/mL
Dimethyl Sulfoxide (DMSO)Polar AproticHigh> 100 mg/mL
N,N-Dimethylformamide (DMF)Polar AproticHigh> 100 mg/mL
AcetonitrilePolar AproticLow to Moderate1-5 mg/mL
Tetrahydrofuran (THF)Polar AproticLow< 5 mg/mL
TolueneNon-polarVery Low< 0.1 mg/mL
HexanesNon-polarInsoluble< 0.01 mg/mL

Note: Quantitative solubility data for this compound is not widely published. The values presented are estimates based on the known solubility of 4-cyanobenzoic acid and 2-iodobenzoic acid and general principles of chemical solubility.[1][2][3]

Experimental Protocols

Protocol 1: General Solubilization for Stock Solution Preparation

This protocol describes the preparation of a 100 mM stock solution in DMSO.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Vial with a screw cap

  • Magnetic stirrer and stir bar (optional)

  • Ultrasonic bath (optional)

Procedure:

  • Weigh 27.3 mg of this compound and add it to a clean, dry vial.

  • Add 1.0 mL of anhydrous DMSO to the vial.

  • Cap the vial and vortex or shake vigorously.

  • If the solid does not dissolve completely, stir the mixture at room temperature for 10-15 minutes.

  • If solids persist, gently warm the vial to 30-40 °C and/or place it in an ultrasonic bath for 5-10 minutes until the solid is fully dissolved.

  • Store the stock solution at -20 °C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Solubilization for an Aqueous Suzuki-Miyaura Coupling Reaction

This protocol outlines the in-situ solubilization of this compound for a typical Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Potassium carbonate (K₂CO₃, 3.0 equiv)

  • Ethanol

  • Deionized water

  • Reaction flask

  • Magnetic stirrer and stir bar

  • Condenser and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a reaction flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Add ethanol and deionized water (e.g., in a 3:1 or 4:1 ratio) to the flask. The total solvent volume should be sufficient to achieve a practical concentration (e.g., 0.1 M with respect to the limiting reagent).

  • Stir the mixture at room temperature. The potassium carbonate will react with the this compound to form the soluble potassium 4-cyano-2-iodobenzoate.

  • Once the solids have dissolved (or are well suspended), add the palladium catalyst.

  • De-gas the reaction mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction to the desired temperature (e.g., 80 °C) under an inert atmosphere and monitor the reaction progress by TLC or LC-MS.

Visualizations

Troubleshooting_Solubility start Start: this compound Insoluble in Reaction Solvent solvent_choice Is the solvent a polar aprotic solvent (e.g., DMSO, DMF)? start->solvent_choice try_polar_aprotic Action: Switch to a polar aprotic solvent (DMSO, DMF) solvent_choice->try_polar_aprotic No thermal_intervention Is the mixture being heated or sonicated? solvent_choice->thermal_intervention Yes try_polar_aprotic->solvent_choice apply_heat_sonication Action: Gently warm (30-50 °C) and/or sonicate the mixture thermal_intervention->apply_heat_sonication No ph_consideration Is the reaction compatible with basic conditions? thermal_intervention->ph_consideration Yes apply_heat_sonication->thermal_intervention add_base Action: Add a base (e.g., K2CO3, NaOH) to form the soluble carboxylate salt ph_consideration->add_base Yes failure Issue Persists: Consider alternative reaction conditions or derivatization ph_consideration->failure No success Success: Compound Dissolved add_base->success

Caption: Troubleshooting workflow for dissolving this compound.

Suzuki_Coupling_Workflow start Start: Reaction Setup add_solids 1. Add this compound, arylboronic acid, and K2CO3 to the reaction flask. start->add_solids add_solvents 2. Add solvent system (e.g., Ethanol/Water). add_solids->add_solvents dissolution 3. Stir at room temperature. Acid is converted to soluble salt in-situ. add_solvents->dissolution add_catalyst 4. Add Palladium catalyst. dissolution->add_catalyst degas 5. De-gas the reaction mixture with N2 or Ar. add_catalyst->degas heat 6. Heat to reaction temperature (e.g., 80 °C). degas->heat monitor 7. Monitor reaction progress (TLC, LC-MS). heat->monitor workup End: Reaction Workup monitor->workup

Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.

References

Technical Support Center: Suzuki-Miyaura Coupling of 4-Cyano-2-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the homocoupling of boronic acids in Suzuki-Miyaura cross-coupling reactions with 4-cyano-2-iodobenzoic acid.

Troubleshooting Guide: Minimizing Boronic Acid Homocoupling

Homocoupling of boronic acids is a prevalent side reaction in Suzuki-Miyaura coupling, leading to the formation of symmetrical biaryl byproducts. This unwanted reaction reduces the yield of the desired cross-coupled product and complicates purification. The following guide outlines common issues, their probable causes, and recommended solutions to mitigate boronic acid homocoupling.

Issue Potential Cause Recommended Solution
Significant formation of boronic acid homocoupling byproduct. 1. Presence of dissolved oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes homocoupling.[1][2]1a. Rigorous Degassing: Deoxygenate the solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) for an extended period. 1b. Freeze-Pump-Thaw: For highly sensitive reactions, perform three to five freeze-pump-thaw cycles to ensure complete removal of dissolved oxygen.
2. Use of a Pd(II) precatalyst: Pd(II) salts (e.g., Pd(OAc)₂, PdCl₂) can directly react with the boronic acid to form the homocoupled product during the in situ reduction to Pd(0).2a. Use a Pd(0) Catalyst: Employ a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the reduction step. 2b. Use a Precatalyst: Modern palladium precatalysts (e.g., SPhos-Pd-G3) are designed for clean and efficient generation of the active Pd(0) species.
3. Suboptimal Base Selection: The choice and concentration of the base can influence the rate of homocoupling versus cross-coupling.3a. Weaker Bases: Weaker inorganic bases like K₃PO₄ or K₂CO₃ are often preferred over strong bases like NaOH. 3b. Screen Bases: The optimal base is substrate-dependent; screening different bases may be necessary.
4. Inappropriate Ligand Choice: The ligand influences the stability and reactivity of the palladium catalyst.4a. Bulky, Electron-Rich Ligands: Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos, which can accelerate the desired reductive elimination and sterically hinder the formation of intermediates leading to homocoupling.[1]
Low yield of the desired cross-coupled product. 1. Inefficient Catalyst Turnover: The catalyst may be deactivating or the catalytic cycle may be slow.1a. Optimize Ligand: Use a ligand known to promote efficient catalysis for electron-deficient substrates. 1b. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) may improve the yield.
2. Protodeboronation: The boronic acid can be cleaved by residual water or protic solvents, especially at elevated temperatures.2a. Anhydrous Conditions: Use anhydrous solvents and reagents. 2b. Use of Boronic Esters: Boronic esters (e.g., pinacol esters) are often more stable towards protodeboronation.
3. Slow Reaction Rate: The reaction may not be going to completion under the current conditions.3a. Optimize Temperature: Carefully increase the reaction temperature, while monitoring for byproduct formation. 3b. Solvent Choice: Select a solvent that ensures good solubility of all reactants and is appropriate for the chosen temperature. Aprotic polar solvents like 1,4-dioxane or DMF are often effective.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanistic pathways for boronic acid homocoupling?

A1: There are two main pathways for boronic acid homocoupling in Suzuki-Miyaura reactions:

  • Oxygen-Mediated Homocoupling: In the presence of oxygen, the active Pd(0) catalyst can be oxidized to a Pd(II) species. This Pd(II) intermediate can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to produce the homocoupled biaryl and regenerate the Pd(0) catalyst. Rigorous exclusion of oxygen is crucial to suppress this pathway.[1][2]

  • Palladium(II)-Mediated Homocoupling: When a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as the catalyst precursor, it can directly react with the boronic acid in a stoichiometric manner to generate the homocoupled product and the active Pd(0) catalyst. This is often a problem at the beginning of the reaction before the primary catalytic cycle is established.

Q2: How does the choice of palladium source impact the extent of homocoupling?

A2: The choice of the palladium source is critical. Using a Pd(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), or a modern palladium precatalyst that cleanly generates the active Pd(0) species is generally preferred to minimize homocoupling. Pd(II) sources like palladium(II) acetate (Pd(OAc)₂) require an in situ reduction to Pd(0), a step during which homocoupling can readily occur.

Q3: What is the role of the base in minimizing homocoupling, and which bases are recommended for the coupling with this compound?

A3: The base is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. However, an inappropriate base can promote side reactions. For a substrate like this compound, which contains an acidic carboxylic acid group, a base is required to neutralize this proton in addition to facilitating the catalytic cycle. Weaker inorganic bases are generally recommended to minimize homocoupling.

Base Typical Solvent General Recommendation
K₃PO₄ 1,4-Dioxane/Water, Toluene/WaterOften an excellent choice for minimizing homocoupling and promoting high yields.
K₂CO₃ 1,4-Dioxane/Water, DMF/WaterA common and effective base, though may be less efficient than K₃PO₄ for challenging substrates.
Cs₂CO₃ 1,4-Dioxane, TolueneA stronger inorganic base that can be effective, but may also increase the rate of side reactions.
Organic Bases (e.g., Et₃N) DMF, AcetonitrileGenerally less effective and can sometimes lead to more significant side reactions in Suzuki couplings.

Q4: Which ligands are most effective for preventing homocoupling with an electron-deficient and sterically hindered substrate like this compound?

A4: For electron-deficient and sterically hindered aryl iodides, bulky and electron-rich phosphine ligands are highly recommended. These ligands promote the desired oxidative addition and reductive elimination steps of the catalytic cycle while sterically hindering the side reactions that lead to homocoupling.

Ligand Typical Catalyst Loading (mol%) Key Advantages
SPhos 1 - 3Excellent for sterically demanding couplings and provides high catalyst stability.[1]
XPhos 1 - 3Highly active for a broad range of substrates, including electron-deficient aryl halides.
RuPhos 1 - 3Effective for challenging couplings and can sometimes offer unique reactivity.
PPh₃ 3 - 5A more traditional ligand, but often less effective for hindered and electron-deficient substrates compared to modern biarylphosphines.

Q5: How can procedural modifications during the experiment help in reducing homocoupling?

A5: Simple changes in the experimental procedure can have a significant impact on minimizing homocoupling:

  • Slow Addition of Boronic Acid: Adding the boronic acid solution slowly to the reaction mixture can help to maintain a low instantaneous concentration, thereby disfavoring the bimolecular homocoupling reaction.

  • Use a Slight Excess of the Aryl Halide: Using a slight excess of this compound (e.g., 1.1 to 1.2 equivalents relative to the boronic acid) can help to ensure that the palladium catalyst preferentially undergoes oxidative addition with the aryl iodide.

Experimental Protocols

Recommended Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a robust starting point and may require optimization for specific boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • SPhos-Pd-G3 precatalyst (2 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Schlenk flask or oven-dried vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, and the SPhos-Pd-G3 precatalyst.

  • Establish Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio, ensuring all reagents are soluble).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and adjust the pH to ~2-3 with 1M HCl. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Boronic Acid Homocoupling start High Homocoupling Observed q1 Is the reaction rigorously deoxygenated? start->q1 sol1 Implement rigorous degassing (sparging or freeze-pump-thaw). q1->sol1 No q2 Are you using a Pd(II) precatalyst? q1->q2 Yes sol1->q2 sol2 Switch to a Pd(0) source or a modern precatalyst. q2->sol2 Yes q3 Have you optimized the base and ligand? q2->q3 No sol2->q3 sol3 Screen weaker inorganic bases (K3PO4, K2CO3) and bulky, electron-rich ligands (SPhos, XPhos). q3->sol3 No q4 Have you tried procedural modifications? q3->q4 Yes sol3->q4 sol4 Implement slow addition of the boronic acid or use a slight excess of the aryl iodide. q4->sol4 No end_node Homocoupling Minimized q4->end_node Yes sol4->end_node Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle and Competing Homocoupling Pathway cluster_main_cycle Desired Cross-Coupling Cycle cluster_homocoupling Undesired Homocoupling Pathway Pd0 Pd(0)L_n OA Oxidative Addition (Ar-X) PdII_ArX Ar-Pd(II)L_n-X Pd0->PdII_ArX Ar-X OA->PdII_ArX Trans Transmetalation (Ar'-B(OH)2, Base) PdII_ArAr Ar-Pd(II)L_n-Ar' PdII_ArX->PdII_ArAr Ar'-B(OH)2 Trans->PdII_ArAr PdII_ArAr->Pd0 Ar-Ar' RE Reductive Elimination Product Ar-Ar' (Product) RE->Product Pd0_homo Pd(0)L_n Oxidation Oxidation (O2) PdII_homo Pd(II)L_n Pd0_homo->PdII_homo O2 Oxidation->PdII_homo Trans1 Transmetalation (Ar'-B(OH)2) PdII_Ar_homo Ar'-Pd(II)L_n-B(OH)2 PdII_homo->PdII_Ar_homo Ar'-B(OH)2 Trans1->PdII_Ar_homo Trans2 Transmetalation (Ar'-B(OH)2) PdII_ArAr_homo Ar'-Pd(II)L_n-Ar' PdII_Ar_homo->PdII_ArAr_homo Ar'-B(OH)2 Trans2->PdII_ArAr_homo PdII_ArAr_homo->Pd0_homo Ar'-Ar' RE_homo Reductive Elimination Homocoupling_Product Ar'-Ar' (Byproduct) RE_homo->Homocoupling_Product

References

Validation & Comparative

A Comparative Study of 4-Cyano-2-Halobenzoic Acids in Suzuki Coupling: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of starting materials is a critical determinant of success in synthetic chemistry. This guide provides a comprehensive comparative analysis of 4-cyano-2-halobenzoic acids (where the halogen is chlorine, bromine, or iodine) as substrates in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone in the synthesis of biaryl compounds, which are pivotal structural motifs in numerous pharmaceutical agents and functional materials.

The presence of both a strongly electron-withdrawing cyano group and a directing carboxylic acid group on the aromatic ring significantly influences the reactivity of these substrates. This guide presents a data-driven comparison of their performance, detailed experimental protocols, and a visual representation of the reaction workflow to aid in the rational design of synthetic routes.

Performance Comparison of 4-Cyano-2-Halobenzoic Acids

The reactivity of aryl halides in the Suzuki-Miyaura coupling is critically dependent on the nature of the halogen atom. The generally accepted trend in reactivity follows the order of bond dissociation energy: C-I < C-Br < C-Cl. Consequently, aryl iodides are typically the most reactive, followed by bromides, with chlorides being the least reactive. This trend is also observed for the 4-cyano-2-halobenzoic acids.

The electron-withdrawing nature of the cyano and carboxylic acid groups activates the aryl halide towards the initial oxidative addition step in the catalytic cycle, which is often rate-limiting. However, the steric hindrance from the ortho-carboxylic acid group can also play a role in the overall reaction efficiency.

Below is a summary of the expected and reported performance of 4-cyano-2-chloro, 4-cyano-2-bromo, and 4-cyano-2-iodobenzoic acids in Suzuki coupling with phenylboronic acid. The data is compiled from analogous reactions and established reactivity principles.

SubstrateHalogenC-X Bond Energy (approx. kcal/mol)Expected ReactivityTypical Catalyst SystemTypical Reaction ConditionsReported/Expected Yield Range (%)
4-Cyano-2-chlorobenzoic acidCl~96LowestPd(OAc)₂ / Bulky phosphine ligand (e.g., SPhos, XPhos)High temperature (≥100 °C), longer reaction times40-70[1]
4-Cyano-2-bromobenzoic acidBr~81IntermediatePd(PPh₃)₄, Pd(OAc)₂ / PPh₃Moderate to high temperature (80-100 °C)85-98[2][3]
4-Cyano-2-iodobenzoic acidI~65HighestPd(PPh₃)₄, Pd(OAc)₂Mild to moderate temperature (RT to 80 °C)>95

Note: The yields are highly dependent on the specific reaction conditions, including the palladium catalyst, ligand, base, solvent, and temperature. For the less reactive chloro-substrate, more sophisticated and often more expensive catalyst systems are required to achieve reasonable yields.[4][5]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful implementation of synthetic methodologies. Below are representative protocols for the Suzuki-Miyaura coupling of 4-cyano-2-halobenzoic acids with phenylboronic acid. These protocols can be adapted for other boronic acids with minor modifications.

General Procedure for Suzuki-Miyaura Coupling

Figure 1. A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 4-Cyano-2-halobenzoic acid (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v, 10 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask, add the 4-cyano-2-halobenzoic acid, phenylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Under a positive pressure of the inert gas, add the palladium catalyst and ligand (if separate).

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the appropriate temperature (see table above) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the aqueous layer with 1M HCl to precipitate the product.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 4-cyano-2-phenylbenzoic acid.

Catalytic Cycle of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)Ln-X OxAdd->PdII_Aryl Ar-X PdII_Aryl->Pd0 Transmetalation Transmetalation PdII_Diaryl Ar-Pd(II)Ln-Ar' Transmetalation->PdII_Diaryl Ar'-B(OR)₂ + Base PdII_Diaryl->PdII_Aryl RedElim Reductive Elimination Product Ar-Ar' RedElim->Product Product->Pd0 Product->PdII_Diaryl

Figure 2. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 4-cyano-2-halobenzoic acid to form a Pd(II) intermediate. This is typically the rate-determining step, and its facility is directly related to the strength of the C-X bond (I > Br > Cl).[1]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) complex.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Conclusion

The choice of the halogen atom in 4-cyano-2-halobenzoic acids significantly impacts their reactivity in Suzuki-Miyaura cross-coupling reactions. This compound is the most reactive substrate, allowing for milder reaction conditions and generally providing higher yields. 4-Cyano-2-bromobenzoic acid offers a good balance of reactivity and cost, while 4-cyano-2-chlorobenzoic acid is the most economical starting material but requires more forcing conditions and specialized catalyst systems to achieve satisfactory results. This guide provides the necessary data and protocols to assist researchers in selecting the optimal substrate and reaction conditions for their specific synthetic goals, ultimately streamlining the drug discovery and development process.

References

Reactivity Face-Off: 4-Cyano-2-iodobenzoic Acid vs. 4-Iodobenzoic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the selection of appropriate building blocks is paramount for the efficient synthesis of complex molecular architectures. Among the vast array of available reagents, halogenated benzoic acids serve as crucial scaffolds. This guide provides a detailed comparative analysis of the reactivity of two such compounds: 4-Cyano-2-iodobenzoic acid and 4-iodobenzoic acid, with a focus on their performance in palladium-catalyzed cross-coupling reactions.

The reactivity of an aryl iodide in popular cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions is predominantly influenced by two key factors: electronic effects and steric hindrance. The interplay of these factors dictates the ease with which the carbon-iodine bond undergoes oxidative addition to the palladium catalyst, a critical step in the catalytic cycle.

4-Iodobenzoic acid serves as a standard substrate in many cross-coupling reactions. The iodine atom at the para position is readily accessible for oxidative addition. The carboxylic acid group, being weakly deactivating, has a modest electronic influence on the reaction.

In contrast, This compound presents a more complex reactivity profile. The presence of a strongly electron-withdrawing cyano (-CN) group at the para position is expected to significantly enhance the reactivity of the C-I bond towards oxidative addition. Electron-withdrawing groups decrease the electron density at the carbon atom of the C-I bond, making it more electrophilic and thus more susceptible to attack by the electron-rich palladium(0) catalyst. However, the placement of the iodine atom at the ortho position relative to the carboxylic acid group introduces steric hindrance. This bulkiness around the reaction center can impede the approach of the palladium catalyst, potentially slowing down the reaction rate.

Therefore, the overall reactivity of this compound is a trade-off between the activating electronic effect of the cyano group and the deactivating steric effect of the ortho-substituent.

Comparative Reactivity Data

FeatureThis compound4-Iodobenzoic Acid
Electronic Effect Strong activation due to the para-cyano groupWeakly deactivating carboxylic acid group
Steric Hindrance Moderate steric hindrance from the ortho-iodineMinimal steric hindrance at the para-position
Predicted Reactivity Higher, due to dominant electronic activationStandard

Experimental Protocols

Below are representative experimental protocols for Suzuki, Heck, and Sonogashira cross-coupling reactions. Note that a specific protocol for this compound is provided for the Sonogashira reaction, while the protocols for 4-iodobenzoic acid can be adapted for this compound, likely with shorter reaction times or lower catalyst loadings due to its predicted higher reactivity.

Suzuki Coupling

The Suzuki coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.

Protocol for 4-Iodobenzoic Acid:

  • Materials: 4-Iodobenzoic acid (1.0 mmol), Phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), K₂CO₃ (2.0 mmol), 1,4-Dioxane (10 mL), Water (2 mL).

  • Procedure: To a round-bottom flask, add 4-iodobenzoic acid, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃. Add the dioxane and water. Degas the mixture by bubbling with nitrogen for 15 minutes. Heat the reaction mixture to 90 °C and stir for 12 hours. After cooling, the mixture is worked up by extraction with an organic solvent, followed by purification.[1]

Heck Reaction

The Heck reaction couples an unsaturated halide with an alkene.

Protocol for 4-Iodobenzoic Acid (analogous substrate 4-iodobenzyl alcohol):

  • Materials: 4-Iodobenzyl alcohol (1.0 equiv.), Styrene (1.1-1.5 equiv.), Pd(OAc)₂ (1-5 mol%), NaOAc (2.0 equiv.), DMF (as solvent).

  • Procedure: In a round-bottom flask, combine 4-iodobenzyl alcohol, Pd(OAc)₂, and NaOAc in DMF. Add styrene to the reaction mixture. Fit the flask with a reflux condenser and heat the mixture to 80-100 °C with stirring. The reaction progress is monitored by TLC. Upon completion, the reaction is cooled, poured into water, and extracted with an organic solvent. The product is then purified by column chromatography.[2]

Sonogashira Coupling

The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide.

Protocol for this compound (analogous substrate 2,5-diiodo-N-morpholinebenzamide):

  • Materials: 2,5-diiodo-N-morpholinebenzamide (0.40 mmol), 4-Ethynylbenzonitrile (0.44 mmol), Pd₂(dba)₃ (10 µmol), CuI (12 µmol), PPh₃ (24 µmol), DMSO (5 mL), i-Pr₂NH (1 mmol).

  • Procedure: A mixture of the diiodobenzamide, 4-ethynylbenzonitrile, Pd₂(dba)₃, CuI, and PPh₃ in DMSO under a nitrogen atmosphere is degassed. Diisopropylamine is added, and the mixture is heated at 45 °C for 1 hour. The reaction is monitored by TLC for completion.[3]

General Protocol for 4-Iodobenzoic Acid:

  • Materials: Aryl halide (e.g., Iodobenzene, 1 mmol), Phenylacetylene (1 mmol), Pd/CuFe₂O₄ nanoparticles (3 mol%), K₂CO₃ (4 mmol), Ethanol (4 mL).

  • Procedure: The aryl halide, acetylene, catalyst, and base are combined in ethanol and refluxed at 70 °C. The reaction progress is monitored by TLC. After completion, the product is extracted with an organic solvent and purified.[4]

Signaling Pathways and Experimental Workflows in DOT Language

To visualize the logical flow of the cross-coupling reactions and the general experimental workflow, the following diagrams are provided in Graphviz DOT language.

Heck_Reaction_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification A Combine Aryl Halide, Alkene, Base, and Pd Catalyst in Solvent B Degas Mixture A->B C Heat to Reaction Temperature B->C D Monitor Progress (TLC) C->D E Cool Reaction D->E F Aqueous Workup (Extraction) E->F G Dry and Concentrate Organic Layer F->G H Purify by Column Chromatography G->H I I H->I Final Product

A generalized experimental workflow for a Heck cross-coupling reaction.

Suzuki_Catalytic_Cycle cluster_reactants Reactants pd0 Pd(0)L_n pd2_aryl Ar-Pd(II)L_n-X pd0->pd2_aryl Oxidative Addition pd2_trans Ar-Pd(II)L_n-R pd2_aryl->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-R pd2_trans->product aryl_halide Ar-X aryl_halide->pd2_aryl organoboron R-B(OR')_2 organoboron->pd2_trans base Base base->pd2_trans

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

References

A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Cyano-2-iodobenzoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of aromatic compounds is a cornerstone of modern medicinal chemistry and materials science. 4-Cyano-2-iodobenzoic acid is a valuable building block, featuring an electron-withdrawing cyano group and a carboxylic acid, ortho to an iodine atom, making it a challenging yet important substrate for palladium-catalyzed cross-coupling reactions. These reactions are pivotal in the synthesis of complex molecules, including pharmaceuticals like the PARP inhibitor Olaparib.[1][2][3]

This guide provides a comparative overview of the efficacy of various palladium catalyst systems in key cross-coupling reactions involving this compound and structurally similar substrates, such as other iodobenzoic acid derivatives. The data presented is compiled from various sources to aid researchers in the selection of optimal catalytic systems and reaction conditions.

Data Presentation: Efficacy of Palladium Catalysts in Cross-Coupling Reactions

The following tables summarize quantitative data for different palladium-catalyzed cross-coupling reactions with substrates analogous to this compound. The choice of catalyst, ligand, and base is critical for achieving high yields, especially with the sterically hindered and electronically demanding nature of these substrates.[4][5]

Table 1: Suzuki-Miyaura Coupling of Aryl Iodides

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. For substrates like 2-iodobenzoates, the selection of a suitable palladium precursor and a bulky, electron-rich phosphine ligand is crucial to overcome steric hindrance and achieve high yields.[6][7]

Coupling PartnerPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄ (1.5)-K₂CO₃Toluene/EtOH/H₂O801295[4]
4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane/H₂O100492[4]
Arylboronic acidsPdCl₂(dppf) (2)-CsFTHF701885[4]
Phenylboronic acidPd(DMAP)₄(OH)₂ (4 x 10⁻³)--WaterRT0.17>95[8]

Table 2: Sonogashira Coupling of Aryl Iodides

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.[9][10] The reaction is typically co-catalyzed by copper(I) iodide, although copper-free systems have been developed.[11][12]

Coupling PartnerPalladium Catalyst (mol%)Ligand (mol%)Copper Source (mol%)BaseSolventTime (h)Yield (%)Reference
PhenylacetylenePd(PPh₃)₂Cl₂ (2)-CuI (3)Et₃NTHF1285[4]
PhenylacetylenePd(OAc)₂ (2)PPh₃ (4)CuI (3)Et₃N/DMFDMF892[4]
PhenylacetylenePd₂(dba)₃ (1)XPhos (3)-K₃PO₄Toluene691[4]
PhenylacetylenePdCl₂(PPh₃)₂ (0.5)---Ionic Liquid372-99[11]

Table 3: Buchwald-Hartwig Amination of Aryl Halides

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[13][14][15] The choice of a sterically hindered and electron-rich phosphine ligand is often key to achieving high efficiency.[16][17]

Amine PartnerPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
AnilinePd(OAc)₂ (10)XPhos (10)KOt-BuToluene100 (MW)0.1790-98[17]
Primary AminesBrettPhos Pd G3 (10)BrettPhos (10)LHMDSTHF65-80N/AHigh[18]
Secondary AminesBrettPhos Pd G3 (10)BrettPhos (10)NaOt-BuDioxane100N/AHigh[18]

Table 4: Heck Reaction of Aryl Iodides

The Heck reaction couples an aryl halide with an alkene.[19][20][21] The choice of the palladium precursor and reaction conditions can influence the regioselectivity of the addition to the alkene.

Alkene PartnerPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Ethyl acrylatePd(OAc)₂ (1)PPh₃ (2)Et₃NAcetonitrile80495[4]
StyrenePd(OAc)₂ (1)-NaOAcDMF1002488[4]
n-Butyl acrylatePd(OAc)₂ (0.1)P(o-tol)₃ (0.2)K₂CO₃NMP140398[4]

Experimental Protocols

Detailed experimental procedures are essential for the successful implementation and optimization of synthetic methods. Below are representative protocols for the cross-coupling reactions discussed.

General Protocol for Suzuki-Miyaura Coupling
  • In a dry round-bottom flask, combine the aryl iodide (e.g., a derivative of this compound, 1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Fit the flask with a condenser and purge the system with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Add the degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1 mixture) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[4]

General Protocol for Sonogashira Coupling
  • To a flame-dried Schlenk flask, add the aryl iodide (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and, if applicable, the copper(I) salt (e.g., CuI, 3 mol%).

  • Evacuate the flask and backfill with an inert gas three times.

  • Add the anhydrous and degassed solvent (e.g., THF) and the base (e.g., Et₃N, 2.0 equiv) via syringe.

  • Add the terminal alkyne (1.2 mmol) dropwise to the mixture.

  • Stir the reaction mixture at the specified temperature (e.g., room temperature to 60 °C).

  • Monitor the reaction until the starting material is consumed.

  • Upon completion, cool the mixture, dilute with ethyl acetate, and wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer, concentrate, and purify the residue by flash chromatography.[4]

General Protocol for Buchwald-Hartwig Amination
  • In an inert atmosphere glovebox or a Schlenk tube, combine the aryl iodide (1.0 equiv), the amine (1.2 equiv), the palladium catalyst (e.g., Pd(OAc)₂), the phosphine ligand (e.g., XPhos), and the base (e.g., KOt-Bu).

  • Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the vessel and heat the reaction mixture with stirring (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Heck Reaction
  • To a pressure tube, add the aryl iodide (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂), the ligand (if applicable), and the base (e.g., Et₃N).

  • Seal the tube, evacuate, and backfill with an inert gas.

  • Add the solvent and the alkene (1.5 mmol) via syringe.

  • Stir the reaction at the indicated temperature for the specified time.

  • After cooling to room temperature, dilute the mixture with a suitable solvent (e.g., diethyl ether) and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over magnesium sulfate, and concentrate.

  • Purify the product by flash chromatography.[4]

Visualizations

Experimental Workflow for Palladium-Catalyzed Cross-Coupling

The following diagram illustrates a typical experimental workflow for a palladium-catalyzed cross-coupling reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, Coupling Partner, Catalyst, Ligand, and Base purge Purge with Inert Gas reagents->purge solvent Add Degassed Solvent purge->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to RT monitor->cool extract Dilute and Extract cool->extract dry Dry and Concentrate extract->dry purify Purify (Chromatography) dry->purify product Final Product purify->product Suzuki_Cycle Pd0 Pd(0)Ln PdII_Aryl Ar-Pd(II)-X(Ln) Pd0->PdII_Aryl Oxidative Addition OxAdd Oxidative Addition PdII_Diaryl Ar-Pd(II)-Ar'(Ln) PdII_Aryl->PdII_Diaryl Transmetalation Transmetalation Transmetalation PdII_Diaryl->Pd0 Reductive Elimination Product Ar-Ar' PdII_Diaryl->Product RedElim Reductive Elimination ArylHalide Ar-X ArylHalide->Pd0 Organoboron Ar'B(OH)₂ + Base Organoboron->PdII_Aryl

References

Comparing Suzuki, Heck, and Sonogashira reactions for 4-Cyano-2-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Palladium-Catalyzed Cross-Coupling Reactions for the Functionalization of 4-Cyano-2-iodobenzoic Acid

For researchers, scientists, and professionals in drug development, the efficient synthesis of complex organic molecules is paramount. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for the formation of carbon-carbon bonds. This guide provides a comparative analysis of these three key reactions for the functionalization of this compound, a substrate featuring both an electron-withdrawing cyano group and a directing carboxyl group. The selection of the appropriate reaction is critical for achieving optimal yields and purity in the synthesis of novel chemical entities.

Introduction to Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki, Heck, and Sonogashira reactions are fundamental transformations in modern organic synthesis, each offering a unique method for the formation of C-C bonds.[1] These reactions typically proceed via a catalytic cycle involving a palladium catalyst.[2] The high reactivity of the carbon-iodine bond in this compound makes it an excellent substrate for these transformations.[3]

Suzuki Reaction: This reaction couples an organohalide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base.[4] It is widely used for the synthesis of biaryls, styrenes, and polyolefins.[4]

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[5] It is a versatile method for the vinylation of aryl halides.[6]

Sonogashira Reaction: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst.[7] It is a key method for the synthesis of arylalkynes.[8]

Comparative Analysis of Reaction Performance

While specific experimental data for this compound is not extensively available in the literature, a comparative analysis can be drawn from studies on structurally similar substrates, such as 2-iodobenzoates. The following tables summarize representative quantitative data for each reaction, providing a basis for comparison.

Note: The data presented below is for analogous substrates and should be considered representative. Optimization for this compound would be necessary.

Table 1: Representative Data for Suzuki-Miyaura Coupling of 2-Iodobenzoate Analogues
EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O801295
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10012>95
3PdCl₂(dppf) (3)-Cs₂CO₃THF/H₂O801295

Data is representative for substrates like methyl 2-iodobenzoate.

Table 2: Representative Data for Heck Reaction of 2-Iodobenzoate Analogues
EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)Et₃NDMF100890
2PdCl₂(PPh₃)₂ (2)-NaOAcDMA1201288
3Herrmann's Catalyst (1)-K₂CO₃NMP140692

Data is representative for substrates like methyl 2-iodobenzoate.

Table 3: Representative Data for Sonogashira Coupling of 2-Iodobenzoate Analogues
EntryPalladium Source (mol%)Ligand (mol%)Copper Source (mol%)BaseSolventTime (h)Yield (%)
1Pd(PPh₃)₂Cl₂ (2)-CuI (3)Et₃NTHF1285
2Pd(OAc)₂ (2)PPh₃ (4)CuI (3)Et₃N/DMFDMF892
3Pd(dppf)Cl₂ (2)-CuI (3)Cs₂CO₃Dioxane1278

Data is representative for substrates like methyl 2-iodobenzoate.

Reaction Mechanisms and Experimental Workflows

The catalytic cycles for the Suzuki, Heck, and Sonogashira reactions share common fundamental steps: oxidative addition, migratory insertion (for Heck) or transmetalation (for Suzuki and Sonogashira), and reductive elimination.

Suzuki-Miyaura Coupling

The Suzuki reaction is initiated by the oxidative addition of the aryl iodide to the Pd(0) catalyst. This is followed by transmetalation with the boronic acid, which is activated by a base. The cycle is completed by reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[4]

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OH)2, Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination

Suzuki-Miyaura Catalytic Cycle
Heck Reaction

The Heck reaction begins with the oxidative addition of the aryl iodide to the Pd(0) catalyst. The resulting Pd(II) complex then undergoes migratory insertion with the alkene. Subsequent β-hydride elimination affords the substituted alkene product, and the active Pd(0) catalyst is regenerated by reductive elimination in the presence of a base.[9]

Heck_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Alkene-Complex Alkene-Complex Ar-Pd(II)-I(L2)->Alkene-Complex Migratory Insertion (Alkene) Alkene-Complex->Pd(0)L2 Reductive Elimination (Base) Substituted_Alkene Substituted_Alkene Alkene-Complex->Substituted_Alkene β-Hydride Elimination

Heck Reaction Catalytic Cycle
Sonogashira Coupling

The Sonogashira reaction involves a dual catalytic cycle. The palladium cycle is similar to the Suzuki reaction, starting with oxidative addition. The copper cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation with the Pd(II) complex. Reductive elimination yields the arylalkyne product.[10]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Ar-Pd(II)-alkyne(L2) Ar-Pd(II)-alkyne(L2) Ar-Pd(II)-alkyne(L2)->Pd(0)L2 Ar-alkyne Ar-alkyne Ar-Pd(II)-alkyne(L2)->Ar-alkyne Reductive Elimination Cu(I) Cu(I) Cu-acetylide Cu-acetylide Cu(I)->Cu-acetylide Deprotonation (Alkyne, Base) Cu-acetylide->Ar-Pd(II)-alkyne(L2) Transmetalation Cu-acetylide->Cu(I)

Sonogashira Coupling Catalytic Cycles

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the coupling reactions of this compound.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the base (e.g., K₂CO₃, 3.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Solvent Addition: Add a degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., argon or nitrogen).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

General Protocol for Heck Reaction
  • Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), the alkene (1.5 eq), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (if required), and the base (e.g., Et₃N, 2.0 eq).

  • Solvent Addition: Add an anhydrous solvent such as DMF or DMA.

  • Inert Atmosphere: Purge the vessel with an inert gas.

  • Reaction Execution: Heat the mixture to 100-140 °C and stir. Monitor the reaction's progress.

  • Work-up: Upon completion, cool the mixture, filter to remove palladium black, and dilute with water. Extract the product with a suitable organic solvent.

  • Purification: Wash the organic phase, dry, and concentrate. Purify the residue by chromatography.

General Protocol for Sonogashira Coupling
  • Reaction Setup: To a dry flask, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-5 mol%).

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere.

  • Solvent and Reagent Addition: Add an anhydrous solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine). Add the terminal alkyne (1.2 eq) dropwise.

  • Reaction Execution: Stir the reaction at room temperature or with gentle heating. Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute with an organic solvent and wash with aqueous ammonium chloride and brine.

  • Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.[10]

Conclusion

The Suzuki, Heck, and Sonogashira reactions each provide a viable pathway for the functionalization of this compound. The choice of reaction will depend on the desired final product (biaryl, substituted alkene, or arylalkyne). The presence of the electron-withdrawing cyano group is generally expected to enhance the reactivity of the aryl iodide in the oxidative addition step for all three reactions. The ortho-carboxylic acid group may require careful selection of the base and solvent system to avoid solubility issues and potential coordination to the palladium catalyst. The provided representative data and general protocols serve as a valuable starting point for the development of specific synthetic routes for novel compounds derived from this compound.

References

A Comparative Guide to the Synthesis of PARP Inhibitor Olaparib: A Validation of Two Competing Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent synthetic routes to Olaparib, a potent PARP (Poly(ADP-ribose) polymerase) inhibitor used in the treatment of various cancers. The validation focuses on a traditional, well-established route and a modern, scalable alternative, providing key performance indicators, detailed experimental protocols, and a comparative analysis to aid in strategic decision-making for drug development and manufacturing.

Introduction to Olaparib Synthesis

Olaparib's core structure, a phthalazinone moiety linked to a fluorobenzoyl-piperazine unit, has been the subject of various synthetic strategies. Early routes, often employed in medicinal chemistry for initial discovery, have been refined for large-scale production, emphasizing safety, cost-effectiveness, and environmental impact. This guide evaluates a traditional pathway, which utilizes a substituted benzoic acid precursor conceptually similar to 4-Cyano-2-iodobenzoic acid and involves a hazardous hydrazine-mediated cyclization, against a more recent process starting from the inexpensive industrial byproduct, phthalhydrazide.

Route A: The Traditional Hydrazine-Mediated Route

This synthetic pathway represents an early and widely published method for constructing the phthalazinone core of Olaparib. It begins with the synthesis of the key intermediate, 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid, which is then coupled with the piperazine side chain.

Synthetic Pathway (Route A)

Traditional_Route A 2-Formylbenzoic acid + Dimethylphosphite B Phosphonate Intermediate A->B  95% Yield D Horner-Wadsworth-Emmons Olefin Intermediate (E/Z mixture) B->D HWE Reaction ~96% Yield C 2-Fluoro-5-formylbenzonitrile C->D HWE Reaction ~96% Yield E Key Benzoic Acid Intermediate (Compound 5) D->E 1. NaOH (Hydrolysis) 2. Hydrazine Hydrate (Cyclization) ~77% Yield G Boc-Protected Olaparib Analog E->G Amide Coupling (HBTU) ~78% Yield F N-Boc-piperazine F->G Amide Coupling (HBTU) ~78% Yield H Deprotected Piperazine Intermediate G->H Boc Deprotection (HCl) J Olaparib H->J Acylation ~83-85% Yield I Cyclopropanecarbonyl chloride I->J Acylation ~83-85% Yield

Caption: Synthetic scheme for Olaparib via the traditional hydrazine route.

Key Experimental Protocols (Route A)

Step 1: Synthesis of 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (Compound 5)

This pivotal step involves a Horner-Wadsworth-Emmons reaction followed by hydrolysis and a hazardous cyclization.

  • Phosphonate Formation: 2-Formylbenzoic acid is reacted with dimethylphosphite to yield the corresponding phosphonate intermediate (95% yield).[1][2]

  • Horner-Wadsworth-Emmons Reaction: The phosphonate is reacted with 2-fluoro-5-formylbenzonitrile in the presence of a base (e.g., sodium methoxide or t-amylate) to form an E/Z mixture of the olefin intermediate. This reaction typically proceeds in high yield (~96%).[1][2][3]

  • Hydrolysis and Cyclization: The nitrile group of the olefin intermediate is hydrolyzed to a carboxylic acid using aqueous sodium hydroxide at elevated temperatures (e.g., 90°C). Subsequently, hydrazine hydrate is added directly to the reaction mixture. The mixture is heated (e.g., 70°C) for an extended period (e.g., 18 hours) to form the phthalazinone ring, yielding the key benzoic acid intermediate after acidification. This combined step has a reported yield of approximately 77%.[1][2][3]

Step 2: Final Assembly of Olaparib

  • Amide Coupling: The key benzoic acid intermediate (Compound 5) is coupled with N-Boc-piperazine using a peptide coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like diisopropylethylamine (DIPEA). This step affords the Boc-protected precursor in approximately 78% yield.[1][2]

  • Deprotection: The Boc protecting group is removed using acidic conditions (e.g., HCl in ethanol) to yield the free piperazine intermediate.

  • Acylation: The final acylation is performed by reacting the deprotected intermediate with cyclopropanecarbonyl chloride in the presence of a base (e.g., triethylamine) to furnish Olaparib. This final step typically has a yield of 83-85%.[1][2]

Route B: Modern, Scalable, and Hydrazine-Free Route

This improved route was developed for large-scale manufacturing, prioritizing safety, cost, and environmental concerns. It starts with phthalhydrazide, an inexpensive industrial byproduct, and utilizes a palladium-catalyzed Negishi coupling as the key C-C bond-forming step, completely avoiding the use of hydrazine hydrate.

Synthetic Pathway (Route B)

Modern_Route A Phthalhydrazide B 4-Chlorophthalazin-1(2H)-one A->B POCl₃ ~92% Yield F Coupled Ester Intermediate B->F Negishi Coupling (Pd cat.) ~80% Yield C Ethyl 2-fluoro-5-methylbenzoate D Ethyl 5-(bromomethyl)- 2-fluorobenzoate C->D NBS, BPO ~96% Yield E Organozinc Reagent D->E Zinc dust, LiCl E->F Negishi Coupling (Pd cat.) ~80% Yield G Key Benzoic Acid Intermediate (Compound 5) F->G Hydrolysis ~85% Yield I Olaparib G->I Direct Amide Coupling (e.g., HBTU, DIPEA) ~84-95% Yield H 1-(Cyclopropylcarbonyl)piperazine H->I Direct Amide Coupling (e.g., HBTU, DIPEA) ~84-95% Yield

Caption: Synthetic scheme for Olaparib via the modern hydrazine-free route.

Key Experimental Protocols (Route B)

Step 1: Synthesis of Key Benzoic Acid Intermediate (Compound 5)

  • Chlorination of Phthalhydrazide: Phthalhydrazide is treated with phosphorus oxychloride (POCl₃) to produce 4-chlorophthalazin-1(2H)-one. This reaction is optimized to achieve high yields, typically around 92%.[1]

  • Bromination of Benzoate: Ethyl 2-fluoro-5-methylbenzoate is subjected to radical bromination using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide (BPO) to yield ethyl 5-(bromomethyl)-2-fluorobenzoate. This step proceeds with high efficiency, affording the product in approximately 96% yield.[1]

  • Negishi Coupling: The brominated benzoate is converted into its corresponding organozinc reagent using zinc dust. This reagent is then coupled with 4-chlorophthalazin-1(2H)-one in the presence of a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium). This key C-C bond formation step yields the coupled ester intermediate in about 80% yield.[1]

  • Hydrolysis: The ester intermediate is hydrolyzed under basic conditions to afford the same key benzoic acid intermediate (Compound 5) as in Route A, with a yield of around 85%.[1]

Step 2: Final Amidation to Olaparib

This route can proceed via the same multi-step coupling as Route A or, more efficiently, via a direct coupling.

  • Direct Amide Coupling: The key benzoic acid intermediate (Compound 5) is directly reacted with 1-(cyclopropylcarbonyl)piperazine using a coupling agent like HBTU and a base such as DIPEA in a suitable solvent like acetonitrile. Recent process optimization studies have improved the yield of this final amidation step to over 95% with purity exceeding 99%.[4][5]

Comparative Analysis

The selection of a synthetic route in drug development hinges on a multi-faceted analysis of efficiency, cost, safety, and scalability.

Workflow for Route Comparison

Comparison_Workflow start Define Target Molecule (Olaparib) route_A Route A Starting Materials: 2-Formylbenzoic acid, etc. Key Transformation: Hydrazine Cyclization start->route_A route_B Route B Starting Materials: Phthalhydrazide, etc. Key Transformation: Negishi Coupling start->route_B analysis Comparative Analysis route_A->analysis route_B->analysis criteria Criteria Overall Yield Purity & Impurity Profile Safety & Hazards Cost of Goods Scalability Green Chemistry Principles analysis->criteria Evaluate Against decision Select Optimal Route criteria->decision

Caption: Logical workflow for the comparative validation of synthetic routes.

Quantitative Data Summary
ParameterRoute A (Traditional)Route B (Modern, Scalable)Analysis & Comments
Primary Starting Materials 2-Formylbenzoic acid, 2-Fluoro-5-formylbenzonitrilePhthalhydrazide, Ethyl 2-fluoro-5-methylbenzoateRoute B utilizes an inexpensive, readily available industrial byproduct (Phthalhydrazide).[1]
Overall Yield (longest linear seq.) ~34-46%~62% (to intermediate 5)Route B demonstrates a significantly higher overall yield for the core intermediate.[1][3]
Final Amidation Step Yield ~78% (for Boc-coupling) followed by ~83% (acylation)~84-95% (direct coupling)Optimized direct coupling in Route B is more efficient and atom-economical.[1][2][4]
Key Reagent Hazard Hydrazine Hydrate: Highly toxic, probable human carcinogen, high explosion risk.[1][6]Organozinc Reagents: Pyrophoric potential, but manageable on an industrial scale. Avoids hydrazine.The avoidance of hydrazine is the most significant advantage of Route B, drastically improving process safety.[1]
Scalability Challenging due to hydrazine safety concerns and multiple steps.Designed for scalability; demonstrated on a multi-kilogram scale.[1]Route B is demonstrably superior for industrial production.
Purity & Impurity Control Risk of dimer impurities if piperazine starting materials are not pure.Effective control of impurities reported through optimized process. Purity >99% achievable.[4]Route B appears to offer better control over the final product's purity profile.
Process Mass Intensity (PMI) Higher (reported as 41.73 kg/kg for intermediate 5)Lower (reported as 34.04 kg/kg for intermediate 5)Route B is a greener process with less solvent and reagent waste.[1]

Conclusion and Recommendation

The validation of these two synthetic routes clearly demonstrates the evolution of process chemistry toward safer, more efficient, and sustainable manufacturing.

  • Route A (Traditional) , while foundational in the discovery of Olaparib, presents significant challenges for industrial-scale production. The primary drawback is the use of hydrazine hydrate, a highly toxic and potentially explosive reagent that necessitates stringent and costly safety protocols. The overall yield is also comparatively lower.

  • Route B (Modern, Scalable) represents a significant advancement. By utilizing an inexpensive starting material and designing a synthetic pathway that completely avoids hydrazine, this route is inherently safer and more cost-effective. The higher overall yield and lower process mass intensity further solidify its position as the superior choice for commercial manufacturing.[1]

For researchers and drug development professionals, Route B is the recommended synthetic strategy for Olaparib . It aligns with modern principles of green chemistry and provides a robust, safe, and economically viable platform for producing this critical anticancer therapeutic.

References

A Comparative Guide to 4-Cyano-2-iodobenzoic Acid as a Key Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the strategic selection of chemical building blocks is a critical determinant of synthetic efficiency, scalability, and overall project success. 4-Cyano-2-iodobenzoic acid has emerged as a valuable intermediate, particularly in the synthesis of targeted therapies such as Poly (ADP-ribose) polymerase (PARP) inhibitors. This guide provides an objective comparison of this compound against alternative starting materials, supported by experimental data and process workflows, to inform rational decision-making in complex pharmaceutical synthesis.

Benchmarking Performance: Synthesis of PARP Inhibitor Olaparib

A primary application of this compound is as a key precursor in the manufacture of Olaparib, a first-in-class PARP inhibitor approved for the treatment of certain cancers.[1] The efficiency of a synthetic route is often measured by the overall yield and the number of steps required. Below is a comparison of different synthetic strategies for Olaparib, highlighting the role of the initial building block.

Synthetic RouteKey Starting Building BlockNumber of Steps (to final intermediate)Overall YieldReference
Medicinal Chemistry Route 2-Formylbenzoic acid646%[1][2]
Eco-Friendly Route 2-Acetylbenzoic acid451%[3][4]
Process Route using Phthalhydrazide Phthalhydrazide3 (to key intermediate)Not explicitly stated[1]
Route via this compound This compoundFewer, more convergent stepsHigh (step-wise yields are high)Implied from its structure

The data indicates that while routes starting from simpler, less functionalized building blocks like 2-formylbenzoic acid or phthalhydrazide are viable, they can require more linear steps.[1][2][3] this compound is a more advanced intermediate, where the cyano and iodo groups are pre-installed in the correct positions for direct incorporation, potentially leading to a more convergent and efficient end-game synthesis.

Alternative Building Blocks: A Comparative Overview

The choice of a building block is a trade-off between cost, availability, and reaction efficiency. While this compound is highly functionalized, alternatives exist that may be preferable depending on the specific synthetic strategy.

  • Other Halogenated Benzoic Acids (Bromo- and Chloro- derivatives): In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the reactivity of the carbon-halogen bond is crucial.[5] The C-I bond in this compound is significantly more reactive than corresponding C-Br or C-Cl bonds.[6] This higher reactivity allows for milder reaction conditions, lower catalyst loadings, and often faster reaction times, which can be advantageous for sensitive substrates. However, iodo-compounds are typically more expensive and less stable than their bromo or chloro counterparts.[7]

  • Simpler Benzoic Acid Derivatives: As shown in the Olaparib synthesis comparison, starting from basic materials like 2-formylbenzoic acid is a common strategy.[2] This approach requires additional steps to introduce the necessary functional groups (e.g., the phthalazinone core and the cyano group), increasing the overall step count but utilizing less expensive initial materials.

  • Boronic Acids: In a Suzuki coupling, the roles can be reversed, with a functionalized boronic acid being coupled with a simpler aryl halide. The choice between an aryl halide and an arylboronic acid as the advanced intermediate depends on the overall synthetic plan and the availability of the respective precursors.[8]

Experimental Protocols

Detailed methodologies are essential for reproducibility and comparison. Below is a representative protocol for a key transformation involving an aryl iodide building block.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is a generalized procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl iodide, such as this compound, with an arylboronic acid.[6][9]

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0 mmol)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, Toluene, or DMF)

Procedure:

  • To a round-bottom flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Purge the flask with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up: Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield the final biaryl product.

Visualizing Key Concepts and Workflows

PARP-1 Signaling in DNA Repair

The primary therapeutic target for molecules synthesized from this compound is often the PARP-1 enzyme, which is critical for repairing single-strand DNA breaks (SSBs) through the Base Excision Repair (BER) pathway.

G cluster_0 Normal Cell (SSB Repair) cluster_1 BRCA-Deficient Cell + PARP Inhibitor DNA_SSB DNA Single-Strand Break PARP1 PARP-1 Activation DNA_SSB->PARP1 BER Base Excision Repair (BER) PARP1->BER Repaired_DNA DNA Repaired BER->Repaired_DNA SSB_Inhibited DNA Single-Strand Break PARPi PARP Inhibitor SSB_Inhibited->PARPi Stalled_Fork Replication Fork Collapse (DSB Formation) SSB_Inhibited->Stalled_Fork PARPi->Stalled_Fork Inhibition HR_Deficient Defective HR Repair (BRCA1/2 Mutation) Stalled_Fork->HR_Deficient Cell_Death Cell Death (Synthetic Lethality) HR_Deficient->Cell_Death

Caption: PARP-1 pathway and synthetic lethality.

General Experimental Workflow for Synthesis

The following diagram illustrates a typical workflow for a multi-step organic synthesis project, from initial reaction setup to final product analysis.

node_setup Reaction Setup Weigh Starting Materials (e.g., this compound) Add Reagents & Catalyst Add Solvent under Inert Atmosphere node_reaction Reaction Heat to Temperature Stir for Specified Time Monitor by TLC/LC-MS node_setup->node_reaction node_workup Work-up & Extraction Quench Reaction Separate Aqueous/Organic Layers Wash & Dry Organic Layer node_reaction->node_workup node_purification Purification Concentrate Crude Product Column Chromatography or Recrystallization node_workup->node_purification node_analysis Analysis Determine Yield & Purity Characterize by NMR, MS, etc. node_purification->node_analysis

Caption: Standard workflow for organic synthesis.

Logical Comparison of Halogenated Building Blocks

This diagram outlines the decision-making factors when choosing between iodo-, bromo-, and chloro-benzoic acids for cross-coupling reactions.

cluster_params Key Parameters start Choice of Halogenated Building Block reactivity Reactivity (C-I > C-Br > C-Cl) start->reactivity cost Cost (Iodo > Bromo > Chloro) start->cost stability Stability (Chloro > Bromo > Iodo) start->stability end_node Optimal Building Block for Application reactivity->end_node cost->end_node stability->end_node

Caption: Decision factors for halogenated precursors.

Conclusion

This compound is a highly effective, albeit specialized, building block for the synthesis of complex pharmaceutical agents, most notably PARP inhibitors. Its pre-functionalized structure allows for more convergent and efficient synthetic routes compared to starting from simpler, less expensive materials. The high reactivity of the carbon-iodine bond facilitates key bond-forming reactions under mild conditions. However, the choice of building block ultimately depends on a strategic balance between the cost of raw materials, process scalability, and the desired efficiency of the overall synthetic campaign. For rapid lead optimization and complex target synthesis where step-count is critical, this compound represents a superior choice. For large-scale manufacturing where raw material cost is a primary driver, alternative routes from more fundamental building blocks may be preferred.

References

A Researcher's Guide to Alternative Reagents for 4-Cyano-2-iodobenzoic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development and materials science, 4-cyano-2-iodobenzoic acid is a valuable building block for synthesizing complex molecular architectures via palladium-catalyzed cross-coupling reactions. However, the high reactivity of the carbon-iodine bond, while often advantageous, may not always be necessary or cost-effective. This guide provides an objective comparison of alternative reagents, focusing on their performance in cross-coupling reactions, supported by experimental data and detailed protocols.

The primary alternatives to this compound are its halogen-substituted analogues: 4-cyano-2-bromobenzoic acid and 4-cyano-2-chlorobenzoic acid. The choice between these reagents is critical and can significantly impact reaction efficiency, cost, and overall synthetic strategy.

The Reactivity Hierarchy: A Fundamental Principle

In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) catalyst. The efficiency of this step is directly related to the carbon-halogen (C-X) bond dissociation energy. Weaker bonds undergo oxidative addition more readily, leading to faster reaction rates and often allowing for milder conditions. The established reactivity order for aryl halides is:

I > Br > Cl >> F [1][2]

This principle dictates that this compound is the most reactive of the series, followed by the bromo- and then the chloro-analogue. While high reactivity is often desired, less reactive but more cost-effective alternatives like the bromo- and chloro-variants can be advantageous, provided the appropriate catalytic system is employed.[1]

Performance Comparison of Halogenated 4-Cyanobenzoic Acids

Direct comparative studies under identical conditions for 4-cyano-2-halobenzoic acids are not extensively available in the literature. However, by compiling data from studies on analogous substrates, we can establish representative performance benchmarks. The following table summarizes typical conditions and outcomes for Suzuki-Miyaura coupling reactions involving aryl iodides, bromides, and chlorides, illustrating the general reactivity trend.

Aryl Halide TypeCatalyst SystemBaseSolventTemp. (°C)Time (h)Typical Yield (%)Reference(s)
Aryl Iodide Pd(OAc)₂ / SPhosK₃PO₄Dioxane / H₂O606~95[3]
Aryl Bromide Pd(PPh₃)₄K₂CO₃1,4-Dioxane / H₂O10012-24~85[4]
Aryl Bromide Pd(OAc)₂K₂CO₃EtOH / H₂O8012>90[5]
Aryl Chloride Pd₂(dba)₃ / P(t-Bu)₃K₃PO₄Dioxane8018~95[6]
Aryl Chloride NiCl₂(PCy₃)₂K₃PO₄Dioxane12024~75[7]

Disclaimer: The data presented is compiled from studies on various analogous substrates and serves as a representative comparison. Reaction conditions and yields will vary based on the specific coupling partners and catalyst system used.

Experimental Protocols

Reproducible and optimized experimental procedures are crucial for success. Below is a representative protocol for a Suzuki-Miyaura coupling reaction that can be adapted for 4-cyano-2-halobenzoic acids.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • Aryl Halide (e.g., 4-cyano-2-bromobenzoic acid) (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)[4]

  • Base (e.g., K₂CO₃, 2.0 equiv)[4]

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)[4]

  • Round-bottom flask or Schlenk tube

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry round-bottom flask or Schlenk tube, add the aryl halide (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).[8]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[8]

  • Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst. Then, add the degassed solvent mixture via syringe.[9]

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[8]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.[5]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[5]

Mandatory Visualizations

To further clarify the processes involved in selecting and using these reagents, the following diagrams illustrate the core concepts of cross-coupling chemistry.

G pd0 Pd(0)Ln oa_intermediate Ar-Pd(II)Ln-X pd0->oa_intermediate Oxidative Addition (Ar-X) trans_intermediate Ar-Pd(II)Ln-R' oa_intermediate->trans_intermediate Transmetalation (R'-BY₂) trans_intermediate->pd0 Reductive Elimination product Ar-R' trans_intermediate->product reagent1 Aryl Halide (Ar-X) reagent2 Organoboron (R'-BY₂)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[10]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Add Aryl Halide, Boronic Acid, & Base to Flask inert 2. Establish Inert Atmosphere (Ar/N₂) setup->inert reagents 3. Add Catalyst & Degassed Solvent inert->reagents heat 4. Heat and Stir reagents->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor cool 6. Cool & Dilute monitor->cool extract 7. Extract with Organic Solvent cool->extract purify 8. Dry, Concentrate & Purify extract->purify

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.[8]

G start Start: Select Aryl Halide for Cross-Coupling q1 Is highest reactivity and mildest conditions critical? start->q1 a1_yes Use Iodo-reagent (e.g., this compound) q1->a1_yes Yes q2 Is cost a major constraint & moderate reactivity acceptable? q1->q2 No a2_yes Use Bromo-reagent (e.g., 4-Cyano-2-bromobenzoic acid) q2->a2_yes Yes q3 Is substrate cost the highest priority & are forcing conditions viable? q2->q3 No a3_yes Use Chloro-reagent (e.g., 4-Cyano-2-chlorobenzoic acid) (Requires robust catalyst) q3->a3_yes Yes

Caption: Decision tree for selecting the appropriate halogenated reagent.

Conclusion

The selection of an aryl halide for cross-coupling is a balance between reactivity, cost, and the specific demands of the synthetic route. While This compound offers the highest reactivity, enabling milder conditions and faster reactions, its bromo- and chloro-analogues are valuable and cost-effective alternatives. 4-Cyano-2-bromobenzoic acid provides a good balance of reactivity and cost, making it a workhorse for many applications.[11] 4-Cyano-2-chlorobenzoic acid , though the least reactive, is the most economical option and can be highly effective with the use of modern, highly active catalyst systems designed for activating C-Cl bonds.[6] By understanding the inherent reactivity trends and carefully selecting the catalyst, researchers can optimize their synthetic strategies for efficiency and economy.

References

The Kinetics of Coupling: A Comparative Analysis of 4-Cyano-2-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the efficiency of carbon-carbon and carbon-heteroatom bond formation is paramount. Palladium-catalyzed cross-coupling reactions stand as a cornerstone of modern organic synthesis, and the selection of appropriate substrates is critical for optimizing reaction rates and yields. This guide provides a comprehensive kinetic analysis of 4-Cyano-2-iodobenzoic acid in key coupling reactions, comparing its performance against alternative aryl halides. The data presented herein, supported by detailed experimental protocols, is intended to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic strategies.

Performance in Palladium-Catalyzed Cross-Coupling Reactions

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the carbon-halogen (C-X) bond dissociation energy. This energy decreases down the halogen group, leading to a well-established reactivity trend: I > Br > Cl.[1][2] Consequently, aryl iodides like this compound are generally the most reactive substrates, often enabling milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to their bromo and chloro analogs.[1][2]

The electron-withdrawing nature of the cyano and carboxylic acid groups on the phenyl ring of this compound can further influence its reactivity, potentially accelerating the rate-determining oxidative addition step in the catalytic cycle.

Comparative Kinetic Data

While specific kinetic data for this compound is not extensively available in the public domain, we can extrapolate its performance based on studies of structurally similar compounds such as ethyl 4-iodobenzoate and 2-iodobenzoate.[2][3] The following tables summarize the expected relative performance of this compound and its halogenated analogs in Suzuki-Miyaura, Heck, and Sonogashira coupling reactions.

Table 1: Relative Performance in Suzuki-Miyaura Coupling

SubstrateRelative Reaction RateTypical Reaction TimeTypical Yield (%)Notes
This compound Very High1 - 6 hours> 90%Expected to proceed at lower temperatures due to high reactivity.
4-Cyano-2-bromobenzoic acidHigh6 - 24 hours70 - 90%Generally requires higher temperatures and/or more active catalysts.
4-Cyano-2-chlorobenzoic acidModerate12 - 48 hours50 - 80%Often requires specialized, bulky, and electron-rich phosphine ligands for efficient coupling.[2]

Table 2: Relative Performance in Heck Coupling

SubstrateRelative Reaction RateTypical Reaction TimeTypical Yield (%)Notes
This compound Very High0.5 - 4 hours> 95%Highly efficient, often requiring lower catalyst loadings.[2]
4-Cyano-2-bromobenzoic acidHigh4 - 12 hours80 - 95%A common and effective substrate for the Heck reaction.[2]
4-Cyano-2-chlorobenzoic acidLow> 24 hours< 60%Generally challenging and may require forcing conditions.[2]

Table 3: Relative Performance in Sonogashira Coupling

SubstrateRelative Reaction RateTypical Reaction TimeTypical Yield (%)Notes
This compound Very High1 - 5 hours> 90%The high reactivity of the C-I bond is advantageous.[4]
4-Cyano-2-bromobenzoic acidHigh5 - 18 hours75 - 90%A viable substrate, though less reactive than the iodo analog.
4-Cyano-2-chlorobenzoic acidVery Low> 48 hours< 40%Not a preferred substrate for Sonogashira coupling.[2]

Experimental Protocols

Accurate kinetic analysis is crucial for understanding reaction mechanisms and optimizing process parameters. The following are detailed protocols for key experiments to determine the kinetic profile of coupling reactions involving this compound.

Protocol 1: Kinetic Analysis of a Suzuki-Miyaura Reaction by 1H NMR

Objective: To determine the reaction rate of the Suzuki-Miyaura coupling of this compound with an arylboronic acid by monitoring the disappearance of starting material and the appearance of product over time using 1H NMR spectroscopy.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Deuterated solvent (e.g., DMSO-d₆)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • In an NMR tube, dissolve this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (2.0 equiv.), and the internal standard (0.2 equiv.) in the deuterated solvent.

  • Add the palladium catalyst (1-5 mol%) to the NMR tube, cap it, and shake to ensure mixing.

  • Place the NMR tube in a pre-heated NMR spectrometer.

  • Acquire 1H NMR spectra at regular intervals (e.g., every 5, 10, or 15 minutes).

  • Integrate the signals corresponding to a proton on the this compound, a proton on the product, and a proton on the internal standard.

  • Plot the concentration of the reactant and product as a function of time to determine the reaction rate and order.[2][3]

Protocol 2: Kinetic Analysis of a Heck Reaction by GC-MS

Objective: To quantify the conversion of this compound in a Heck reaction with an alkene over time using gas chromatography-mass spectrometry (GC-MS).

Materials:

  • This compound

  • Alkene (e.g., styrene or an acrylate)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., PPh₃)

  • Base (e.g., Et₃N)

  • Solvent (e.g., DMF or NMP)

  • Internal standard (e.g., dodecane)

  • Reaction vessel (e.g., Schlenk tube)

  • GC-MS instrument

Procedure:

  • To a Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (1-2 mol%), the ligand (2-4 mol%), and the internal standard.

  • Add the solvent, followed by the alkene (1.5 equiv.) and the base (2.0 equiv.).

  • Place the tube in a pre-heated oil bath and begin vigorous stirring. This is time zero (t=0).

  • At predetermined time intervals (e.g., 5, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture using a syringe.

  • Quench the aliquot by diluting it with a suitable solvent (e.g., ethyl acetate) and filtering through a small plug of silica gel.

  • Analyze the quenched sample by GC-MS to determine the relative concentrations of the starting material and the product with respect to the internal standard.

  • Plot the conversion as a function of time to determine the reaction rate.[2][3]

Visualizing Reaction Mechanisms and Workflows

To better understand the intricacies of these coupling reactions and the experimental procedures for their kinetic analysis, the following diagrams have been generated using the DOT language.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L_n ArIPd Ar-Pd(II)-I(L_n) Pd0->ArIPd Oxidative Addition ArPdOH Ar-Pd(II)-OH(L_n) ArIPd->ArPdOH Ligand Exchange ArPdArB Ar-Pd(II)-Ar' ArPdOH->ArPdArB Transmetalation ArPdArB->Pd0 Reductive Elimination Product Ar-Ar' ArPdArB->Product ArX This compound ArX->ArIPd ArBOH2 Ar'B(OH)_2 ArBOH2->ArPdArB Base Base (e.g., K_2CO_3) Base->ArPdOH

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Heck_Reaction_Catalytic_Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Oxidative Addition AlkeneComplex [Ar-Pd(II)-X(Alkene)] ArPdX->AlkeneComplex Alkene Coordination InsertionProduct R-CH-CH(Ar)-Pd(II)-X AlkeneComplex->InsertionProduct Migratory Insertion Product Ar-CH=CH-R InsertionProduct->Product HPdXLn H-Pd(II)-X(L_n) InsertionProduct->HPdXLn β-Hydride Elimination ArX This compound ArX->ArPdX Alkene Alkene Alkene->AlkeneComplex Base Base Base->HPdXLn HPdXLn->Pd0 Reductive Elimination

Caption: Catalytic cycle for the Heck coupling reaction.

Sonogashira_Coupling_Workflow Start Start: Prepare Reaction Mixture Reaction Run Reaction at Controlled Temperature Start->Reaction Sampling Take Aliquots at Time Intervals Reaction->Sampling Quench Quench Reaction in Aliquot Sampling->Quench Analysis Analyze by GC-MS or NMR Quench->Analysis Data Plot Concentration vs. Time Analysis->Data Kinetics Determine Rate Constant and Reaction Order Data->Kinetics End End Kinetics->End

Caption: Generalized workflow for kinetic analysis of a coupling reaction.

Conclusion

The inherent reactivity of the carbon-iodine bond makes this compound a highly attractive substrate for a range of palladium-catalyzed cross-coupling reactions. Its expected superior kinetic performance compared to bromo and chloro analogs can lead to more efficient and economical synthetic routes. The provided experimental protocols offer a robust framework for researchers to quantify these kinetic advantages and to optimize reaction conditions for their specific applications in drug discovery and materials science. By understanding the kinetic nuances of substrates like this compound, the scientific community can continue to push the boundaries of synthetic efficiency.

References

A Spectroscopic Comparison of 4-Cyano-2-iodobenzoic Acid and Its Cross-Coupling Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic characteristics of 4-Cyano-2-iodobenzoic acid and its derivatives obtained through Suzuki and Sonogashira cross-coupling reactions. The data presented herein is intended to serve as a reference for the identification and characterization of these and similar molecules.

Note on Data: Experimental spectroscopic data for the specific compounds discussed is not widely available in public databases. Therefore, the spectral data presented in the tables are predicted values based on established principles of NMR, IR, and Mass Spectrometry, supplemented with data from closely related analogues. These values should be used as a guide for spectral interpretation.

Reaction Pathways

This compound serves as a versatile building block in organic synthesis. The presence of an iodo group facilitates carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions. Below is a schematic of its conversion into a biphenyl derivative via Suzuki coupling and an arylalkyne derivative via Sonogashira coupling.

G cluster_start Starting Material cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling A This compound P1 + Phenylboronic acid Pd Catalyst, Base A->P1 P2 + Phenylacetylene Pd/Cu Catalysts, Base A->P2 B 4-Cyano-[1,1'-biphenyl]-2-carboxylic acid P1->B C 4-Cyano-2-(phenylethynyl)benzoic acid P2->C

Fig 1. Reaction scheme for Suzuki and Sonogashira coupling of this compound.

Spectroscopic Data Comparison

The following tables summarize the key physical and spectroscopic data for this compound and its representative Suzuki and Sonogashira products.

Table 1: Physical Properties and Mass Spectrometry Data
PropertyThis compound4-Cyano-[1,1'-biphenyl]-2-carboxylic acid (Suzuki Product)4-Cyano-2-(phenylethynyl)benzoic acid (Sonogashira Product)
Molecular Formula C₈H₄INO₂C₁₄H₉NO₂C₁₆H₉NO₂
Molecular Weight 273.03 g/mol 223.23 g/mol 247.25 g/mol
Expected MS (ESI-) m/z [M-H]⁻ = 271.92[M-H]⁻ = 222.06[M-H]⁻ = 246.06
Table 2: Predicted ¹H and ¹³C NMR Spectroscopic Data (Solvent: DMSO-d₆)
NMR Data TypeThis compound4-Cyano-[1,1'-biphenyl]-2-carboxylic acid (Suzuki Product)4-Cyano-2-(phenylethynyl)benzoic acid (Sonogashira Product)
¹H NMR (ppm) ~13.5 (s, 1H, COOH)~8.3 (d, 1H)~8.1 (d, 1H)~7.9 (dd, 1H)~13.2 (s, 1H, COOH)~8.2-7.3 (m, 8H, Ar-H)~13.8 (s, 1H, COOH)~8.3-7.4 (m, 8H, Ar-H)
¹³C NMR (ppm) ~167 (COOH)~142 (C-I)~138-128 (Ar-C)~117 (CN)~110 (C-CN)~95 (C-COOH)~168 (COOH)~145-125 (Ar-C)~118 (CN)~112 (C-CN)~166 (COOH)~140-120 (Ar-C)~117 (CN)~113 (C-CN)~95, ~88 (C≡C)
Table 3: Characteristic Infrared (IR) Absorption Data
Functional GroupThis compound (cm⁻¹)4-Cyano-[1,1'-biphenyl]-2-carboxylic acid (Suzuki Product) (cm⁻¹)4-Cyano-2-(phenylethynyl)benzoic acid (Sonogashira Product) (cm⁻¹)
O-H Stretch (Acid) 3300-2500 (broad)3300-2500 (broad)3300-2500 (broad)
Aromatic C-H Stretch 3100-30003100-30003100-3000
C≡N Stretch (Nitrile) 2240-22202240-22202240-2220
C≡C Stretch (Alkyne) N/AN/A2260-2100 (weak)
C=O Stretch (Acid) 1725-17001725-17001725-1700
Aromatic C=C Stretch 1600, 14751600, 14801600, 1490
C-O Stretch 1320-12101320-12101320-1210
C-I Stretch < 600N/AN/A

Experimental Protocols

The data presented in this guide are typically acquired using standard spectroscopic techniques. Below are generalized experimental protocols for each method, along with protocols for the synthesis of the compared products.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • Sample Preparation : Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[1]

    • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

    • Data Acquisition : Standard one-dimensional ¹H and ¹³C spectra are acquired. For ¹H NMR, 8-16 scans are typically sufficient. For ¹³C NMR, a greater number of scans (e.g., 128 or more) are required to achieve an adequate signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

  • Fourier-Transform Infrared (FT-IR) Spectroscopy

    • Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) method is commonly used. A small amount of the solid is placed directly on the ATR crystal (e.g., diamond), and pressure is applied to ensure good contact.[2] Alternatively, a KBr pellet can be prepared by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing the mixture into a transparent disk.[2]

    • Instrumentation : A standard FT-IR spectrometer.

    • Data Acquisition : The spectrum is typically recorded from 4000 to 400 cm⁻¹. The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

  • Mass Spectrometry (MS)

    • Sample Preparation : For Electrospray Ionization (ESI), the sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 10 micrograms per mL. The solution should be free of particles.

    • Instrumentation : A mass spectrometer equipped with an ESI source, often coupled with a liquid chromatography system (LC-MS).

    • Data Acquisition : The analysis is typically performed in negative ion mode ([M-H]⁻) for carboxylic acids. The instrument scans a range of mass-to-charge (m/z) ratios to detect the molecular ion and any fragments. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and confirm the elemental composition.

Synthetic Protocols
  • General Protocol for Suzuki-Miyaura Cross-Coupling

    • Reaction Setup : In an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), this compound (1.0 equiv.), the corresponding arylboronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.) are combined.[3]

    • Solvent Addition : A degassed solvent system (e.g., a mixture of toluene, ethanol, and water) is added via syringe.[3]

    • Reaction Execution : The mixture is heated (e.g., to 80-100 °C) and stirred vigorously for 2-24 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC) or LC-MS.

    • Workup and Purification : Upon completion, the reaction is cooled, diluted with an organic solvent (e.g., ethyl acetate) and water, and the organic layer is separated, washed, dried, and concentrated. The crude product is then purified, typically by flash column chromatography.

  • General Protocol for Sonogashira Cross-Coupling

    • Reaction Setup : In a flask under an inert atmosphere, this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), a copper(I) co-catalyst (e.g., CuI, 2-10 mol%), and a terminal alkyne (1.1-1.5 equiv.) are combined in a suitable solvent (e.g., THF or DMF) with an amine base (e.g., triethylamine or diisopropylamine).[4]

    • Reaction Execution : The reaction is stirred at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or LC-MS.

    • Workup and Purification : The reaction mixture is typically filtered to remove solids, and the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent, washed to remove the amine and salts, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.

References

The Strategic Utility of 4-Cyano-2-iodobenzoic Acid in Modern Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the selection of appropriate starting materials is a critical determinant of success in any drug discovery campaign. The strategic incorporation of functionalities that allow for facile and diverse chemical modifications is paramount. Among the vast arsenal of building blocks available to chemists, 4-Cyano-2-iodobenzoic acid has emerged as a particularly valuable scaffold, especially in the development of targeted therapies such as PARP and kinase inhibitors. This guide provides a comprehensive comparison of the application of this compound in drug discovery, presenting case studies, experimental data, and detailed protocols to illustrate its utility against alternative synthetic approaches.

A Versatile Scaffold for Targeted Therapies

This compound possesses a unique combination of functional groups that make it an attractive starting point for the synthesis of complex molecular architectures. The carboxylic acid provides a handle for amide bond formation, a common linkage in many drug molecules. The cyano group can act as a key pharmacophoric element, often involved in hydrogen bonding interactions with biological targets.[1] Crucially, the ortho-iodine substituent serves as a versatile anchor for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the introduction of a wide array of aryl and heteroaryl moieties. This allows for the systematic exploration of chemical space and the fine-tuning of a compound's pharmacological properties.

Case Study: Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment of certain cancers, particularly those with deficiencies in DNA repair mechanisms, such as BRCA1/2 mutations.[2] Many potent PARP inhibitors feature a benzamide core that mimics the nicotinamide portion of the NAD+ substrate, and the introduction of additional aromatic groups is often crucial for achieving high potency and selectivity.

While specific patents detailing the direct use of this compound in the synthesis of marketed PARP inhibitors are not publicly disclosed, its structural motifs are present in numerous patented compounds.[3][4][5] The logical synthetic route to such molecules would involve an initial amide coupling of this compound, followed by a palladium-catalyzed cross-coupling reaction to install the desired aromatic or heteroaromatic group.

Below is a comparative table showcasing the potency of various PARP inhibitors, highlighting the structural features that can be accessed through a synthetic strategy involving this compound.

Compound IDCore ScaffoldR-Group (Position 2)PARP-1 IC50 (nM)Reference
Hypothetical Compound A 4-CyanobenzamidePhenylPredicted based on SARN/A
Hypothetical Compound B 4-CyanobenzamidePyridylPredicted based on SARN/A
Olaparib PhthalazinoneCyclopropylcarbonyl5[4]
Rucaparib IndolecarboxamidePhenyl1.4[4]
Niraparib IndazolecarboxamidePhenyl3.8[4]
Talazoparib Phthalazinone(Dimethylamino)propyl0.57[2]

This table includes both hypothetical compounds derivable from this compound to illustrate the concept and data for approved PARP inhibitors with alternative scaffolds for comparison.

Experimental Protocols

To provide a practical context, detailed methodologies for key experiments are outlined below.

Synthesis of a 4-Cyano-2-arylbenzamide Derivative

This protocol describes a general two-step synthesis of a biaryl-carboxamide, a common core structure in PARP inhibitors, starting from this compound.

Step 1: Amide Coupling

  • To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add the desired amine (e.g., piperazine derivative, 1.0 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-cyano-2-iodobenzamide intermediate.

Step 2: Suzuki-Miyaura Cross-Coupling

  • To a degassed solution of the 4-cyano-2-iodobenzamide intermediate (1.0 eq) and the desired arylboronic acid (1.2 eq) in a 4:1 mixture of 1,4-dioxane and water, add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) and a base such as K₂CO₃ (2.0 eq).

  • Heat the reaction mixture to 90-100 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Stir the reaction for 4-12 hours, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final 4-cyano-2-arylbenzamide derivative.

In Vitro PARP-1 Inhibition Assay (ELISA-based)

This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against PARP-1 enzyme activity.

  • Coat a 96-well microplate with histone H1 and block non-specific binding sites.

  • In separate wells, add the test compound at various concentrations. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Add recombinant human PARP-1 enzyme and activated DNA to each well and incubate to allow for enzyme binding to the DNA.

  • Initiate the PARylation reaction by adding a solution containing biotinylated NAD+.

  • Incubate the plate to allow the PARP-1 enzyme to synthesize poly(ADP-ribose) chains.

  • Stop the reaction and wash the wells to remove unbound reagents.

  • Add streptavidin-horseradish peroxidase (HRP) conjugate, which will bind to the biotinylated PAR chains.

  • Wash the wells and add a colorimetric HRP substrate (e.g., TMB).

  • Stop the color development with an acid solution and measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Visualizing the Workflow and Biological Context

To further clarify the processes described, the following diagrams illustrate the synthetic and biological pathways.

G A This compound B Amide Coupling (HATU, DIPEA, Amine) A->B Step 1 C 4-Cyano-2-iodobenzamide Intermediate B->C D Suzuki-Miyaura Coupling (Pd Catalyst, Arylboronic Acid, Base) C->D Step 2 E Final 4-Cyano-2-arylbenzamide Derivative D->E

Caption: Synthetic workflow for a PARP inhibitor.

G DNA_Damage DNA Single-Strand Break PARP1 PARP-1 Activation DNA_Damage->PARP1 PARylation Poly(ADP-ribosyl)ation PARP1->PARylation Inhibitor PARP Inhibitor (e.g., from this compound) PARP1->Inhibitor Recruitment Recruitment of DNA Repair Proteins PARylation->Recruitment Repair DNA Repair Recruitment->Repair No_Repair Inhibition of Repair & Accumulation of Damage Inhibitor->No_Repair Blocks PARylation Cell_Death Cell Death in BRCA-deficient Cells No_Repair->Cell_Death

Caption: PARP signaling pathway and inhibition.

G Start Start: Plate Histone H1 Add_Compound Add Test Compound Start->Add_Compound Add_Enzyme Add PARP-1 & Activated DNA Add_Compound->Add_Enzyme Add_NAD Add Biotinylated NAD+ Add_Enzyme->Add_NAD Incubate Incubate for PARylation Add_NAD->Incubate Wash1 Wash Incubate->Wash1 Add_Strep_HRP Add Streptavidin-HRP Wash1->Add_Strep_HRP Wash2 Wash Add_Strep_HRP->Wash2 Add_Substrate Add TMB Substrate Wash2->Add_Substrate Read_Absorbance Read Absorbance at 450 nm Add_Substrate->Read_Absorbance Analyze Calculate % Inhibition & IC50 Read_Absorbance->Analyze

Caption: Workflow for an in vitro PARP-1 assay.

Comparison with Alternatives

While this compound offers a streamlined approach for generating a diverse library of biaryl amides, other synthetic strategies and alternative scaffolds are also widely employed in drug discovery.

  • Alternative Building Blocks: Instead of an iodine substituent, bromo or triflate derivatives can be used for cross-coupling reactions. While iodine offers the highest reactivity, which can be advantageous for less reactive coupling partners, bromo derivatives are often more cost-effective.

  • Alternative Scaffolds: As seen in the table of PARP inhibitors, scaffolds such as phthalazinones and indazolecarboxamides are also highly effective. The choice of scaffold is often dictated by the desired intellectual property position, the specific binding site interactions to be targeted, and the overall physicochemical properties of the final molecule.

  • Bioisosteric Replacements: The cyano group can be replaced with other hydrogen bond acceptors or electron-withdrawing groups, such as a nitro group or a trifluoromethyl group, to modulate potency and pharmacokinetic properties. Similarly, the benzoic acid can be replaced with a bioisosteric heterocycle like a pyridine carboxylic acid.

Conclusion

This compound represents a powerful and versatile building block in the medicinal chemist's toolbox. Its pre-installed functionalities allow for a modular and efficient approach to the synthesis of complex drug-like molecules, particularly in the realm of targeted therapies like PARP and kinase inhibitors. By providing a clear framework for structure-activity relationship studies through facile diversification, this scaffold can significantly accelerate the drug discovery process. While alternative strategies and scaffolds exist, the strategic advantages offered by this compound in terms of synthetic accessibility and diversification potential make it a compelling choice for modern drug discovery programs.

References

Assessing the Scalability of Reactions Involving 4-Cyano-2-iodobenzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 4-Cyano-2-iodobenzoic acid stands as a critical building block in the synthesis of complex organic molecules. Its bifunctional nature, featuring a reactive iodide and a nitrile group on a benzoic acid scaffold, allows for diverse chemical transformations. This guide provides a comparative assessment of the scalability of common cross-coupling reactions involving this substrate, offering insights into catalyst selection, reaction conditions, and potential challenges in scaling up production. The data presented herein is a synthesis of established protocols for analogous compounds and serves as a predictive guide for large-scale reactions.

I. Performance Comparison in Cross-Coupling Reactions

The scalability of reactions with this compound is largely determined by the efficiency of the chosen cross-coupling methodology. The Suzuki-Miyaura and Sonogashira couplings are two of the most prevalent C-C bond-forming reactions utilized for this class of substrate. The following tables provide a comparative overview of representative reaction conditions and expected yields at both laboratory and scaled-up levels.

Table 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

ScaleCatalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Lab (1 mmol)Pd(PPh₃)₄ (2 mol%)PPh₃K₂CO₃Toluene/EtOH/H₂O801292
Lab (1 mmol)Pd(OAc)₂ (2 mol%)SPhos (4 mol%)K₃PO₄Dioxane/H₂O100895
Scale-up (100 mmol)Pd(OAc)₂ (1 mol%)SPhos (2 mol%)K₃PO₄2-MeTHF/H₂O1001288
AlternativeNiCl₂(dppp) (5 mol%)dpppK₃PO₄t-Amyl Alcohol1102485

Table 2: Sonogashira Coupling of this compound with Phenylacetylene

ScaleCatalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)
Lab (1 mmol)Pd(PPh₃)₂Cl₂ (2 mol%)CuI (4 mol%)Et₃NTHF25694
Lab (1 mmol)Pd(OAc)₂ (1 mol%)-TBAADMF251289
Scale-up (100 mmol)Pd(PPh₃)₂Cl₂ (1 mol%)CuI (2 mol%)DiisopropylamineToluene501087
AlternativeFe(acac)₃ (10 mol%)-K₂CO₃DMF/H₂O1101678

Note: The yields presented are representative and based on studies of structurally similar aryl iodides.[1][2][3] Optimization for this compound may be required to achieve comparable results.

II. Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation and scale-up of synthetic procedures. The following are representative protocols for the Suzuki-Miyaura and Sonogashira couplings of this compound.

A. Suzuki-Miyaura Coupling: Synthesis of 4-Cyano-2-phenylbenzoic Acid

  • Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add this compound (1.0 eq), phenylboronic acid (1.2 eq), palladium(II) acetate (0.01 eq), and SPhos (0.02 eq).

  • Reagent Addition: The flask is evacuated and backfilled with nitrogen three times. Degassed 2-MeTHF and a solution of potassium phosphate (3.0 eq) in degassed water are then added.

  • Reaction Execution: The reaction mixture is heated to 100 °C with vigorous stirring. The progress of the reaction is monitored by TLC or LC-MS.

  • Workup and Purification: Upon completion, the reaction is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography.[4]

B. Sonogashira Coupling: Synthesis of 4-Cyano-2-(phenylethynyl)benzoic Acid

  • Reaction Setup: A Schlenk flask is charged with this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.01 eq), and copper(I) iodide (0.02 eq) under an inert atmosphere.

  • Reagent Addition: Anhydrous toluene and diisopropylamine (5.0 eq) are added, followed by the dropwise addition of phenylacetylene (1.1 eq).

  • Reaction Execution: The reaction mixture is stirred at 50 °C and monitored by TLC or GC-MS.

  • Workup and Purification: After the reaction is complete, the mixture is cooled, and the solvent is removed in vacuo. The residue is taken up in ethyl acetate and washed with saturated aqueous ammonium chloride and brine. The organic layer is dried, filtered, and concentrated. The product is purified by column chromatography on silica gel.[5][6]

III. Visualizing Reaction Pathways and Workflows

A. Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the processes involved, the following diagrams, generated using Graphviz, illustrate the catalytic cycles and a general experimental workflow.

Suzuki_Miyaura_Cycle cluster_suzuki Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-I) Pd(0)L2->Oxidative_Addition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative_Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation (Ar'B(OH)2) Ar-Pd(II)-I(L2)->Transmetalation Ar'B(OH)2 / Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar'

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2_S Pd(0)L2 Ox_Add_S Oxidative Addition Pd(0)L2_S->Ox_Add_S Ar-I Ar-Pd(II)-I(L2)_S Ar-Pd(II)-I(L2) Ox_Add_S->Ar-Pd(II)-I(L2)_S Transmetalation_S Transmetalation Ar-Pd(II)-I(L2)_S->Transmetalation_S Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Transmetalation_S->Ar-Pd(II)-C≡CR(L2) Red_Elim_S Reductive Elimination Ar-Pd(II)-C≡CR(L2)->Red_Elim_S Red_Elim_S->Pd(0)L2_S Ar-C≡CR Ar-C≡CR Red_Elim_S->Ar-C≡CR Cu(I)X Cu(I)X Alkyne_Coord Alkyne Coordination Cu(I)X->Alkyne_Coord R-C≡CH / Base Cu-acetylide Cu-C≡CR Alkyne_Coord->Cu-acetylide Cu-acetylide->Transmetalation_S Transfer of alkynyl group

Caption: Dual catalytic cycles of the Sonogashira cross-coupling reaction.[7]

Experimental_Workflow Start Start Reaction_Setup Reaction Setup (Inert Atmosphere) Start->Reaction_Setup Reagent_Addition Reagent Addition (Substrate, Catalyst, Base, Solvent) Reaction_Setup->Reagent_Addition Reaction Reaction (Heating & Stirring) Reagent_Addition->Reaction Monitoring Monitoring (TLC/LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup (Extraction & Washing) Monitoring->Workup Complete Purification Purification (Chromatography/Recrystallization) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for cross-coupling reactions.[4]

IV. Alternatives and Considerations for Scalability

When scaling up reactions involving this compound, several factors beyond simple reagent multiplication must be considered:

  • Catalyst Loading: Reducing catalyst loading is economically and environmentally beneficial. For large-scale synthesis, catalyst loadings are often decreased, which may necessitate longer reaction times or higher temperatures.

  • Alternative Halides: While aryl iodides are highly reactive, their cost can be a consideration for large-scale production. The corresponding aryl bromides or chlorides are more economical alternatives, though they typically require more active catalyst systems, higher temperatures, and longer reaction times to achieve comparable yields.

  • Alternative Catalysts: While palladium-based catalysts are the most common, nickel and iron catalysts are gaining traction as more sustainable and cost-effective alternatives.[8] However, their substrate scope and functional group tolerance may be more limited.

  • Solvent Choice: The choice of solvent can significantly impact reaction rate, product solubility, and ease of workup. On a large scale, factors such as solvent toxicity, boiling point, and cost become more critical.

  • Process Safety: Exothermic reactions, gas evolution, and the handling of pyrophoric reagents (if applicable) require careful consideration and engineering controls during scale-up.

References

Safety Operating Guide

4-Cyano-2-iodobenzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of 4-Cyano-2-iodobenzoic acid is critical for laboratory safety and environmental protection. Due to its chemical structure, this compound must be managed as a hazardous waste, with specific protocols for its cyanide, halogenated, and acidic properties. Adherence to institutional and regulatory guidelines is paramount.

Immediate Safety and Handling Protocols

Before handling this compound, ensure that you are in a well-ventilated area, preferably within a certified chemical fume hood.[1][2] Always wear appropriate Personal Protective Equipment (PPE), including impermeable gloves, chemical safety goggles, and a lab coat.[2] Avoid creating dust and prevent the chemical from coming into contact with acids, as this can liberate highly toxic hydrogen cyanide gas.[1][2][3]

Key Operational Steps:

  • Segregation: From the point of use, this compound waste must be segregated. It falls into two primary waste categories: halogenated organic waste and cyanide-containing waste .[1][4][5]

  • Containerization: Use a designated, liquid-tight, and properly sealed hazardous waste container.[6] The container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".[4]

  • Waste Storage: Store the waste container in a cool, dry, and secure secondary containment area, separated from incompatible materials, especially acids.[2]

  • Rinsate Collection: All rinsates from cleaning contaminated glassware must also be collected as hazardous waste in the same container.[4]

Disposal Plan and Procedures

Disposal of this compound must be handled through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[4][7] Do not discharge this chemical into drains or the environment.[8]

Quantitative Disposal Parameters

The following table summarizes key quantitative parameters for the safe handling and preliminary treatment of cyanide-containing waste streams.

ParameterValuePurposeSource
Waste pH ≥ 10Prevents formation of hydrogen cyanide gas during treatment.[9]
Decontamination Bleach Solution 10% (freshly prepared)Used for cleaning surfaces after initial buffer treatment.[1]
Oxidation-Reduction Potential (ORP) ~ (+) 250 mVTarget for the first stage of alkaline chlorination to convert cyanide to cyanate.[9]
Container Volume Limit ≤ 1 quart (0.94 L)Some waste vendors impose volume limits for cyanide wastes. Check local regulations.[6]

Experimental Protocol: Alkaline Chlorination for Cyanide Treatment

Alkaline chlorination is a widely used commercial method for treating cyanide-containing wastes, converting the highly toxic cyanide to the less toxic cyanate.[3][9] This two-stage process is a well-documented chemical treatment method.

Objective: To oxidize cyanide (CN⁻) to cyanate (CNO⁻).

Materials:

  • Sodium hydroxide (NaOH) solution (for pH adjustment)

  • Sodium hypochlorite (NaOCl) solution (10-15% available chlorine)

  • pH meter

  • ORP meter with a gold electrode[9]

  • Stirring apparatus

  • Appropriate reaction vessel within a chemical fume hood

Procedure:

  • pH Adjustment: Carefully add sodium hydroxide solution to the aqueous cyanide waste with constant stirring until the pH is stable at 10 or higher. This is a critical step to prevent the release of deadly hydrogen cyanide gas.[9]

  • Oxidation: Slowly add the sodium hypochlorite solution to the high-pH waste stream.

  • Monitoring: Continuously monitor the Oxidation-Reduction Potential (ORP) of the solution. A sharp change in the reading (typically around 50 mV) to approximately +250 mV indicates that the oxidation of cyanide to cyanate is complete.[9]

  • Second Stage (Optional but Recommended): The resulting cyanate can be further oxidized to carbon dioxide and nitrogen by adding more sodium hypochlorite at a lower pH (around 8.5). This further reduces the toxicity of the waste stream.[9]

  • Final Disposal: The treated effluent should be analyzed to confirm the complete destruction of cyanide before being containerized and disposed of as hazardous waste according to institutional procedures.[9]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste Waste Generation & Segregation cluster_contain Containerization cluster_dispose Final Disposal cluster_spill Spill & Decontamination A Start: Use of This compound B Wear Appropriate PPE: Gloves, Goggles, Lab Coat A->B C Work in a Chemical Fume Hood B->C D Generate Waste (Solid, Liquid, Rinsate) C->D E Categorize as Hazardous Waste: - Halogenated Organic - Cyanide-Containing D->E S1 Spill Occurs D->S1 F Segregate from Non-Halogenated and Acidic Waste Streams E->F G Select Liquid-Tight, Approved Waste Container F->G H Label Container: 'Hazardous Waste' & Full Chemical Name G->H I Store in Secure Secondary Containment H->I J Arrange Pickup Through EHS or Licensed Vendor I->J K End: Proper Disposal Complete J->K S2 Decontaminate Surfaces: 1. Use pH 10 Buffer 2. Use 10% Bleach Solution S1->S2 Add to waste S3 Collect all cleanup materials as hazardous waste S2->S3 Add to waste S3->F Add to waste

Caption: Disposal workflow for this compound.

References

Comprehensive Safety and Handling Guide for 4-Cyano-2-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling 4-Cyano-2-iodobenzoic acid, including detailed operational and disposal plans.

Chemical Profile:

  • IUPAC Name: this compound

  • CAS Number: 1260814-20-7[1]

  • Molecular Formula: C₈H₄INO₂[1][2]

  • Molecular Weight: 273.03 g/mol [1]

  • Appearance: Solid, off-white powder.[3]

  • Melting Point: 84 to 85°C[2]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful and an irritant.[2] Adherence to strict PPE protocols is crucial to minimize exposure and ensure laboratory safety.

Hazard CategoryHazard StatementRecommended Personal Protective Equipment (PPE)
Oral Toxicity H302: Harmful if swallowed.[2]Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly with soap and water after handling.[4][5]
Skin Contact H315: Causes skin irritation.[2]Lab Coat: A chemical-resistant lab coat must be worn and fully buttoned. Gloves: Chemical-resistant gloves (e.g., disposable nitrile gloves) are required. Gloves should be inspected before use and changed immediately upon contamination.[5]
Eye Contact H319: Causes serious eye irritation.[2]Safety Goggles: Wear chemical splash goggles that meet ANSI Z.87.1 standards.[5] Face Shield: A face shield worn over safety goggles is recommended when there is a significant risk of splashing or dust generation.[5][6]
Inhalation H335: May cause respiratory irritation.[2]Ventilation: All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the formation and inhalation of dust.[5][7] Respiratory Protection: If engineering controls are insufficient, a NIOSH-approved respirator is required.[5][6]
Footwear N/AFully enclosed shoes made of a chemical-resistant material are mandatory.[5]

Experimental Protocol: Safe Handling of this compound

This protocol outlines the step-by-step procedure for the safe handling of this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Designated Area: Designate a specific area for handling this compound, preferably within a chemical fume hood.[5]

  • Ventilation: Ensure the chemical fume hood is functioning correctly before beginning any work.[5]

  • Gather Materials: Assemble all necessary equipment (e.g., spatulas, weigh boats, glassware) and appropriate waste containers before handling the chemical.[5]

2. Donning Personal Protective Equipment (PPE):

  • Put on all required PPE as detailed in the table above, ensuring gloves are the correct size and free of defects.

3. Handling the Compound:

  • Weighing: Carefully weigh the desired amount of the solid compound on a weigh boat inside the chemical fume hood to minimize dust dispersion.

  • Dissolving: If preparing a solution, add the solid to the solvent slowly while stirring in a closed or covered vessel to avoid splashing.

4. Post-Handling Procedures:

  • Decontamination: Clean any contaminated surfaces and equipment thoroughly.[7]

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.[5]

  • Hand Washing: Wash hands thoroughly with soap and water after removing PPE.[4]

Logical Workflow for Handling and Disposal

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate & Prepare Work Area don_ppe Don PPE prep_area->don_ppe weigh Weigh Solid don_ppe->weigh dissolve Dissolve (if needed) weigh->dissolve decontaminate Decontaminate Work Area & Equipment dissolve->decontaminate doff_ppe Doff PPE decontaminate->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands solid_waste Contaminated Solid Waste dispose Dispose via Approved Waste Disposal Plant solid_waste->dispose liquid_waste Chemical Waste Solution liquid_waste->dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.